Bemitradine
Description
Properties
CAS No. |
88133-11-3 |
|---|---|
Molecular Formula |
C15H17N5O |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
8-(2-ethoxyethyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19) |
InChI Key |
OZSPQIXKOVJJGE-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Canonical SMILES |
CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS No. |
88133-11-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-(2-ethoxyethyl)-7-phenyl-1,2,4-triazolo-1,5c-pyrimidine-5-amine bemitradine SC 33643 SC-33643 |
Origin of Product |
United States |
Foundational & Exploratory
Bemitradine: A Technical Examination of its Thiazide-Like Diuretic and Vasodilatory Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemitradine (SC-33643) is a triazolopyrimidine derivative that exhibits both diuretic and antihypertensive properties. Its primary mechanism of action is characterized by a thiazide-like diuretic effect, involving the inhibition of sodium reabsorption in the distal renal tubules, and a direct renal vasodilatory action.[1] Despite promising initial preclinical data, the clinical development of this compound was terminated due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[1] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, synthesizing available data on its diuretic, vasodilatory, and toxicological profiles. This document is intended to serve as a resource for researchers and professionals in drug development by detailing the established and proposed physiological and molecular pathways of this compound's activity, alongside the experimental methodologies employed in its evaluation.
Core Mechanism of Action: Diuresis and Vasodilation
This compound's therapeutic potential as an antihypertensive agent stems from a dual mechanism of action:
-
Thiazide-Like Diuresis: this compound inhibits the reabsorption of sodium in the distal convoluted tubules of the nephron.[1] This action leads to an increase in the excretion of sodium and water (natriuresis and diuresis), thereby reducing blood volume and, consequently, blood pressure.
-
Renal Vasodilation: In addition to its diuretic effect, this compound directly relaxes the renal vasculature.[1] This vasodilation contributes to a reduction in peripheral vascular resistance, further aiding in the lowering of blood pressure.[1]
The combined diuretic and vasodilatory effects suggested potential for this compound in the treatment of hypertension and edema.[1]
Molecular Pathway of Diuretic Action
Renal Vasodilation
The precise molecular mechanism underlying this compound's renal vasodilatory effect is not well-documented in available literature. Potential pathways for renal vasodilation by pharmacological agents can include modulation of prostaglandin (B15479496) synthesis, interaction with adenylyl cyclase, or inhibition of phosphodiesterases, leading to smooth muscle relaxation. However, specific studies confirming this compound's action on these pathways are lacking.
Toxicology and Carcinogenicity
The clinical development of this compound was discontinued (B1498344) due to findings of non-genotoxic carcinogenicity in rodent models.[1]
Carcinogenicity Bioassay Data
A 2-year bioassay in Charles River CD rats revealed significant increases in the incidence of liver, thyroid, and mammary neoplasms.[2]
| Dosage (mg/kg/day) | Sex | Tumor Site | Observation |
| 50 | Male & Female | - | No significant increase in neoplasms |
| 150 | Male & Female | Liver, Thyroid | Significant increase in neoplasms[2] |
| 150 | Female | Mammary | Significant increase in neoplasms[2] |
| 450 | Male & Female | Liver, Thyroid | Significant increase in neoplasms[2] |
| 450 | Female | Mammary | Significant increase in neoplasms[2] |
Mechanism of Carcinogenicity
This compound was found to be a non-genotoxic carcinogen, suggesting that it does not directly damage DNA.[2] The proposed mechanism involves a hormonally modulated promotional activity.[2] A key finding was a significant increase in prolactin levels in female rats at the 150 and 450 mg/kg/day dose levels.[2] Elevated prolactin is a known factor in the development of mammary tumors in rodents. The thyroid tumors were considered likely secondary to the metabolic effects of this compound.[2]
Transcriptomic profiling in rats treated with this compound revealed an upregulation of molecular markers consistent with non-genotoxic hepatocarcinogens, such as transforming growth factor-beta stimulated clone 22 and CYP450 oxidoreductase, even before the appearance of overt tumors.[1]
References
Bemitradine: A Technical Overview of its Chemical Structure, Properties, and Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Bemitradine (formerly SC-33643) is a triazolopyrimidine derivative that exhibits potent thiazide-like diuretic and renal vasodilator effects.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal renal tubules, leading to increased natriuresis and diuresis.[2] Additionally, it induces renal vasodilation, which contributes to a reduction in peripheral vascular resistance and blood pressure.[2] Despite promising preclinical efficacy as an antihypertensive agent, the clinical development of this compound was discontinued. This decision was made following long-term studies in rodent models which revealed non-genotoxic carcinogenicity, precluding its advancement as a therapeutic agent.[1] This document provides a comprehensive technical summary of this compound's chemical structure, physicochemical properties, pharmacological action, and the key experimental findings that defined its biological profile.
Chemical Identity and Structure
This compound is chemically identified as 8-(2-ethoxyethyl)-7-phenyl-[2][3][4]triazolo[1,5-c]pyrimidin-5-amine.[3] Its structure is characterized by a fused triazolopyrimidine ring system with phenyl and ethoxyethyl substituents.
Figure 1: 2D Chemical Structure of this compound. (Image courtesy of PubChem CID 55784)
The key chemical identifiers for this compound are summarized in the table below for ease of reference.
| Identifier | Value |
| IUPAC Name | 8-(2-ethoxyethyl)-7-phenyl-[2][3][4]triazolo[1,5-c]pyrimidin-5-amine[3] |
| CAS Number | 88133-11-3[3] |
| Molecular Formula | C₁₅H₁₇N₅O[5] |
| Molecular Weight | 283.33 g/mol [5] |
| Canonical SMILES | CCOCCC1=C(N=C(N2C1=NC=N2)N)C3=CC=CC=C3[3] |
| InChI Key | OZSPQIXKOVJJGE-UHFFFAOYSA-N[3] |
| InChI | InChI=1S/C15H17N5O/c1-2-21-9-8-12-13(11-6-4-3-5-7-11)19-15(16)20-14(12)17-10-18-20/h3-7,10H,2,8-9H2,1H3,(H2,16,19)[3] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available qualitative and computationally predicted data.
| Property | Value/Description |
| Physical Form | Solid powder[2] |
| Solubility | Soluble in DMSO[2] |
| logP (XlogP3) | 1.9 (Computed)[3] |
| pKa | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
Pharmacology and Mechanism of Action
This compound functions through a dual mechanism as a diuretic and a vasodilator.[2] Its primary pharmacological action is consistent with that of thiazide-like diuretics, which target the distal convoluted tubule (DCT) of the nephron.
-
Diuretic Effect : this compound inhibits the Na⁺/Cl⁻ cotransporter in the DCT.[6] This action blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increase in their excretion.[3] The resulting osmotic pressure change promotes the excretion of water (diuresis), reducing extracellular fluid and plasma volume.[6]
-
Antihypertensive Effect : The initial reduction in blood pressure is attributed to the decrease in cardiac output resulting from lower plasma volume.[6] Chronically, thiazide-like diuretics are thought to lower blood pressure by reducing total peripheral resistance, although the exact mechanism for this vasodilatory effect is not fully elucidated.[6] this compound is specifically noted to be a renal vasodilator, which directly contributes to lowering peripheral vascular resistance.[1]
The signaling pathway for this compound's primary diuretic action is illustrated below.
Experimental Protocols: Genotoxicity and Carcinogenicity Assessment
This compound and its primary metabolite, desethylthis compound, were evaluated in a battery of genotoxicity assays and were found to be non-genotoxic. However, a long-term bioassay revealed its activity as a non-genotoxic carcinogen, specifically a tumor promoter. The standard methodologies for the key assays performed are outlined below.
Genotoxicity Testing Workflow
A typical workflow for evaluating the genotoxic potential of a compound involves a tiered approach, starting with in vitro bacterial assays and progressing to in vitro and in vivo mammalian systems.
References
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C15H17N5O | CID 55784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. SID 395393570 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Bemitradine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of a plausible synthetic pathway for bemitradine, a potent diuretic and antihypertensive agent. This compound, chemically known as 8-(2-ethoxyethyl)-7-phenyl-[1][2][3]triazolo[1,5-c]pyrimidin-5-amine, belongs to the triazolopyrimidine class of compounds. This document outlines a two-stage synthetic approach, commencing with the preparation of a key β-ketoester intermediate, followed by a cyclocondensation reaction to yield the final product. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate comprehension and replication by researchers in the field of medicinal chemistry and drug development.
Introduction
This compound is a triazolopyrimidine derivative that has been investigated for its diuretic and renal vasodilator properties. Although its clinical development was halted due to findings of non-genotoxic carcinogenicity, the synthesis of this compound and its analogs remains a subject of interest for medicinal chemists exploring the therapeutic potential of the triazolopyrimidine scaffold. This guide details a likely synthetic route based on established methodologies for the formation of this heterocyclic system.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in two primary stages:
-
Stage 1: Synthesis of the β-Ketoester Intermediate: Preparation of ethyl 3-oxo-5-ethoxy-2-phenylpentanoate.
-
Stage 2: Cyclocondensation Reaction: Formation of the triazolopyrimidine ring system to yield this compound.
A visual representation of this proposed synthetic workflow is provided below.
Experimental Protocols
Stage 1: Synthesis of Ethyl 3-oxo-5-ethoxy-2-phenylpentanoate
This stage involves a Claisen condensation reaction between ethyl phenylacetate and ethyl 3-ethoxypropanoate.
Methodology:
-
Preparation of the Enolate: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in anhydrous toluene, an equimolar amount of ethyl phenylacetate is added dropwise at 0-5 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 1-2 hours to ensure complete formation of the enolate.
-
Condensation: Ethyl 3-ethoxypropanoate is then added dropwise to the reaction mixture at the same temperature.
-
Reaction Completion and Workup: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., 10% sulfuric acid). The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure ethyl 3-oxo-5-ethoxy-2-phenylpentanoate.
Stage 2: Synthesis of this compound (Cyclocondensation)
This stage involves the cyclocondensation of the synthesized β-ketoester with 3-amino-1,2,4-triazole.[2][3]
Methodology:
-
Reaction Setup: An equimolar mixture of ethyl 3-oxo-5-ethoxy-2-phenylpentanoate and 3-amino-1,2,4-triazole is dissolved in a suitable solvent, typically a high-boiling point alcohol like n-butanol or glacial acetic acid.[2]
-
Catalysis and Reaction: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the mixture. The reaction mixture is then heated to reflux for 4-8 hours. The progress of the reaction is monitored by TLC.
-
Isolation of Product: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is triturated with a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to induce crystallization.
-
Purification: The crude this compound is recrystallized from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the pure product.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of this compound. These values are based on typical yields for similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.
Table 1: Reactants and Expected Yield for Stage 1
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| Ethyl Phenylacetate | 164.20 | 1.0 | 60-75 |
| Ethyl 3-Ethoxypropanoate | 146.18 | 1.0 | |
| Sodium Ethoxide | 68.05 | 1.1 |
Table 2: Reactants and Expected Yield for Stage 2
| Reactant | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| Ethyl 3-oxo-5-ethoxy-2-phenylpentanoate | 264.31 | 1.0 | 70-85 |
| 3-Amino-1,2,4-triazole | 84.08 | 1.0 |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₇N₅O |
| Molecular Weight | 283.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of 150-170 °C |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Logical Relationships and Experimental Workflow
The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product.
Conclusion
This technical guide has detailed a robust and plausible two-stage synthetic pathway for this compound. By providing comprehensive experimental protocols, expected quantitative data, and clear visual diagrams, this document serves as a valuable resource for researchers engaged in the synthesis of triazolopyrimidine-based compounds and other related heterocyclic systems. The methodologies described are based on well-established chemical principles and can be adapted for the synthesis of various this compound analogs for further pharmacological investigation.
References
Bemitradine (SC-33643): A Technical Overview of a Novel Diuretic and Renal Vasodilator
Affiliation: Google Research
Abstract
Bemitradine (SC-33643) is a triazolopyrimidine derivative that was developed by G.D. Searle & Co. as a potential diuretic and antihypertensive agent.[1][2] Possessing a unique pharmacological profile that combined thiazide-like diuretic actions with renal vasodilator properties, this compound showed promise in preclinical studies.[1] However, its clinical development was ultimately halted due to findings of non-genotoxic carcinogenicity in long-term animal studies.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, drawing from the available scientific literature. Due to the cessation of its development, detailed preclinical and clinical data are limited. Therefore, where specific data for this compound are unavailable, information from representative thiazide-like diuretics is presented for illustrative purposes, with clear notation of this substitution.
Introduction
This compound (SC-33643) is chemically identified as 8-(2-ethoxyethyl)-7-phenyl-[1][2][3]triazolo[1,5-c]pyrimidin-5-amine.[1] It was investigated for its potential therapeutic application in managing hypertension and edema. Its dual mechanism of action, involving both diuresis and renal vasodilation, suggested it could offer advantages over existing therapies. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical guide on the core aspects of this compound's discovery and history.
Chemical Properties
This compound is a triazolopyrimidine derivative. Its chemical structure and properties, along with those of its primary metabolite, are summarized in the table below.
| Property | This compound (SC-33643) | Desethylthis compound (SC-36741) |
| IUPAC Name | 8-(2-ethoxyethyl)-7-phenyl-[1][2][3]triazolo[1,5-c]pyrimidin-5-amine | 2-(5-amino-7-phenyl-[1][2][3]triazolo[1,5-c]pyrimidin-8-yl)ethanol |
| Molecular Formula | C₁₅H₁₇N₅O | C₁₃H₁₃N₅O |
| Molecular Weight | 283.33 g/mol | 255.28 g/mol |
| CAS Number | 88133-11-3 | 95186-19-9 |
History and Development
This compound was developed by G.D. Searle & Co. as part of a research program aimed at identifying novel diuretic and antihypertensive agents. The compound showed promising pharmacological activity in early studies. However, long-term carcinogenicity bioassays in Charles River CD rats, conducted with dietary administration at dosages of 50, 150, and 450 mg/kg for up to 97 weeks, revealed significant increases in the incidences of liver and thyroid neoplasms in both sexes, and mammary neoplasms in females.[2] Subsequent investigations, including the Ames test, rat primary hepatocyte UDS, CHO/HGPRT, and in vivo mouse micronucleus assays, indicated that this compound and its primary metabolite were non-genotoxic.[2] It was concluded that this compound is a non-genotoxic carcinogen, likely acting through a hormonally modulated promotional activity.[2] These findings led to the discontinuation of its clinical development.[1][2]
Pharmacological Properties
Mechanism of Action
This compound is characterized as a thiazide-like diuretic.[1] The primary mechanism of action for this class of drugs is the inhibition of the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. By blocking this transporter, thiazide-like diuretics inhibit the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium and water (natriuresis and diuresis), which contributes to a reduction in blood volume and blood pressure.
In addition to its diuretic effect, this compound was also identified as a renal vasodilator.[1] This property would contribute to its antihypertensive effect by reducing peripheral vascular resistance. The precise molecular mechanism of its vasodilatory action is not well-documented in publicly available literature.
Pharmacodynamics
The following table provides an illustrative example of the type of data that would be generated in a preclinical study to characterize the diuretic and natriuretic effects of a compound like this compound. The data presented here are hypothetical and based on typical findings for thiazide-like diuretics in a rat model.
Illustrative Diuretic and Natriuretic Effects of a Thiazide-Like Diuretic in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg, p.o.) | Urine Volume (mL/5h) | Urinary Na+ Excretion (mEq/5h) | Urinary K+ Excretion (mEq/5h) | Urinary Cl- Excretion (mEq/5h) |
| Vehicle Control | - | 2.5 ± 0.4 | 0.20 ± 0.05 | 0.15 ± 0.03 | 0.22 ± 0.06 |
| Thiazide-Like Drug | 10 | 5.8 ± 0.7 | 0.85 ± 0.12 | 0.35 ± 0.06 | 0.90 ± 0.15 |
| Thiazide-Like Drug | 30 | 8.2 ± 1.1 | 1.50 ± 0.20 | 0.50 ± 0.08 | 1.65 ± 0.25 |
| Thiazide-Like Drug | 100 | 9.5 ± 1.3 | 1.85 ± 0.28 | 0.62 ± 0.10 | 2.00 ± 0.30 |
| Furosemide (B1674285) (Standard) | 20 | 12.0 ± 1.5 | 2.50 ± 0.35 | 0.75 ± 0.12 | 2.70 ± 0.40 |
| p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD. |
Pharmacokinetics
A study on the disposition of radiolabeled this compound in humans following a single 50 mg oral dose provided insights into its pharmacokinetic profile.[3]
-
Absorption: this compound was rapidly and well-absorbed, with approximately 89% of the oral dose being absorbed.[3]
-
Metabolism: The parent compound, this compound, was not detected in plasma, indicating rapid and extensive first-pass metabolism. The primary metabolite identified was the desethyl derivative (SC-36741). This metabolite was further metabolized to its ether glucuronide, a phenol (B47542), and a dihydrodiol, which were also present as glucuronide conjugates.[3]
-
Distribution: Peak plasma concentrations of the desethyl metabolite (124 ± 29 ng/mL) were reached at approximately 1.05 hours. The glucuronide conjugates were the major circulating compounds in plasma from 2 hours post-administration.[3]
-
Excretion: The majority of the administered dose (88.8%) was excreted in the urine within 5 days, with a smaller portion (10.4%) found in the feces. No unchanged this compound or desethylthis compound was excreted in the urine. The urinary metabolites consisted of the glucuronide of desethylthis compound (25% of the dose), glucuronides of the phenol and dihydrodiol metabolites (19% and 6% respectively), the unconjugated phenol and dihydrodiol (4% and 17% respectively), and an unidentified metabolite (12%).[3]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, a standard methodology for assessing the diuretic activity of a test compound in a rat model is described below. This serves as a representative example of the type of study that would have been conducted during the development of this compound.
Generalized Protocol for Assessment of Diuretic Activity in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats, weighing 150-250g, are used.
-
Acclimatization: Animals are housed in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Experimental Groups: Animals are randomly assigned to several groups (n=6 per group), including a vehicle control group, one or more doses of the test compound (e.g., this compound), and a positive control group (e.g., a standard diuretic like furosemide or hydrochlorothiazide).
-
Hydration: To ensure a consistent baseline urine output, animals are hydrated with a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight, administered orally (p.o.) or intraperitoneally (i.p.).
-
Dosing: Immediately after hydration, the vehicle, test compound, or standard diuretic is administered, typically via the oral route.
-
Urine Collection: Animals are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period, often 5 or 24 hours.
-
Measurements: The total volume of urine collected for each animal is measured. The urine samples are then analyzed for electrolyte concentrations (Na+, K+, and Cl-) using methods such as flame photometry or ion-selective electrodes.
-
Data Analysis: The diuretic activity is assessed by comparing the urine volume in the test groups to the vehicle control group. Natriuretic, kaliuretic, and chloruretic activities are determined by comparing the total amount of each electrolyte excreted. Statistical analysis is performed to determine the significance of the observed effects.
Reason for Discontinuation
The development of this compound was terminated due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[1][2] Specifically, a two-year bioassay in rats revealed an increased incidence of tumors in the liver, thyroid, and mammary glands.[2] Although the compound was found to be non-mutagenic, its potential to promote tumor growth through a hormonally mediated mechanism was a significant safety concern that outweighed its potential therapeutic benefits.
Conclusion
This compound (SC-33643) represented a promising therapeutic candidate with a dual mechanism of action as a diuretic and renal vasodilator. Its development by G.D. Searle & Co. highlighted the ongoing search for more effective antihypertensive agents. While its thiazide-like diuretic properties were of interest, the discovery of its non-genotoxic carcinogenic potential in preclinical safety studies led to the cessation of its development. This case underscores the critical importance of long-term toxicology studies in the drug development process. The publicly available data on this compound is limited, and this document has aimed to synthesize the existing information to provide a comprehensive technical overview for the scientific community.
References
- 1. This compound | C15H17N5O | CID 55784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of this compound, a renal vasodilator and diuretic, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Bemitradine: A Comprehensive Technical Guide on Human Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic profile and metabolic fate of bemitradine, a renal vasodilator and diuretic, in humans. The information is compiled from key scientific studies to support further research and development efforts.
Executive Summary
This compound undergoes rapid and extensive first-pass metabolism in humans following oral administration, to the extent that the parent drug is not detected in systemic circulation. The primary metabolite, desethylthis compound, is quickly formed and subsequently undergoes further biotransformation, primarily through glucuronidation and oxidation. The drug and its metabolites are predominantly eliminated through renal excretion. This guide details the quantitative pharmacokinetic parameters, metabolic pathways, and the experimental methodologies used to derive these data.
Pharmacokinetics
Following a single 50 mg oral dose of 14C-labeled this compound administered in gelatin capsules, the drug is rapidly and efficiently absorbed, with approximately 89% of the dose being absorbed.[1] Despite this high absorption, no unchanged this compound is detected in the plasma, indicating extensive presystemic metabolism.[1]
The pharmacokinetic profile is therefore characterized by the disposition of its primary active metabolite, desethylthis compound, and the total radiolabeled compounds.
Plasma Pharmacokinetics of Desethylthis compound
The primary metabolite, desethylthis compound, appears rapidly in the plasma.
Table 1: Pharmacokinetic Parameters of Desethylthis compound in Human Plasma [1]
| Parameter | Mean | Standard Error of the Mean (S.E.M.) |
| Peak Plasma Concentration (Cmax) | 124 ng/ml | 29 ng/ml |
| Time to Peak Plasma Concentration (Tmax) | 1.05 h | 0.28 h |
| Elimination Half-life (t1/2) | 1.32 h | 0.08 h |
Plasma Pharmacokinetics of Total Radioactivity (14C)
The total radioactivity in plasma, representing this compound and all its metabolites, demonstrates a biphasic elimination pattern.
Table 2: Pharmacokinetic Parameters of Total 14C in Human Plasma [1]
| Parameter | Mean | Standard Error of the Mean (S.E.M.) |
| Peak Plasma Concentration (Cmax) | 895 ng equiv./ml | 154 ng equiv./ml |
| Time to Peak Plasma Concentration (Tmax) | < 2 h | - |
| Initial Half-life (t1/2α) | 1.07 h | 0.25 h |
| Terminal Half-life (t1/2β) | 13.0 h | 5.6 h |
From 2 hours post-administration, the major circulating compounds in plasma are the glucuronide conjugates of the metabolites.[1]
Metabolism
This compound is subject to extensive biotransformation in humans. The primary metabolic pathway is N-de-ethylation to form desethylthis compound.[1] This active metabolite is then rapidly and extensively metabolized through several pathways, including glucuronidation, aromatic hydroxylation, and oxidation of the phenyl ring to a dihydrodiol.[1]
References
Bemitradine: A Technical Whitepaper on its Profile as a Non-Genotoxic Carcinogen
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bemitradine (SC-33643), a previously investigated diuretic and antihypertensive agent, was withdrawn from development due to findings of carcinogenicity in long-term rodent studies. Extensive testing has demonstrated that this compound is a non-genotoxic carcinogen, inducing tumors in the liver, thyroid, and mammary glands of rats through mechanisms independent of direct DNA damage. This technical guide provides an in-depth analysis of the available data on this compound's carcinogenic profile, focusing on the quantitative aspects of the pivotal carcinogenicity study, the methodologies of key toxicological assays, and the elucidated mechanisms of action for tumorigenesis in different target organs. The information presented is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the evaluation of non-genotoxic carcinogens.
Carcinogenicity Profile
A two-year bioassay in Charles River CD rats established the carcinogenic potential of this compound. While the primary literature reports statistically significant increases in tumor incidence, specific quantitative data on the number of tumor-bearing animals per dose group were not available in the public domain at the time of this review. The study design is summarized below.
Table 1: Study Design of the 2-Year Rat Carcinogenicity Bioassay of this compound
| Parameter | Details |
| Test System | Charles River CD Rats |
| Route of Administration | Dietary Admix |
| Dosage Levels | 50, 150, and 450 mg/kg/day |
| Duration of Treatment | Up to 97 weeks |
| Observation Period | 8 additional weeks post-treatment |
| Primary Target Organs | Liver (both sexes), Thyroid (both sexes), Mammary Gland (females only) |
Data derived from "Promotional activities of the non-genotoxic carcinogen this compound (SC-33643)"[1]
Genotoxicity Assessment
This compound and its primary metabolite, desethylthis compound (SC-36741), have been evaluated in a comprehensive battery of genotoxicity assays and were found to be non-genotoxic. These findings are crucial in classifying this compound as a non-genotoxic carcinogen.
Table 2: Summary of Genotoxicity Studies for this compound and its Primary Metabolite
| Assay | Test System | Results |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative |
| Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes | Negative |
| CHO/HGPRT Gene Mutation Assay | Chinese Hamster Ovary (CHO) Cells | Negative |
| CHO Cytogenetics Assay | Chinese Hamster Ovary (CHO) Cells | Negative |
| In Vivo Mouse Micronucleus Test | Mouse | Negative |
| Mouse Lymphoma TK+/- Assay (this compound only) | Mouse Lymphoma Cells | Negative |
Data derived from "Promotional activities of the non-genotoxic carcinogen this compound (SC-33643)"[1]
Mechanisms of Carcinogenesis
The carcinogenic effects of this compound are attributed to non-genotoxic mechanisms involving tumor promotion and hormonal modulation. The proposed pathways for each target organ are detailed below.
Mammary Gland Tumors: Prolactin-Mediated Promotion
In female rats, this compound administration led to a significant increase in prolactin levels at the 150 and 450 mg/kg/day doses[1]. Elevated prolactin is a known risk factor for mammary tumorigenesis in rodents. The proposed signaling pathway involves the activation of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.
Liver Tumors: Phenobarbital-like Promotion
This compound was found to be a tumor promoter in an altered hepatic foci assay, though less potent than phenobarbital[1]. Non-genotoxic liver tumor promoters like phenobarbital (B1680315) often act through the activation of the Constitutive Androstane Receptor (CAR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and cell proliferation.
Thyroid Tumors: Secondary to Metabolic Effects
The development of thyroid tumors is suggested to be a secondary effect of this compound's impact on metabolism[1]. A plausible mechanism involves the induction of hepatic enzymes that increase the metabolism and clearance of thyroid hormones. This leads to a compensatory increase in Thyroid-Stimulating Hormone (TSH), which chronically stimulates the thyroid gland, leading to hyperplasia and eventually neoplasia.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the assessment of this compound's carcinogenic and genotoxic potential, based on standard OECD guidelines.
Two-Year Rodent Carcinogenicity Bioassay (as per OECD 451)
-
Test System: Young, healthy adult Charles River CD rats.
-
Animal Husbandry: Housed in controlled conditions with standard diet and water ad libitum.
-
Dose Groups: At least three dose levels (50, 150, and 450 mg/kg/day for this compound) and a concurrent control group.
-
Administration: Test substance administered in the diet.
-
Duration: 97 weeks of continuous administration followed by an 8-week observation period.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded. A comprehensive histopathological examination of all organs and tissues is performed.
Bacterial Reverse Mutation Assay (Ames Test) (as per OECD 471)
-
Test System: Histidine-requiring strains of Salmonella typhimurium.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The test substance, bacterial strain, and S9 mix (if applicable) are combined and plated on a minimal agar medium lacking histidine.
-
Endpoint: The number of revertant colonies (bacteria that have mutated to regain the ability to synthesize histidine) is counted after incubation.
-
Positive Result: A dose-related increase in the number of revertant colonies compared to the negative control.
Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) Assay (as per OECD 482)
-
Test System: Primary cultures of rat hepatocytes.
-
Principle: Measures DNA repair synthesis (unscheduled DNA synthesis) in response to DNA damage.
-
Procedure: Hepatocytes are treated with the test substance in the presence of tritiated thymidine (B127349) (³H-thymidine).
-
Endpoint: Incorporation of ³H-thymidine into the DNA of non-S-phase cells is quantified by autoradiography as the number of silver grains over the nucleus.
-
Positive Result: A significant increase in the net grain count (nuclear grains minus cytoplasmic background) in treated cells compared to controls.
CHO/HGPRT Gene Mutation Assay (as per OECD 476)
-
Test System: Chinese Hamster Ovary (CHO) cells.
-
Principle: Detects forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) gene locus.
-
Procedure: Cells are treated with the test substance, allowed a period for phenotypic expression, and then cultured in a medium containing a selective agent (e.g., 6-thioguanine).
-
Endpoint: Cells with a functional HGPRT enzyme will incorporate the toxic purine (B94841) analog and die, while mutant cells lacking the enzyme will survive and form colonies. The mutant frequency is calculated.
-
Positive Result: A dose-related increase in the mutant frequency.
In Vivo Mouse Micronucleus Test (as per OECD 474)
-
Test System: Mice.
-
Principle: Detects damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Procedure: Animals are treated with the test substance. Bone marrow or peripheral blood is collected, and smears are prepared and stained.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
-
Positive Result: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls.
Conclusion
References
Molecular Targets of Bemitradine in Renal Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine (SC-33643) is a diuretic and antihypertensive agent characterized by its thiazide-like effects on renal tubules and its vasodilatory properties.[1] Developed as a potential treatment for hypertension and edema, its clinical advancement was halted due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[2] Despite its discontinued (B1498344) development, understanding the molecular interactions of this compound within the kidneys remains a subject of scientific interest. This technical guide provides a comprehensive overview of the putative molecular targets of this compound in the renal tubules, based on its classification and the known mechanisms of similar diuretic agents.
Primary Molecular Target in Renal Tubules: The Thiazide-Sensitive Na+-Cl- Cotransporter (NCC)
The principal diuretic and natriuretic effects of this compound are attributed to its action in the distal convoluted tubule (DCT) of the nephron. Based on its characterization as a "thiazide-like" diuretic, the primary molecular target of this compound is inferred to be the thiazide-sensitive Na+-Cl- cotransporter (NCC) , also known as SLC12A3.
The NCC is an electroneutral ion transporter located on the apical membrane of DCT cells. It plays a crucial role in reabsorbing approximately 5-10% of the filtered sodium chloride from the tubular fluid back into the blood. By inhibiting NCC, thiazide and thiazide-like diuretics block this reabsorption pathway, leading to increased excretion of sodium and chloride, and consequently water, resulting in diuresis.
Signaling Pathway of this compound's Diuretic Action
The following diagram illustrates the proposed mechanism of this compound's action on the distal convoluted tubule epithelial cell.
Secondary Target: Renal Vasculature
In addition to its diuretic effects, this compound is also described as a renal vasodilator. This action contributes to its overall antihypertensive properties by reducing renal vascular resistance. The specific molecular targets and mechanisms underlying this compound's vasodilatory effect in the renal arterioles are not well-defined in the available literature. However, potential mechanisms for drug-induced renal vasodilation often involve:
-
Blockade of L-type Calcium Channels: Inhibition of voltage-gated L-type calcium channels in the smooth muscle cells of afferent and efferent arterioles would reduce calcium influx, leading to muscle relaxation and vasodilation.
-
Opening of Potassium Channels: Activation of potassium channels, such as ATP-sensitive potassium channels (KATP) or large-conductance calcium-activated potassium channels (BKCa), would lead to hyperpolarization of the smooth muscle cell membrane, subsequent closure of voltage-gated calcium channels, and vasodilation.
-
Modulation of Endothelial Factors: Stimulation of nitric oxide (NO) release from the endothelium, which then acts on smooth muscle cells to cause relaxation.
Further research would be required to elucidate the precise mechanism of this compound-induced renal vasodilation.
Quantitative Data
Due to the discontinuation of this compound's development, there is a lack of publicly available quantitative data regarding its molecular interactions. The following table highlights the type of data that would be essential for a complete understanding of its pharmacological profile.
| Parameter | Molecular Target | Value | Experimental System | Reference |
| IC50 | Thiazide-Sensitive Na+-Cl- Cotransporter (NCC) | Not Available | e.g., Oocyte expression system, renal tubule cell line | N/A |
| Ki | Thiazide-Sensitive Na+-Cl- Cotransporter (NCC) | Not Available | e.g., Radioligand binding assay with [3H]-metolazone | N/A |
| EC50 | Renal Artery Vasodilation | Not Available | e.g., Isolated perfused kidney, wire myography | N/A |
Experimental Protocols
As specific experimental protocols for this compound are not detailed in the literature, this section outlines general methodologies commonly employed to investigate the molecular targets of thiazide-like diuretics and renal vasodilators.
Assessment of NCC Inhibition
Objective: To determine the inhibitory effect of a compound on the thiazide-sensitive Na+-Cl- cotransporter.
Method: Xenopus laevis Oocyte Expression System
-
cRNA Preparation: Synthesize cRNA encoding the human or rodent NCC.
-
Oocyte Injection: Inject the NCC cRNA into prepared Xenopus laevis oocytes.
-
Incubation: Incubate the oocytes for 2-4 days to allow for protein expression.
-
Na+ Uptake Assay:
-
Pre-incubate oocytes in a Cl--free medium.
-
Incubate oocytes in a medium containing 22Na+ and varying concentrations of the test compound (e.g., this compound) and a standard thiazide diuretic (e.g., hydrochlorothiazide) as a positive control.
-
After the incubation period, wash the oocytes to remove extracellular 22Na+.
-
Lyse the oocytes and measure the intracellular 22Na+ using a scintillation counter.
-
-
Data Analysis: Calculate the rate of Na+ uptake and determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.
References
Bemitradine and Potassium Channels: An In-depth Technical Guide
To our valued researchers, scientists, and drug development professionals,
Extensive research into the effects of bemitradine on potassium channels has yielded no direct scientific literature or data. Our comprehensive search did not identify any studies specifically investigating the interaction between this compound and any class of potassium channels.
In light of this, and to provide valuable insights into the broader context of potassium channel modulation by pharmacological agents, this guide will focus on the effects of other structurally or functionally related compounds for which data is available. The following sections will detail the effects of besipirdine (B1666854), ivabradine, mibefradil, and bepridil (B108811) on various potassium channels, adhering to the requested in-depth technical format.
Besipirdine Effects on Potassium Channels
Besipirdine is noted to inhibit voltage-dependent potassium channels, alongside its effects on sodium channels[1].
Quantitative Data
| Compound | Channel Type | Effect | IC50 | Reference |
| Besipirdine | Voltage-dependent K+ channels | Inhibition | N/A | [1] |
N/A: Data not available in the provided search results.
Experimental Protocols
While specific protocols for besipirdine's effect on potassium channels are not detailed in the provided snippets, the study on its effects on sodium channels utilized the following methods which are commonly applied to ion channel research[1]:
-
[3H]-batrachotoxin binding assays: To assess binding to voltage-sensitive sodium channels in rat brain vesicular preparations.
-
Measurement of intracellular ion concentrations: Using primary cultured cortical neurons of rats to measure changes in intracellular free sodium and calcium.
-
Neurotransmitter release assays: Measuring the release of [3H]-noradrenaline from rat cortical slices.
These methodologies are indicative of the neuropharmacological screening approaches that would be employed to characterize the effects of a compound on potassium channels as well.
Experimental Workflow for Ion Channel Characterization
References
Bemitradine: A Comprehensive Literature Review of Preclinical and Clinical Studies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine (SC-33643) is a diuretic and antihypertensive agent that was under development for the treatment of hypertension. Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal renal tubules, characteristic of thiazide-like diuretics, coupled with renal vasodilator properties.[1] Despite promising initial preclinical efficacy, its development was halted due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[2][3] This whitepaper provides a comprehensive review of the available literature on this compound, summarizing key findings from preclinical and clinical studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the pharmacology, toxicology, and metabolic fate of this compound.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism involving diuresis and renal vasodilation.[1]
-
Diuretic Effect: As a thiazide-like diuretic, this compound primarily acts on the distal convoluted tubule of the nephron. It inhibits the Na+/Cl- cotransporter, leading to increased excretion of sodium and chloride ions, and consequently, water. This reduction in extracellular fluid volume contributes to its antihypertensive effect.
-
Renal Vasodilation: In addition to its diuretic action, this compound induces renal vasodilation, which lowers peripheral vascular resistance and further contributes to the reduction of blood pressure.[1] The precise molecular mechanism of its vasodilatory effect has not been fully elucidated in the available literature.
Below is a proposed signaling pathway for the diuretic action of this compound based on the known mechanism of thiazide-like diuretics.
Pharmacokinetics and Metabolism
A study in human subjects who received a single oral 50 mg dose of 14C-labeled this compound revealed rapid and efficient absorption (approximately 89%).[4] No unchanged this compound was detected in the plasma. The primary metabolite, desethylthis compound, reached peak concentrations of 124 ± 29 ng/ml at 1.05 ± 0.28 hours, declining with a half-life of 1.32 ± 0.08 hours.[4]
Desethylthis compound is extensively metabolized, primarily through glucuronidation. The major plasma components from 2 hours post-administration were glucuronide conjugates.[4] Over 5 days, 88.8 ± 2.3% of the administered dose was excreted in the urine and 10.4 ± 2.1% in the feces.[4] No unchanged this compound or desethylthis compound was found in the excreta.[4]
The major urinary metabolites were identified as desethylthis compound glucuronide (25% of the dose), the glucuronide of 8-(2-hydroxyethyl)-7-(3,4-dihydroxycyclohexa-1,5-dienyl)-1,2,4-triazolo-1,5c-pyrimidine-5-amine (19% of the dose), and 8-(2-hydroxyethyl)-7-(3,4-dihydroxycyclohexa-1,5-dienyl)-1,2,4-triazolo-1,5c-pyrimidine-5-amine itself (17% of the dose).[4]
Table 1: Pharmacokinetic Parameters of Desethylthis compound in Humans (Single 50 mg Oral Dose of this compound)
| Parameter | Value |
| Cmax | 124 ± 29 ng/ml |
| Tmax | 1.05 ± 0.28 hours |
| t1/2 | 1.32 ± 0.08 hours |
Data from: Disposition of this compound, a Renal Vasodilator and Diuretic, in Man.[4]
Non-Clinical Safety and Toxicology
Non-Genotoxicity Studies
This compound and its primary metabolite, desethylthis compound, were evaluated in a battery of in vitro and in vivo genotoxicity assays and were found to be non-genotoxic.[2][3]
Table 2: Summary of Genotoxicity Studies for this compound and Desethylthis compound
| Assay | Test System | Result |
| Ames Test | Salmonella typhimurium | Negative |
| Rat Primary Hepatocyte UDS | Rat Hepatocytes | Negative |
| CHO/HGPRT Assay | Chinese Hamster Ovary Cells | Negative |
| CHO Cytogenetics Assay | Chinese Hamster Ovary Cells | Negative |
| In Vivo Mouse Micronucleus Test | Mouse Bone Marrow | Negative |
| Mouse Lymphoma TK+/- Assay | L5178Y Mouse Lymphoma Cells | Negative |
Data from: Promotional activities of the non-genotoxic carcinogen this compound (SC-33643).[2][3]
Experimental Protocols for Genotoxicity Assays
The following are representative experimental protocols for the genotoxicity assays conducted on this compound, based on standard methodologies.
-
Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid. The assay assesses the ability of a test substance to cause a reverse mutation (reversion) to a prototrophic state (his+), allowing the bacteria to grow on a histidine-deficient medium.
-
Methodology:
-
Bacterial Strains: Histidine-requiring strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Procedure: The bacterial culture, the test compound (this compound), and, if required, the S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
-
-
Principle: The UDS assay measures DNA repair synthesis in cells that are not in the S-phase of the cell cycle. Genotoxic agents can cause DNA damage, which is then repaired by the cell through excision repair mechanisms. This repair process involves the incorporation of new, radiolabeled nucleotides into the DNA, which can be quantified.
-
Methodology:
-
Cell Culture: Primary rat hepatocytes are commonly used for this assay.
-
Treatment: The cultured cells are treated with various concentrations of the test compound (this compound).
-
Labeling: A radiolabeled DNA precursor, typically tritiated thymidine (3H-TdR), is added to the culture medium.
-
Incubation: The cells are incubated to allow for DNA repair and incorporation of the radiolabel.
-
Autoradiography: The cells are fixed, and autoradiography is performed. The silver grains produced by the radioactive decay of the incorporated 3H-TdR are visualized over the cell nuclei.
-
Evaluation: The number of silver grains over the nuclei of non-S-phase cells is counted. A significant increase in the mean number of grains per nucleus in treated cells compared to control cells indicates that the compound induced DNA damage and repair.
-
-
Principle: This assay detects forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in Chinese Hamster Ovary (CHO) cells. The HGPRT enzyme is involved in the purine (B94841) salvage pathway. Cells with a functional HGPRT gene are sensitive to the toxic effects of purine analogs like 6-thioguanine (B1684491) (6-TG). Mutations that inactivate the HGPRT gene render the cells resistant to 6-TG.
-
Methodology:
-
Cell Culture: CHO cells are cultured and treated with various concentrations of the test substance (this compound).
-
Expression Period: Following treatment, the cells are cultured in a non-selective medium for a period to allow for the expression of any induced mutations.
-
Mutant Selection: The cells are then plated in a medium containing 6-thioguanine. Only cells with a mutated, non-functional HGPRT gene will survive and form colonies.
-
Cloning Efficiency: To account for cytotoxicity, cells are also plated in a non-selective medium to determine the cloning efficiency.
-
Evaluation: The number of mutant colonies is counted, and the mutant frequency is calculated. A significant, dose-dependent increase in the mutant frequency indicates that the compound is mutagenic.
-
-
Principle: This cytogenetic assay is used to identify substances that cause structural or numerical aberrations in chromosomes of cultured mammalian cells.
-
Methodology:
-
Cell Culture and Treatment: CHO cells are cultured and exposed to the test substance (this compound) with and without metabolic activation.
-
Metaphase Arrest: A spindle inhibitor, such as colcemid, is added to the cultures to arrest cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides to spread the chromosomes.
-
Staining and Analysis: The chromosome preparations are stained (e.g., with Giemsa), and metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.
-
Evaluation: The frequency of cells with one or more aberrations is determined for each concentration and compared to the negative control. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic potential.
-
-
Principle: The in vivo micronucleus test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.
-
Methodology:
-
Animal Dosing: Mice are treated with the test compound (this compound), typically via oral gavage or intraperitoneal injection, at several dose levels.
-
Sample Collection: At appropriate time intervals after dosing, bone marrow is collected from the femur or tibia, or peripheral blood is sampled.
-
Slide Preparation and Staining: Smears are prepared on microscope slides and stained with a DNA-specific stain that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Microscopic Analysis: The slides are examined under a microscope, and the number of micronucleated PCEs (MN-PCEs) is counted per a certain number of total PCEs.
-
Toxicity Assessment: The ratio of PCEs to NCEs is determined as an indicator of bone marrow toxicity.
-
Evaluation: A significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group indicates that the substance is genotoxic in vivo.
-
-
Principle: This assay detects forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells. Similar to the CHO/HGPRT assay, cells with a functional TK gene are sensitive to the toxic effects of a pyrimidine (B1678525) analog, in this case, trifluorothymidine (TFT). Mutations that inactivate the TK gene confer resistance to TFT. This assay is capable of detecting both gene mutations and chromosomal events.
-
Methodology:
-
Cell Culture and Treatment: L5178Y TK+/- cells are cultured and treated with various concentrations of the test substance (this compound).
-
Expression Period: Following treatment, the cells are cultured in a non-selective medium to allow for the expression of induced mutations.
-
Mutant Selection: The cells are then plated in a medium containing trifluorothymidine to select for TK-deficient mutants.
-
Colony Sizing: Mutant colonies are often sized to distinguish between small colonies (indicative of chromosomal damage) and large colonies (indicative of point mutations).
-
Cloning Efficiency: The cloning efficiency is determined in a non-selective medium.
-
Evaluation: The mutant frequency is calculated, and a significant, dose-dependent increase in mutant frequency indicates a mutagenic potential.
-
Carcinogenicity Studies
A 2-year carcinogenicity bioassay of this compound was conducted in Charles River CD rats.[2] The animals were administered this compound in their diet at dosages of 50, 150, and 450 mg/kg/day for up to 97 weeks, followed by an eight-week observation period.[2]
Table 3: Key Findings from the 2-Year Carcinogenicity Study of this compound in Rats
| Finding | Observation |
| Body Weight | Decreased by 5-15% in females and 10-12% in males compared to controls.[2] |
| Hormonal Effects | Significantly increased prolactin levels in females at 150 and 450 mg/kg/day.[2] |
| Neoplasms | Significantly increased incidences of liver and thyroid neoplasms in both sexes, and mammary neoplasms in females.[2] |
Based on these findings, it was concluded that this compound is a non-genotoxic carcinogen that likely acts through a hormonally modulated promotional activity, particularly in the liver and mammary glands.[2] The thyroid tumors were considered to be a secondary effect related to metabolic changes.[2]
Clinical Studies
Due to the findings of carcinogenicity in preclinical studies, the clinical development of this compound was discontinued. As a result, there is a lack of published data from large-scale clinical trials evaluating the efficacy and safety of this compound for the treatment of hypertension. The primary human data available is from the pharmacokinetic study described earlier.
Conclusion
This compound is a diuretic and antihypertensive agent with a dual mechanism of action. It effectively inhibits sodium reabsorption in the distal renal tubules and induces renal vasodilation. Pharmacokinetic studies in humans show that it is rapidly absorbed and extensively metabolized, with the desethyl metabolite being the primary circulating compound, which is then further conjugated and excreted. A comprehensive battery of genotoxicity assays demonstrated that this compound and its primary metabolite are non-genotoxic. However, a long-term carcinogenicity study in rats revealed an increased incidence of tumors in the liver, thyroid, and mammary glands, leading to the cessation of its clinical development. This review provides a detailed summary of the available scientific information on this compound, highlighting the key data that led to its discontinuation and offering valuable insights for researchers in the fields of pharmacology, toxicology, and drug development.
References
- 1. Morphological transformation of Syrian hamster embryo cells at pH 6.7 by this compound, a nongenotoxic carcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
Bemitradine: A Technical Overview of its Diuretic and Renal Vasodilator Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemitradine (formerly SC-33643) is a pharmacological agent characterized by a dual mechanism of action, exhibiting both diuretic and renal vasodilator effects. Its primary diuretic action is attributed to the inhibition of sodium reabsorption in the distal renal tubules, which consequently leads to increased natriuresis and diuresis. Concurrently, its vasodilatory properties contribute to a reduction in peripheral vascular resistance. This technical guide synthesizes the available scientific information regarding the pharmacokinetics, mechanism of action, and the physiological impact of this compound on renal function. Due to the discontinuation of its development, publicly available quantitative data from preclinical and clinical studies are limited. This document aims to provide a comprehensive overview based on the existing knowledge base.
Introduction
This compound is a triazolopyrimidine derivative that was investigated for its potential as an antihypertensive agent. Its therapeutic potential stemmed from its combined diuretic and renal vasodilator properties, a combination that could offer advantages in the management of hypertension. This guide delves into the technical aspects of this compound's effects on the kidney, providing a resource for researchers and professionals in the field of drug development and renal physiology.
Pharmacokinetics and Metabolism
In humans, this compound is rapidly and extensively absorbed following oral administration. A study involving a single 50 mg oral dose of 14C-labeled this compound demonstrated approximately 89% absorption.[1] Peak plasma concentrations of radiolabeled compounds were observed within two hours.[1] Interestingly, unchanged this compound was not detected in plasma.[1] The primary circulating metabolite is the desethylated form, which reaches peak concentrations about one hour after administration and has a short half-life of approximately 1.32 hours.[1] This desethyl metabolite is further metabolized to an ether glucuronide, a phenol, and a dihydrodiol, with the glucuronide conjugates being the predominant compounds in plasma after two hours.[1]
Excretion of this compound and its metabolites is primarily renal. Over a five-day period, approximately 88.8% of the administered dose is recovered in the urine, with a smaller fraction (10.4%) found in the feces.[1] Neither this compound nor its desethyl metabolite is excreted in their unchanged forms.[1]
Table 1: Pharmacokinetic Parameters of this compound in Humans (Single 50 mg Oral Dose)
| Parameter | Value | Reference |
| Absorption | ~89% | [1] |
| Time to Peak Plasma Concentration (14C) | ~2 hours | [1] |
| Peak Plasma Concentration (Desethyl Metabolite) | 124 ± 29 ng/mL | [1] |
| Half-life (Desethyl Metabolite) | 1.32 ± 0.08 hours | [1] |
| Urinary Excretion (5 days) | 88.8 ± 2.3% | [1] |
| Fecal Excretion (5 days) | 10.4 ± 2.1% | [1] |
Mechanism of Action
This compound's pharmacological profile is defined by its dual action on the kidney: diuresis and vasodilation.
Diuretic Effect
The diuretic effect of this compound is primarily achieved through the inhibition of sodium reabsorption in the distal renal tubules. This mechanism is similar to that of thiazide diuretics. By blocking sodium transport in this segment of the nephron, this compound increases the urinary excretion of sodium (natriuresis) and, consequently, water (diuresis). This leads to a reduction in extracellular fluid volume, which can contribute to a decrease in blood pressure.
Renal Vasodilator Effect
In addition to its diuretic properties, this compound exhibits renal vasodilator activity. This vasodilation is thought to reduce peripheral vascular resistance, further contributing to its antihypertensive effect. The precise signaling pathways and molecular targets responsible for this compound-induced renal vasodilation have not been fully elucidated in publicly available literature.
Logical Relationship of this compound's Dual Action
References
Bemitradine (CAS Number: 88133-11-3): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemitradine (CAS: 88133-11-3), also known as SC-33643, is a triazolopyrimidine derivative that was investigated as a diuretic and antihypertensive agent.[1][2] Its mechanism of action involves thiazide-like diuretic effects through inhibition of sodium reabsorption in the distal renal tubules and direct renal vasodilation, which collectively contribute to blood pressure reduction.[3] Despite promising preclinical efficacy in animal models, the clinical development of this compound was terminated due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[1][3] This technical guide provides a comprehensive overview of the available research on this compound, focusing on its chemical properties, preclinical pharmacology, toxicology, and the proposed mechanisms underlying its therapeutic and adverse effects.
Chemical and Physical Properties
This compound is chemically identified as 8-(2-ethoxyethyl)-7-phenyl-[1][3][4]triazolo[1,5-c]pyrimidin-5-amine.[2][5] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 88133-11-3 | [2][3][5] |
| Molecular Formula | C₁₅H₁₇N₅O | [2][3][5] |
| Molecular Weight | 283.33 g/mol | [2][3] |
| IUPAC Name | 8-(2-ethoxyethyl)-7-phenyl-[1][3][4]triazolo[1,5-c]pyrimidin-5-amine | [2] |
| Synonyms | SC-33643, Bemitradina, Bemitradinum | [2] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
Preclinical Pharmacology
Mechanism of Action
This compound exhibits a dual mechanism of action contributing to its diuretic and antihypertensive effects:
-
Thiazide-like Diuretic Effect: It inhibits sodium reabsorption in the distal renal tubules, leading to increased natriuresis (sodium excretion) and diuresis (urine output).[3]
-
Renal Vasodilation: this compound also acts as a renal vasodilator, reducing peripheral vascular resistance and contributing to its blood pressure-lowering properties.[3]
Preclinical Efficacy
Pharmacokinetics and Metabolism
Limited pharmacokinetic data is available for this compound. A study in humans with a 50 mg oral dose of 14C-labeled this compound showed rapid and efficient absorption (approximately 89%).[6] Peak plasma levels of the radiolabeled compound were reached within 2 hours.[6] Interestingly, the parent compound, this compound, was not detected in plasma, indicating rapid and extensive metabolism.[6]
The primary metabolite identified is desethylthis compound (SC-36741).[1] This metabolite is further metabolized to an ether glucuronide, a phenol, and a dihydrodiol, which are also present as glucuronide conjugates.[6] The glucuronides were the major circulating compounds in plasma from 2 hours post-administration.[6]
Toxicology and Carcinogenicity
The development of this compound was halted due to findings of non-genotoxic carcinogenicity in a 2-year bioassay in Charles River CD rats.[1]
Genotoxicity Assays
This compound and its primary metabolite, desethylthis compound, were found to be non-genotoxic in a battery of in vitro and in vivo assays.[1]
| Assay | Result |
| Ames Test (Salmonella typhimurium) | Non-genotoxic |
| Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) | Non-genotoxic |
| Chinese Hamster Ovary (CHO) / HGPRT Mutation Assay | Non-genotoxic |
| CHO Cytogenetics Assay | Non-genotoxic |
| In vivo Mouse Micronucleus Assay | Non-genotoxic |
| Mouse Lymphoma TK+/- Assay (this compound only) | Non-genotoxic |
Carcinogenicity Study in Rats
A 2-year carcinogenicity study was conducted in Charles River CD rats with dietary administration of this compound at doses of 50, 150, and 450 mg/kg.[1] The study revealed significant increases in the incidences of neoplasms in the liver and thyroid (in both sexes) and mammary glands (in females).[1]
| Parameter | Observation |
| Doses | 50, 150, and 450 mg/kg (dietary admix) |
| Duration | Up to 97 weeks |
| Tumor Sites | Liver (both sexes), Thyroid (both sexes), Mammary gland (females) |
| Hormonal Effects | Significant increase in prolactin levels in females at 150 and 450 mg/kg |
Proposed Mechanism of Carcinogenicity
This compound is considered a non-genotoxic carcinogen that acts as a tumor promoter.[1] The proposed mechanism involves a hormonally modulated promotional activity.[1] The increased prolactin levels observed in female rats are believed to play a role in the development of mammary tumors. The liver tumors are thought to be promoted by a similar hormonal mechanism, while the thyroid tumors are likely secondary to the metabolic effects of this compound.[1] Transcriptomic profiling in rats treated with this compound revealed upregulation of genes consistent with non-genotoxic hepatocarcinogens, such as transforming growth factor-beta stimulated clone 22 and CYP450 oxidoreductase, even before the appearance of overt tumors.[3]
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available. The following are generalized methodologies for the key toxicological assays performed.
Ames Test (Bacterial Reverse Mutation Assay)
-
Principle: This test uses various strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations. A test substance is considered mutagenic if it causes a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to a solvent control.
-
Methodology:
-
Bacterial strains are exposed to this compound or its metabolite at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
The mixture is plated on a minimal agar (B569324) medium lacking histidine.
-
Plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted and compared to positive and negative controls.
-
Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) Assay
-
Principle: This assay measures the ability of a substance to induce DNA repair synthesis in primary rat hepatocytes, which are not undergoing replicative DNA synthesis. An increase in the incorporation of radiolabeled thymidine (B127349) indicates DNA damage and subsequent repair.
-
Methodology:
-
Primary hepatocytes are isolated from rats.
-
The cells are treated with various concentrations of this compound.
-
The cells are then incubated with ³H-thymidine.
-
Autoradiography is used to visualize and quantify the incorporation of ³H-thymidine into the nuclear DNA of non-S-phase cells.
-
Chinese Hamster Ovary (CHO) / HGPRT Mutation Assay
-
Principle: This assay detects forward gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in CHO cells. Cells with a functional HGPRT gene are sensitive to the toxic effects of purine (B94841) analogs like 6-thioguanine, while mutant cells lacking HGPRT activity can survive in its presence.
-
Methodology:
-
CHO cells are exposed to this compound at various concentrations.
-
After a suitable expression period to allow for the fixation of mutations, the cells are plated in a medium containing 6-thioguanine.
-
The number of surviving (mutant) colonies is counted and compared to the total number of plated cells to determine the mutant frequency.
-
Visualizations
Proposed Mechanism of Action Workflow
Caption: Proposed mechanism of this compound's diuretic and antihypertensive action.
Hypothetical Signaling Pathway for this compound-Induced Mammary Tumor Promotion
Caption: Hypothetical pathway of this compound-induced mammary tumor promotion via prolactin.
Conclusion
This compound is a diuretic and antihypertensive agent whose development was halted due to findings of non-genotoxic carcinogenicity in rodents. Its mechanism of action involves both diuretic and vasodilatory properties. While it proved to be non-mutagenic in a comprehensive battery of tests, long-term exposure was associated with an increased incidence of tumors in the liver, thyroid, and mammary glands in rats. The proposed mechanism for this carcinogenicity is a hormonally modulated tumor promotion, potentially linked to increased prolactin levels. The lack of publicly available detailed quantitative preclinical and clinical data limits a full assessment of its pharmacological and toxicological profile. This whitepaper summarizes the currently known scientific information on this compound, providing a resource for researchers and professionals in the field of drug development and toxicology.
References
- 1. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bumetanide and frusemide: a comparison of dose-response curves in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. toxicology.org [toxicology.org]
- 4. Verification of a false positive in a two-year rat carcinogenicity study using dual control groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Drug induced hypoprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Bemitradine In Vitro Experimental Protocols: A Guide for Preclinical Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine (SC-33643) is a diuretic and antihypertensive agent whose development was discontinued (B1498344) due to findings of carcinogenicity in long-term animal studies.[1] Despite its withdrawal from the developmental pipeline, the preclinical safety assessment of this compound serves as an important case study in non-genotoxic carcinogenesis. This document provides detailed in vitro experimental protocols for the types of assays that were reportedly conducted on this compound and its primary metabolite, desethylthis compound (SC-36741), to evaluate their genotoxic potential.[1]
The provided protocols are based on established methodologies and guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are intended to guide researchers in designing similar in vitro safety studies. Due to the limited public availability of the specific experimental data for this compound, the quantitative data presented in the tables are illustrative and intended to demonstrate typical data presentation for these assays.
Genotoxicity Assays
A battery of in vitro tests was performed on this compound and its primary metabolite to assess their potential to cause genetic damage. These assays included tests for gene mutations, chromosomal aberrations, and DNA damage. The following sections detail the protocols for these key assays.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.[2][3][4]
-
Bacterial Strains: A minimum of five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) should be used to detect different types of mutations.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.[2]
-
Test Substance Preparation: this compound and desethylthis compound are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Assay Procedure (Plate Incorporation Method):
-
To sterile test tubes, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (or control), and 0.5 mL of the S9 mix (for activated assays) or buffer (for non-activated assays).
-
The tubes are pre-incubated at 37°C for 20-30 minutes.
-
2.0 mL of molten top agar (B569324) (supplemented with a trace amount of histidine and biotin) is added to each tube, vortexed gently, and poured onto the surface of minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Collection: The number of revertant colonies (his+ or trp+) on each plate is counted. The cytotoxicity of the test substance is also assessed by observing the background bacterial lawn.
-
Data Analysis: The mean number of revertant colonies per plate and the standard deviation are calculated for each concentration. A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least twice the background (solvent control) value.
| Treatment Group | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD (TA98) | Mean Revertant Colonies ± SD (TA100) |
| Vehicle Control (DMSO) | 0 | - | 25 ± 5 | 120 ± 15 |
| + | 30 ± 6 | 135 ± 18 | ||
| This compound | 1 | - | 28 ± 4 | 125 ± 12 |
| + | 32 ± 5 | 140 ± 16 | ||
| 10 | - | 30 ± 6 | 130 ± 17 | |
| + | 35 ± 7 | 145 ± 20 | ||
| 100 | - | 26 ± 5 | 128 ± 14 | |
| + | 33 ± 6 | 138 ± 19 | ||
| Positive Control (2-Nitrofluorene) | 1 | - | 250 ± 30 | Not Applicable |
| Positive Control (Sodium Azide) | 1 | - | Not Applicable | 1500 ± 150 |
| Positive Control (2-Aminoanthracene) | 1 | + | 300 ± 35 | 1800 ± 200 |
Note: This data is for illustrative purposes only.
Ames Test Experimental Workflow
In Vitro Mammalian Cell Gene Mutation Test (CHO/HGPRT Assay)
This assay evaluates the potential of a substance to induce gene mutations at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus in Chinese hamster ovary (CHO) cells.[5][6]
-
Cell Line: CHO cells, which are heterozygous at the HGPRT locus, are used.
-
Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.
-
Test Substance Preparation: this compound and its metabolite are prepared as described for the Ames test.
-
Assay Procedure:
-
CHO cells are seeded in culture flasks and allowed to attach.
-
The cells are exposed to various concentrations of the test substance (with and without S9) for a short period (e.g., 3-5 hours).
-
After the exposure period, the cells are washed and cultured in fresh medium for a phenotypic expression period (typically 7-9 days) to allow for the depletion of existing HGPRT enzyme in mutated cells.
-
Following the expression period, cells are plated in two sets of conditions: one with a selective agent (e.g., 6-thioguanine) to detect mutant colonies, and one without the selective agent to determine the cloning efficiency (a measure of cytotoxicity).
-
The plates are incubated for 7-10 days to allow for colony formation.
-
-
Data Collection: The number of colonies on both sets of plates is counted.
-
Data Analysis: The mutant frequency is calculated by dividing the number of mutant colonies by the number of viable cells (determined from the cloning efficiency plates). A positive result is indicated by a concentration-dependent increase in mutant frequency that exceeds a predefined threshold over the vehicle control.
| Treatment Group | Concentration (µg/mL) | Metabolic Activation (S9) | Cloning Efficiency (%) | Mutant Frequency (x 10⁻⁶) |
| Vehicle Control | 0 | - | 100 | 5 |
| + | 100 | 6 | ||
| This compound | 10 | - | 95 | 7 |
| + | 92 | 8 | ||
| 50 | - | 80 | 10 | |
| + | 75 | 12 | ||
| 100 | - | 60 | 15 | |
| + | 55 | 18 | ||
| Positive Control (EMS) | 200 | - | 50 | 150 |
| Positive Control (B[a]P) | 2 | + | 65 | 120 |
Note: This data is for illustrative purposes only. EMS = Ethyl methanesulfonate, B[a]P = Benzo[a]pyrene.
CHO/HGPRT Assay Experimental Workflow
In Vitro Mammalian Chromosomal Aberration Test
This test is designed to identify substances that cause structural damage to chromosomes in cultured mammalian cells, such as CHO cells or human peripheral blood lymphocytes.[1][7]
-
Cell Culture: CHO cells are cultured to a state of logarithmic growth.
-
Metabolic Activation: The assay is conducted with and without S9 metabolic activation.
-
Test Substance Exposure:
-
Short-term treatment: Cells are exposed to various concentrations of this compound or its metabolite for 3-6 hours, with and without S9.
-
Continuous treatment: Cells are exposed for 18-24 hours without S9.
-
-
Cell Harvest: A mitotic arresting agent (e.g., colcemid) is added to the cultures for the last 2-4 hours of incubation to accumulate cells in metaphase.
-
Chromosome Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto microscope slides and stained (e.g., with Giemsa).
-
Microscopic Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Data Analysis: The percentage of cells with aberrations and the number of aberrations per cell are calculated. A positive response is a concentration-dependent and statistically significant increase in the percentage of cells with structural aberrations.
| Treatment Group | Concentration (µg/mL) | Metabolic Activation (S9) | % Cells with Aberrations (Excluding Gaps) |
| Vehicle Control | 0 | - | 1.5 |
| + | 2.0 | ||
| This compound | 50 | - | 2.0 |
| + | 2.5 | ||
| 150 | - | 2.5 | |
| + | 3.0 | ||
| 300 | - | 3.0 | |
| + | 3.5 | ||
| Positive Control (MMC) | 0.1 | - | 25.0 |
| Positive Control (CP) | 5 | + | 30.0 |
Note: This data is for illustrative purposes only. MMC = Mitomycin C, CP = Cyclophosphamide.
Chromosomal Aberration Test Workflow
In Vitro Mouse Lymphoma Assay (MLA)
The MLA is capable of detecting a broad spectrum of genetic damage, including both gene mutations and chromosomal alterations at the thymidine (B127349) kinase (TK) locus.
-
Cell Line: L5178Y/TK+/- mouse lymphoma cells are used.
-
Metabolic Activation: The assay is performed with and without S9 metabolic activation.
-
Treatment: Cells in suspension culture are exposed to a range of this compound concentrations for 4 hours.
-
Phenotypic Expression: After treatment, cells are washed and cultured for 2 days to allow for the expression of the TK-deficient phenotype.
-
Mutant Selection: Cells are plated in soft agar or microtiter plates with and without a selective agent (e.g., trifluorothymidine, TFT).
-
Colony Sizing: After an incubation period of 10-12 days, colonies are counted. In the MLA, mutant colonies are often sized as small or large, which can give an indication of the type of genetic damage (large colonies are often associated with gene mutations, while small colonies can indicate chromosomal damage).
-
Data Analysis: The mutant frequency is calculated. A positive result is a concentration-dependent increase in mutant frequency that exceeds a global evaluation factor (typically a doubling over the solvent control).
| Treatment Group | Concentration (µg/mL) | Metabolic Activation (S9) | Relative Total Growth (%) | Mutant Frequency (x 10⁻⁶) |
| Vehicle Control | 0 | - | 100 | 60 |
| + | 100 | 65 | ||
| This compound | 25 | - | 90 | 70 |
| + | 85 | 75 | ||
| 75 | - | 70 | 85 | |
| + | 65 | 90 | ||
| 150 | - | 40 | 100 | |
| + | 35 | 110 | ||
| Positive Control (MMS) | 10 | - | 50 | 500 |
| Positive Control (CP) | 2 | + | 60 | 600 |
Note: This data is for illustrative purposes only. MMS = Methyl methanesulfonate, CP = Cyclophosphamide.
Mouse Lymphoma Assay Experimental Workflow
Rat Primary Hepatocyte Unscheduled DNA Synthesis (UDS) Assay
The UDS assay measures DNA repair synthesis in response to DNA damage induced by a test substance in primary rat hepatocytes.
-
Hepatocyte Isolation: Primary hepatocytes are isolated from adult male rats by collagenase perfusion of the liver.
-
Cell Culture: The isolated hepatocytes are seeded onto coverslips in culture dishes and allowed to attach.
-
Treatment: The cells are exposed to various concentrations of this compound or its metabolite in the presence of ³H-thymidine for 18-24 hours.
-
Cell Fixation and Staining: After treatment, the cells are fixed, and the coverslips are mounted onto microscope slides. The slides are then coated with photographic emulsion for autoradiography.
-
Grain Counting: After an exposure period, the slides are developed, and the number of silver grains over the nucleus (indicating incorporation of ³H-thymidine during DNA repair) and the cytoplasm are counted using a microscope. S-phase cells (which show very heavy labeling) are excluded from the analysis.
-
Data Analysis: The net nuclear grain count (nuclear grains minus cytoplasmic grains) is determined for each cell. A positive response is a statistically significant increase in the mean net nuclear grain count of treated cells compared to vehicle control cells.
| Treatment Group | Concentration (µM) | Net Nuclear Grains (Mean ± SD) | % Cells in Repair |
| Vehicle Control | 0 | -1.5 ± 2.0 | 5 |
| This compound | 1 | -1.2 ± 2.1 | 6 |
| 10 | -1.0 ± 2.3 | 7 | |
| 100 | -0.8 ± 2.5 | 8 | |
| Positive Control (2-AAF) | 10 | 25.0 ± 8.0 | 90 |
Note: This data is for illustrative purposes only. 2-AAF = 2-Acetylaminofluorene.
Unscheduled DNA Synthesis Assay Workflow
Tumor Promotion Assay
This compound was found to be a tumor promoter in an altered hepatic foci assay.[1]
Altered Hepatic Foci (γ-Glutamyl Transpeptidase Positive) Promotion Assay
This in vivo assay in rats is used to identify substances that promote the development of preneoplastic lesions in the liver. While primarily an in vivo assay, the analysis of the endpoint involves in vitro histochemical techniques.
-
Animal Dosing (In Vivo): Rats are initiated with a sub-carcinogenic dose of a known carcinogen (e.g., diethylnitrosamine). Following a recovery period, the animals are treated with the test substance (this compound) for several weeks.
-
Tissue Collection and Processing: At the end of the treatment period, the animals are euthanized, and their livers are collected. Liver sections are prepared for histochemical analysis.
-
Histochemical Staining: Liver sections are stained for γ-glutamyl transpeptidase (GGT), a marker for preneoplastic foci.
-
Microscopic Analysis: The number and area of GGT-positive foci are quantified using a microscope and image analysis software.
-
Data Analysis: The number and area of GGT-positive foci in the this compound-treated group are compared to a control group that received only the initiator. A significant increase in the number or size of foci indicates tumor-promoting activity.
| Treatment Group | Number of GGT+ Foci per cm² (Mean ± SD) | Area of GGT+ Foci (mm² per cm²) (Mean ± SD) |
| Vehicle Control | 1.2 ± 0.5 | 0.05 ± 0.02 |
| Initiator Only | 5.5 ± 2.1 | 0.25 ± 0.10 |
| Initiator + this compound (Low Dose) | 10.1 ± 3.5 | 0.55 ± 0.20 |
| Initiator + this compound (High Dose) | 18.5 ± 5.2 | 1.10 ± 0.45 |
| Initiator + Positive Control (Phenobarbital) | 25.0 ± 6.8 | 1.80 ± 0.60 |
Note: This data is for illustrative purposes only.
Logical Flow of the GGT Promotion Assay
Conclusion
The in vitro assays described provide a comprehensive framework for evaluating the genotoxic potential of a test compound. In the case of this compound, these tests indicated a lack of direct mutagenic or clastogenic activity.[1] However, the positive result in the tumor promotion assay highlighted a non-genotoxic mechanism of carcinogenicity. This underscores the importance of a multi-faceted approach to preclinical safety assessment, incorporating assays that investigate various mechanisms of toxicity. The protocols and illustrative data presented here serve as a valuable resource for researchers involved in the safety evaluation of new chemical entities.
References
- 1. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. BENZIDINE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. Explanation of Levels of Evidence of Carcinogenic Activity - NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,3-Butanedione (CASRN 431-03-8) in Wistar Han [Crl:WI (Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Cell Transformation Assay: A Historical Assessment of Current Knowledge of Applications in an Integrated Approach to Testing and Assessment for Non-Genotoxic Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bemitradine Dosage for Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bemitradine dosage and experimental protocols for preclinical research in animal models. This compound is a diuretic with renal vasodilator properties, making it a subject of interest in studies related to hypertension and renal function.[1]
Data Presentation: this compound Dosage in Rodent Models
The following table summarizes the reported oral dosages of this compound in mice and rats from preclinical studies.
| Animal Model | Dosage | Route of Administration | Frequency | Study Context | Reference |
| Mouse (B6C3F1) | 0, 1, 5, 25, 125 ppm in diet | Oral (dietary) | Daily for 24 months | Carcinogenicity study | [1] |
| Males: 0.27, 1.3, 6.8, 46 mg/kg/day | |||||
| Females: 0.47, 2.3, 12, 65 mg/kg/day | |||||
| Mouse (B6C3F1) | 2 mg/kg | Oral (gavage) | Single dose | Metabolite pattern examination | [1] |
| Rat | 0, 10, 30, 100 µg/kg/day | Oral (gavage) | Daily for 3 months | Toxicity study | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving diuretic and renal blood flow assessment, which can be adapted for studies with this compound.
Protocol 1: Evaluation of Diuretic Activity in Rats
This protocol is adapted from established methods for screening diuretic agents.[2][3][4]
1. Animal Selection and Acclimatization:
- Use adult male or female Wistar or Sprague-Dawley rats (150-250g).
- House the animals in standard laboratory conditions with a 12-hour light/dark cycle and provide free access to standard chow and water.
- Acclimatize the animals to metabolic cages for at least 24 hours before the experiment.
2. Experimental Groups:
- Group 1: Control (Vehicle): Administer the vehicle used to dissolve/suspend this compound (e.g., 0.5% methylcellulose (B11928114) in water).[1]
- Group 2: Positive Control: Administer a standard diuretic like furosemide (B1674285) (e.g., 10 mg/kg, p.o.).
- Group 3-n: this compound Treatment: Administer this compound at various doses (e.g., based on the dosage table above).
3. Experimental Procedure:
- Fast the rats for 18 hours prior to the experiment, with free access to water.
- On the day of the experiment, administer an oral saline load (e.g., 25 ml/kg of 0.9% NaCl) to ensure adequate hydration and urine flow.[4]
- Immediately after the saline load, administer the vehicle, positive control, or this compound by oral gavage.
- Place each rat individually in a metabolic cage designed to separate urine and feces.
- Collect urine at regular intervals (e.g., every hour for 5-6 hours) and measure the total volume.
- The urine can be stored for later analysis of electrolyte concentrations (Na+, K+, Cl-).
4. Data Analysis:
- Calculate the cumulative urine output for each group.
- Analyze urine for electrolyte content using a flame photometer or ion-selective electrodes.
- Compare the diuretic and natriuretic effects of this compound-treated groups with the control and positive control groups.
Protocol 2: Assessment of Renal Blood Flow in Anesthetized Rats
This protocol outlines a method to measure the effects of this compound on renal hemodynamics.
1. Animal Preparation:
- Anesthetize a rat (e.g., with an appropriate anesthetic agent).
- Surgically expose the renal artery and place a small ultrasonic flow probe around it to measure renal blood flow (RBF).
- Catheterize the femoral artery to monitor blood pressure and the femoral vein for drug administration.
2. Experimental Procedure:
- Allow the animal to stabilize after surgery and record baseline RBF and blood pressure.
- Administer this compound intravenously as a bolus injection or a continuous infusion.
- Continuously record RBF and blood pressure throughout the experiment.
3. Data Analysis:
- Calculate the change in RBF from baseline after this compound administration.
- Renal vascular resistance can be calculated as mean arterial pressure divided by RBF.
- Compare the effects of different doses of this compound on renal hemodynamics.
Signaling Pathways and Visualization
This compound has been observed to upregulate the expression of transforming growth factor-beta (TGF-β) stimulated clone 22 and CYP450 oxidoreductase in rats, suggesting an interaction with these pathways.[1]
TGF-β Signaling Pathway
The TGF-β signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis. The simplified pathway below illustrates the canonical SMAD-dependent signaling cascade.
Caption: Simplified TGF-β signaling pathway.
Cytochrome P450 (CYP) Metabolism Pathway
CYP enzymes are essential for the metabolism of a wide range of xenobiotics, including drugs like this compound. The diagram below illustrates the general catalytic cycle of CYP450 enzymes.
References
Dissolving Bemitradine for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bemitradine is a triazolopyrimidine derivative previously investigated as a diuretic and antihypertensive agent.[1] Its mechanism of action is similar to that of thiazide diuretics, involving the inhibition of sodium reabsorption in the distal renal tubules.[2] However, its development was halted due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[1][2] This document provides detailed application notes and protocols for the dissolution and use of this compound in a laboratory setting for research purposes.
Physicochemical Properties and Solubility
This compound is a solid powder with a molecular weight of 283.33 g/mol .[1] Its solubility in common laboratory solvents is a critical factor for the preparation of stock solutions and experimental media.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating high-concentration stock solutions. |
| Dimethylformamide (DMF) | Information not available | Often a suitable alternative to DMSO for dissolving lipophilic compounds. |
| Ethanol | Information not available | May be used for in vivo formulations, but solubility needs to be determined empirically. |
| Methanol | Information not available | Useful for analytical purposes, but less common for cell-based assays. |
| Phosphate-Buffered Saline (PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is challenging. |
Note: Specific quantitative solubility data for this compound is limited. Researchers should perform their own solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[2]
Table 2: Example Volumes for Preparing this compound Stock Solutions
| Desired Concentration | Mass of this compound (for 1 mL of stock) | Volume of DMSO |
| 10 mM | 2.83 mg | 1 mL |
| 50 mM | 14.17 mg | 1 mL |
In Vitro Assays
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific assay and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired experimental duration.
-
Assay: Proceed with the specific cell-based assay (e.g., cytotoxicity assay, proliferation assay, or functional assay).
In Vivo Administration (Rodent Models)
This compound has been administered to rats via dietary admix in long-term studies. For acute or sub-chronic studies, oral gavage is a common administration route. Due to its lipophilic nature, this compound will likely require a suspension or emulsion for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)
-
Mortar and pestle or homogenizer
-
Oral gavage needles
-
Syringes
Protocol:
-
Vehicle Selection and Preparation: Choose an appropriate vehicle based on preliminary solubility and stability studies. Prepare the vehicle under sterile conditions.
-
Formulation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
If preparing a suspension, triturate the this compound powder with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing continuously to achieve a uniform suspension.
-
If using a co-solvent system, first dissolve the this compound in the organic solvent component (e.g., DMSO) before adding the other components of the vehicle.
-
-
Dose Administration:
-
Ensure the dosing solution is homogenous by vortexing or stirring prior to each administration.
-
Administer the this compound formulation to the animals via oral gavage at the desired volume.
-
-
Observation: Monitor the animals for any adverse effects following administration.
Signaling Pathways
Thiazide-Like Diuretic Mechanism of Action
This compound acts as a thiazide-like diuretic by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. This inhibition leads to increased excretion of sodium and water, resulting in a diuretic effect.
Caption: this compound's diuretic and antihypertensive effects.
Proposed Non-Genotoxic Carcinogenesis Pathway
As a non-genotoxic carcinogen, this compound may promote tumor development through mechanisms that do not involve direct DNA damage. One proposed pathway for some non-genotoxic carcinogens involves the activation of nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). This activation can lead to altered gene expression, increased cell proliferation, and an inhibition of apoptosis, creating a favorable environment for tumor growth.
Caption: Proposed pathway for this compound's non-genotoxic carcinogenicity.
Safety Precautions
This compound is a research chemical and should be handled with appropriate safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and its solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: This document is intended for research purposes only and is not a guide for human or veterinary use. The provided protocols are general guidelines and should be adapted and validated by the end-user for their specific experimental conditions.
References
Application Notes and Protocols for Bemitradine Stability in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine is a diuretic and antihypertensive agent that has been studied for its pharmacological effects. For researchers working with this compound, preparing and storing stock solutions in dimethyl sulfoxide (B87167) (DMSO) is a common practice. Ensuring the stability of this compound in DMSO is critical for obtaining accurate and reproducible experimental results. These application notes provide a comprehensive guide to assessing the stability of this compound in DMSO, including detailed experimental protocols and data presentation guidelines.
Factors Affecting this compound Stability in DMSO
The stability of a compound in DMSO can be influenced by several factors:
-
Temperature: Lower temperatures generally slow down degradation rates.[1] Storage at -20°C is suitable for short-term storage, while -80°C is recommended for long-term storage.[1]
-
Water Content: The presence of water can facilitate the hydrolysis of susceptible compounds.[1] Using anhydrous DMSO is crucial for preparing stock solutions.
-
Light Exposure: Photodegradation can occur in light-sensitive compounds. Storing solutions in amber vials or otherwise protected from light is a best practice.[1]
-
Freeze-Thaw Cycles: Repeated cycles of freezing and thawing can introduce moisture and potentially degrade the compound.[1] It is advisable to aliquot stock solutions into smaller, single-use volumes.[1][2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible molecules.
Quantitative Data on this compound Stability
While specific public data on the degradation kinetics of this compound in DMSO is limited, a stability study can be performed to determine its shelf-life under various storage conditions. The following table represents hypothetical data from such a study to illustrate how results can be presented.
Table 1: Hypothetical Stability of this compound (10 mM) in Anhydrous DMSO
| Storage Condition | Time Point | % this compound Remaining (HPLC-UV) | Observations |
| -80°C | 1 Month | 99.8% | No visible changes |
| 3 Months | 99.5% | No visible changes | |
| 6 Months | 99.2% | No visible changes | |
| 12 Months | 98.9% | No visible changes | |
| -20°C | 1 Month | 99.1% | No visible changes |
| 3 Months | 97.8% | No visible changes | |
| 6 Months | 95.3% | Slight yellowing of solution | |
| 12 Months | 91.5% | Noticeable yellowing | |
| 4°C | 1 Week | 98.2% | No visible changes |
| 1 Month | 92.0% | Solution turned pale yellow | |
| 3 Months | 81.4% | Significant color change | |
| Room Temp (25°C) | 24 Hours | 99.5% | No visible changes |
| 1 Week | 88.7% | Visible degradation products by HPLC | |
| 1 Month | 65.2% | Formation of precipitate |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO
This protocol outlines a comprehensive study to determine the stability of this compound in a DMSO stock solution over time at various temperatures.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, and 25°C)
Procedure:
-
Prepare this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the this compound in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Time-Zero (T0) Analysis:
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the aliquot with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the T0 sample using the validated HPLC method described in Protocol 4.2. The peak area of this compound at T0 will serve as the 100% reference.
-
-
Aliquoting and Storage:
-
Aliquot the remaining stock solution into the amber glass vials, minimizing headspace.
-
Tightly seal the vials.
-
Place the vials in the designated temperature-controlled storage units: -80°C, -20°C, 4°C, and room temperature (25°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months, and 12 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a sample for HPLC analysis by diluting an aliquot of the stock solution with the mobile phase to the same concentration as the T0 sample.
-
Analyze the sample using the same HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T0 peak area.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Hypothetical HPLC Method for this compound Quantification
This protocol describes a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound. Note: This is a hypothetical method and may require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.02 M ammonium (B1175870) formate (B1220265) buffer (pH 6.5) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm.
-
Column Temperature: 40°C.
-
Internal Standard (Optional): A structurally similar, stable compound can be used as an internal standard to improve quantitative accuracy.
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure specificity, linearity, precision, accuracy, and robustness.
Proposed Mechanism of Action of this compound
This compound has been identified as a non-genotoxic carcinogen that may exert its effects through hormonally modulated promotional activity. Studies in rats have shown that this compound can lead to increased prolactin levels, which may contribute to the development of mammary and liver neoplasms.
Caption: Proposed mechanism of this compound-induced tumorigenesis.
Experimental Workflow Diagram
The following diagram illustrates the workflow for assessing the stability of this compound in DMSO.
Caption: Workflow for this compound stability assessment in DMSO.
References
Application Notes and Protocols for Cell Culture Assays Using Bemitradine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine (SC-33643) is a diuretic and antihypertensive agent.[1] Its primary mechanism of action is the inhibition of sodium reabsorption in the distal renal tubules, which leads to increased excretion of sodium and water.[1] Additionally, it exhibits renal vasodilator properties.[1] Preclinical studies have investigated the genotoxic potential of this compound using a battery of in vitro assays. These studies concluded that this compound and its primary metabolite are non-genotoxic.[2]
These application notes provide detailed protocols for a selection of standard in vitro toxicology assays that can be utilized to assess the effects of this compound and other compounds on mammalian cells. The protocols are based on established methodologies for the Ames test, the CHO/HGPRT mutation assay, and the mouse lymphoma assay.
Data Presentation
As specific quantitative data from in vitro assays with this compound are not publicly available, the following table is provided as a template for researchers to record their experimental findings. It is recommended to determine the optimal concentration range for this compound through preliminary cytotoxicity assays.
| Assay | Cell Line/Strain | This compound Concentration | Exposure Time | Metabolic Activation (S9) | Result (e.g., Mutant Frequency, Revertant Colonies) | Cytotoxicity (% of Control) |
| Ames Test | S. typhimurium TA98 | User-defined | 48-72 hours | With & Without | User-defined | N/A |
| S. typhimurium TA100 | User-defined | 48-72 hours | With & Without | User-defined | N/A | |
| S. typhimurium TA1535 | User-defined | 48-72 hours | With & Without | User-defined | N/A | |
| S. typhimurium TA1537 | User-defined | 48-72 hours | With & Without | User-defined | N/A | |
| E. coli WP2 uvrA | User-defined | 48-72 hours | With & Without | User-defined | N/A | |
| CHO/HGPRT Assay | CHO-K1 | User-defined | 3-6 hours | With & Without | User-defined | User-defined |
| Mouse Lymphoma Assay | L5178Y/Tk+/- | User-defined | 4 hours | With & Without | User-defined | User-defined |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This assay evaluates the potential of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
Escherichia coli strain (e.g., WP2 uvrA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver (for metabolic activation)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Nutrient broth
-
Positive and negative controls
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, G6P), and buffer.
-
Treatment: In a test tube, combine the bacterial culture, the test substance (this compound at various concentrations) or control, and either S9 mix or a buffer (for non-activation).
-
Pre-incubation (optional but recommended): Incubate the mixture at 37°C for 20-30 minutes.
-
Plating: Add molten top agar to the test tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
CHO/HGPRT Mammalian Cell Forward Mutation Assay
This assay assesses the ability of a test substance to induce forward mutations at the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) locus in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO-K1 cell line
-
Culture medium (e.g., Ham's F12) supplemented with fetal bovine serum
-
This compound (dissolved in a suitable solvent)
-
S9 fraction (for metabolic activation)
-
6-thioguanine (6-TG) for mutant selection
-
Positive and negative controls
Procedure:
-
Cell Culture: Maintain CHO-K1 cells in logarithmic growth phase.
-
Treatment: Seed a known number of cells and allow them to attach. Expose the cells to various concentrations of this compound or controls for 3-6 hours, both with and without S9 metabolic activation.
-
Expression Period: After treatment, wash the cells and culture them in fresh medium for a period (typically 7-9 days) to allow for the expression of the mutant phenotype.
-
Mutant Selection: Plate the cells in a medium containing 6-thioguanine. Only cells with a mutation in the HGPRT gene will survive and form colonies.
-
Viability Plating: Concurrently, plate a lower density of cells in a non-selective medium to determine the cloning efficiency (cytotoxicity).
-
Incubation: Incubate the plates until visible colonies are formed.
-
Scoring: Count the colonies on both selective and non-selective plates. Calculate the mutant frequency by correcting for the cloning efficiency. A significant, dose-dependent increase in mutant frequency suggests a mutagenic effect.
In Vitro Mouse Lymphoma Assay (MLA)
This assay detects gene mutations and clastogenic events at the thymidine (B127349) kinase (Tk) locus in L5178Y/Tk+/- mouse lymphoma cells.
Materials:
-
L5178Y/Tk+/- mouse lymphoma cell line
-
Culture medium (e.g., RPMI 1640) supplemented with horse serum
-
This compound (dissolved in a suitable solvent)
-
S9 fraction (for metabolic activation)
-
Trifluorothymidine (TFT) for mutant selection
-
Positive and negative controls
Procedure:
-
Cell Culture: Grow L5178Y/Tk+/- cells in suspension culture.
-
Treatment: Expose the cells to various concentrations of this compound or controls for 4 hours, both with and without S9 metabolic activation.
-
Expression Period: After treatment, wash the cells and culture them for 2-3 days to allow for the expression of the Tk-/- phenotype.
-
Mutant Selection: Plate the cells in a semi-solid medium (e.g., soft agar) or in microtiter plates containing TFT.
-
Viability Plating: Concurrently, plate a lower density of cells in a non-selective medium to determine the cloning efficiency.
-
Incubation: Incubate the plates or microtiter plates until colonies are formed.
-
Scoring: Count the colonies on both selective and non-selective plates. The MLA allows for the distinction between large (gene mutation) and small (chromosomal damage) colonies. Calculate the mutant frequency. A significant, dose-dependent increase in mutant frequency is indicative of mutagenicity.
Visualizations
Signaling Pathway of this compound's Diuretic Action
Caption: Mechanism of this compound's diuretic effect.
Experimental Workflow for the CHO/HGPRT Assay
Caption: Workflow for the CHO/HGPRT mutation assay.
References
Measuring the Effects of Bemitradine on Ion Channel Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine is pharmacologically classified as a renal vasodilator and diuretic.[1] While its primary clinical effects are on renal function, the underlying molecular mechanisms involving specific ion channels are not extensively characterized in publicly available literature. Typically, diuretic and vasodilatory effects are mediated through the modulation of ion channels and transporters. For instance, loop diuretics like bumetanide (B1668049) inhibit the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle.[2] Other cardiovascular drugs often exhibit activity on various ion channels, such as voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels.[3][4][5][6]
These application notes provide a comprehensive set of protocols to investigate the effects of this compound on key ion channels, enabling researchers to elucidate its mechanism of action. The methodologies are based on established techniques for characterizing ion channel modulators.
Key Potential Ion Channel Targets for this compound
Given its physiological effects, the following ion channels and transporters represent primary targets for investigation:
-
Renal Epithelial Ion Transporters:
-
Na-K-2Cl Cotransporter (NKCC)
-
Epithelial Sodium Channel (ENaC)
-
Sodium-Chloride Cotransporter (NCC)
-
-
Voltage-Gated Ion Channels:
-
Voltage-Gated Sodium Channels (Nav)
-
Voltage-Gated Potassium Channels (Kv)
-
Voltage-Gated Calcium Channels (Cav)
-
Data Presentation: Summary of Expected Quantitative Data
The following tables should be used to systematically record and compare the effects of this compound on various ion channels.
Table 1: Effect of this compound on Voltage-Gated Sodium Channel (Nav) Kinetics
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| Peak Current Density (pA/pF) | ||||
| Half-maximal Activation Voltage (V1/2 act, mV) | ||||
| Slope Factor (kact) | ||||
| Half-maximal Inactivation Voltage (V1/2 inact, mV) | ||||
| Slope Factor (kinact) | ||||
| Time Constant of Inactivation (τ, ms) | ||||
| IC50 (µM) |
Table 2: Effect of this compound on Voltage-Gated Potassium Channel (Kv) Kinetics
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| Peak Current Density (pA/pF) | ||||
| Half-maximal Activation Voltage (V1/2 act, mV) | ||||
| Slope Factor (kact) | ||||
| Half-maximal Inactivation Voltage (V1/2 inact, mV) | ||||
| Slope Factor (kinact) | ||||
| IC50 (µM) |
Table 3: Effect of this compound on Voltage-Gated Calcium Channel (Cav) Kinetics
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) |
| Peak Current Density (pA/pF) | ||||
| Half-maximal Activation Voltage (V1/2 act, mV) | ||||
| Slope Factor (kact) | ||||
| Half-maximal Inactivation Voltage (V1/2 inact, mV) | ||||
| Slope Factor (kinact) | ||||
| IC50 (µM) |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Ion Channels
This protocol is designed to measure the effect of this compound on Nav, Kv, and Cav channels expressed in a heterologous system (e.g., HEK-293 or CHO cells) or in primary cells like cardiomyocytes or neurons.
Materials:
-
Cell line expressing the target ion channel (e.g., HEK-293 cells stably transfected with Nav1.5, Kv11.1, or Cav1.2)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Microscope
-
Cell culture reagents
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Extracellular and intracellular solutions (see compositions below)
Solutions:
-
Nav Channel Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Nav Channel Intracellular Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
Kv Channel Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Kv Channel Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
Cav Channel Extracellular Solution (in mM): 120 NaCl, 20 CaCl2 (or BaCl2), 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Cav Channel Intracellular Solution (in mM): 120 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH)
Procedure:
-
Cell Preparation: Culture cells expressing the target ion channel to 60-80% confluency. Dissociate cells using a non-enzymatic method and plate them onto glass coverslips for recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the corresponding extracellular solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply specific voltage protocols to elicit ionic currents. Examples:
-
For Nav and Cav channels: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 10 mV increments.[7]
-
For Kv channels: From a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.
-
-
Record baseline currents in the absence of the drug.
-
-
Drug Application:
-
Prepare serial dilutions of this compound in the extracellular solution from the stock solution. The final DMSO concentration should be kept below 0.1%.
-
Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration (typically 2-5 minutes).
-
Record currents at each concentration using the same voltage protocols.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Generate current-voltage (I-V) relationship curves.
-
Determine the voltage-dependence of activation and inactivation by fitting the data with a Boltzmann function.
-
Calculate the concentration-response curve for the inhibition of peak current and determine the IC50 value.
-
Protocol 2: Radioligand Binding Assay
This protocol determines if this compound competes with known ligands for binding sites on ion channels.
Materials:
-
Cell membranes prepared from cells or tissues expressing the target ion channel.
-
Radiolabeled ligand specific for the target channel (e.g., [3H]-batrachotoxin for Nav channels).[4]
-
This compound
-
Scintillation counter and vials
-
Glass fiber filters
-
Binding buffer
Procedure:
-
Assay Setup: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound in the binding buffer.
-
Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 or Ki value from the competition curve.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for Electrophysiological Characterization of this compound.
Caption: Hypothesized Mechanism of this compound's Diuretic Action.
References
- 1. Disposition of this compound, a renal vasodilator and diuretic, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 3. High affinity interaction of mibefradil with voltage-gated calcium and sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of besipirdine at the voltage-dependent sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Profile of the Bradycardic Agent Ivabradine on Human Cardiac Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of tetrandrine on the Na+ channel of human atrial fibrillation myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
Bemitradine Administration in Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine (SC-33643) is a diuretic and antihypertensive agent that was evaluated in preclinical rodent models.[1] Its development was halted due to findings of non-genotoxic carcinogenicity in long-term studies.[1] These application notes provide a summary of the available data and generalized protocols for the administration of this compound in rodent studies, based on the limited publicly available information.
Data Presentation
Table 1: Summary of a 2-Year Carcinogenicity Study of this compound in Charles River CD Rats[1]
| Parameter | Details |
| Animal Model | Charles River CD Rats |
| Administration Route | Dietary Admix |
| Dosage Groups | 50, 150, and 450 mg/kg/day |
| Study Duration | Up to 97 weeks of treatment, followed by an 8-week observation period |
| Key Findings | - Body Weight: Decreased by 5-15% in females and 10-12% in males compared to controls by week 105. |
| - Neoplasms: Significantly increased incidences of liver and thyroid neoplasms in both sexes, and mammary neoplasms in females. | |
| - Hormonal Effects: Significantly increased prolactin values in females at the 150 and 450 mg/kg/day dosages. | |
| Metabolism | Primary metabolite identified as desethylthis compound (SC-36741). |
Note: Detailed quantitative data on tumor incidence and prolactin levels are not publicly available.
Experimental Protocols
Protocol 1: Long-Term Carcinogenicity Study via Dietary Admix (Generalized)
This protocol is a generalized representation based on the available information on the this compound carcinogenicity study.[1] Specific details of the original study protocol are not publicly available.
1. Objective: To assess the carcinogenic potential of this compound in rats following long-term dietary administration.
2. Materials:
-
This compound (SC-33643)
-
Standard rodent chow
-
Vehicle for premix (e.g., corn oil, if necessary for homogeneous mixing)
-
Charles River CD rats (or other appropriate strain)
-
Metabolic cages for acclimation and monitoring (optional)
-
Analytical balance
-
Feed mixer
3. Procedure:
-
3.1. Animal Acclimation:
-
House animals in standard conditions (12:12-h light-dark cycle, controlled temperature and humidity) for at least one week prior to study initiation.
-
Provide ad libitum access to standard chow and water.
-
-
3.2. Diet Preparation (Weekly):
-
Calculate the required amount of this compound for each dosage group (50, 150, and 450 mg/kg/day) based on the average daily food consumption and body weight of the rats.
-
Prepare a premix of this compound with a small amount of the basal diet or a suitable vehicle to ensure even distribution.
-
Incorporate the premix into the total amount of basal diet for each group and mix thoroughly using a feed mixer to achieve a homogeneous blend.
-
Prepare a control diet without this compound.
-
Store the medicated and control diets in appropriate, labeled containers at 4°C.
-
-
3.3. Administration:
-
Provide the respective medicated or control diet to the animals ad libitum.
-
Replace the feed with a freshly prepared batch at least once a week.
-
-
3.4. Monitoring and Data Collection:
-
Monitor the animals daily for clinical signs of toxicity.
-
Measure body weight and food consumption weekly.
-
Perform detailed clinical examinations at regular intervals.
-
Collect blood samples at specified time points for hematology, clinical chemistry, and hormone analysis (e.g., prolactin).
-
At the end of the study (e.g., 97 weeks), euthanize the animals and perform a full necropsy.
-
Collect and preserve all major organs and any gross lesions for histopathological examination.
-
Protocol 2: Measurement of Prolactin Levels in Rat Serum (Generalized ELISA Protocol)
This protocol is a general guideline for measuring prolactin levels in rat serum using a commercially available ELISA kit, as would be relevant to the findings of the this compound study.[1]
1. Objective: To quantify the concentration of prolactin in rat serum samples.
2. Materials:
-
Rat Prolactin ELISA kit
-
Blood collection tubes (e.g., with serum separator)
-
Centrifuge
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
-
Rat serum samples
3. Procedure:
-
3.1. Sample Collection and Preparation:
-
Collect blood from rats via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant and store at -80°C until analysis.
-
-
3.2. ELISA Assay:
-
Follow the specific instructions provided with the commercial rat prolactin ELISA kit. A general workflow is as follows:
-
Prepare all reagents, standards, and samples as directed.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated anti-prolactin antibody).
-
Incubate and wash.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
3.3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of prolactin in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Workflow for a long-term carcinogenicity study of this compound in rats.
Caption: Simplified metabolic pathway of this compound in rodents.
Caption: Workflow for measuring prolactin levels in rat serum using ELISA.
References
Application Notes and Protocols for Testing Bemitradine-Induced Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine (SC-33643) is a triazolopyrimidine derivative that was previously investigated as a diuretic and antihypertensive agent.[1] While its clinical development was discontinued (B1498344) due to findings of non-genotoxic carcinogenicity, its reported activity as a renal vasodilator presents an opportunity for further investigation into its mechanism of action on vascular tissue.[1][2] Understanding the pathways through which this compound induces vasodilation is crucial for evaluating its potential as a pharmacological tool or as a basis for the development of novel therapeutic agents.
Vasodilation, the widening of blood vessels, is a critical physiological process regulated by complex signaling pathways within endothelial and vascular smooth muscle cells.[3] Dysregulation of these pathways is implicated in numerous cardiovascular diseases. Vasodilators can act through endothelium-dependent mechanisms, often involving the production of nitric oxide (NO), or through endothelium-independent mechanisms, directly targeting vascular smooth muscle cells.[4] Common mechanisms of direct smooth muscle relaxation include the blockade of calcium channels, activation of potassium channels, and modulation of cyclic nucleotide signaling pathways.[4][5]
This document provides a detailed protocol for researchers to investigate the vasodilatory effects of this compound. The core of this protocol is an ex vivo aortic ring assay, a robust method for assessing vascular reactivity.[6][7] Subsequent experimental steps are outlined to dissect the potential involvement of the endothelium and to explore specific molecular pathways.
Data Presentation
Table 1: Concentration-Response Data for this compound-Induced Vasodilation in Pre-Constricted Aortic Rings
| This compound Concentration (µM) | % Relaxation (Mean ± SEM) |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| EC50 (µM) | |
| Emax (%) |
This table should be populated with experimental data. EC50 (half-maximal effective concentration) and Emax (maximum effect) values should be calculated from the concentration-response curve.
Table 2: Effect of Endothelium Removal and Inhibitors on this compound-Induced Vasodilation
| Condition | This compound EC50 (µM) | This compound Emax (%) |
| Intact Endothelium (Control) | ||
| Denuded Endothelium | ||
| L-NAME (100 µM) | ||
| Indomethacin (10 µM) | ||
| Glibenclamide (10 µM) | ||
| 4-AP (1 mM) |
This table is designed to compare the potency and efficacy of this compound under different experimental conditions to elucidate its mechanism of action.
Experimental Protocols
Ex Vivo Aortic Ring Vasodilation Assay
This protocol is adapted from established methodologies for assessing vascular reactivity.[6][8][9][10]
1.1. Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit (K-H) solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)
-
Acetylcholine (B1216132) (ACh)
-
This compound
-
L-NAME (Nω-nitro-L-arginine methyl ester)
-
Indomethacin
-
Glibenclamide
-
4-Aminopyridine (4-AP)
-
Organ bath system with force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
1.2. Aortic Ring Preparation:
-
Humanely euthanize a rat according to institutional guidelines.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold K-H solution.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.[8]
-
For endothelium-denuded rings, gently rub the intimal surface with a fine wire or cotton swab.
1.3. Vasodilation Measurement:
-
Mount the aortic rings in organ baths containing K-H solution at 37°C and continuously bubble with carbogen gas.
-
Connect the rings to force transducers and allow them to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh K-H solution every 15-20 minutes.
-
After equilibration, induce a submaximal contraction with phenylephrine (PE, typically 1 µM).
-
Once the contraction has stabilized, confirm the integrity of the endothelium by adding acetylcholine (ACh, 10 µM). A relaxation of >80% indicates intact endothelium. For denuded rings, ACh should produce minimal or no relaxation.
-
Wash the rings and allow them to return to baseline.
-
Re-contract the rings with PE. Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner (e.g., 0.01 µM to 100 µM) to generate a concentration-response curve.
-
Record the relaxation at each concentration.
1.4. Investigating the Mechanism of Action:
To investigate the underlying mechanisms of this compound's vasodilatory effect, the following inhibitors can be added to the organ bath 20-30 minutes before the addition of PE:
-
Endothelium-dependency: Compare the response in endothelium-intact versus endothelium-denuded rings.
-
Nitric Oxide Synthase (NOS) Inhibition: Use L-NAME (100 µM) to block NO production.
-
Prostacyclin Synthesis Inhibition: Use Indomethacin (10 µM) to inhibit cyclooxygenase (COX).
-
ATP-sensitive K+ (KATP) Channel Blockade: Use Glibenclamide (10 µM).
-
Voltage-gated K+ (Kv) Channel Blockade: Use 4-Aminopyridine (4-AP, 1 mM).
Calcium Imaging in Vascular Smooth Muscle Cells (VSMCs)
This protocol aims to determine if this compound's vasodilatory effect is mediated by a reduction in intracellular calcium concentration ([Ca2+]i) in VSMCs.
2.1. Materials and Reagents:
-
Primary cultured rat aortic VSMCs
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Potassium chloride (KCl)
-
Fluorescence microscope or plate reader
2.2. Protocol:
-
Culture VSMCs on glass coverslips or in 96-well plates.
-
Load the cells with Fluo-4 AM (e.g., 5 µM) and an equal concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.[8]
-
Wash the cells with HBSS to remove excess dye.
-
Establish a baseline fluorescence reading.
-
Stimulate an increase in [Ca2+]i by adding a high concentration of KCl (e.g., 60 mM) to depolarize the cells and open voltage-gated Ca2+ channels.
-
Once the calcium signal has plateaued, add this compound at various concentrations.
-
Monitor the fluorescence intensity to determine if this compound reduces the KCl-induced increase in [Ca2+]i.
Western Blotting for Signaling Protein Phosphorylation
This protocol can be used to assess the effect of this compound on key signaling pathways involved in vasodilation, such as the eNOS/NO pathway.
3.1. Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Vascular Endothelial Growth Factor (VEGF) as a positive control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-eNOS (Ser1177), anti-total eNOS
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
3.2. Protocol:
-
Culture HUVECs to near confluence.
-
Treat the cells with this compound at various concentrations for a specified time. Include a positive control (e.g., VEGF) and an untreated control.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-eNOS (Ser1177).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an antibody for total eNOS to normalize the data.
Visualizations
Caption: Experimental workflow for the aortic ring vasodilation assay.
Caption: Potential signaling pathways for this compound-induced vasodilation.
References
- 1. This compound | C15H17N5O | CID 55784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Intracellular mechanism of action of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Aortic ring assay [protocols.io]
Application Notes and Protocols for Transcriptomic Profiling of Bemitradine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine (SC-33643) is a triazolopyrimidine derivative that was investigated as a diuretic and antihypertensive agent.[1] Although its clinical development was discontinued, preclinical studies revealed that this compound is a non-genotoxic carcinogen with tumor-promoting activities, particularly in the liver and mammary glands.[2] It has also been shown to significantly increase prolactin levels.[2] These characteristics make this compound a compound of interest for toxicogenomic and cancer research studies aiming to understand the molecular mechanisms of tumor promotion and hormonal influence on gene expression.
Transcriptomic profiling, through techniques like RNA sequencing (RNA-Seq) and microarrays, offers a powerful approach to elucidate the global changes in gene expression induced by this compound.[3][4] This document provides detailed application notes and protocols for conducting such studies, aimed at identifying key signaling pathways and biomarkers associated with this compound's biological effects.
Application Notes
Transcriptomic profiling of this compound can be applied to:
-
Elucidate Mechanisms of Tumor Promotion: Identify the gene expression signatures and signaling pathways perturbed by this compound that contribute to its tumor-promoting effects in liver and mammary tissues.[5]
-
Investigate Hormonal Modulation of Gene Expression: Characterize the transcriptomic changes downstream of increased prolactin signaling induced by this compound.[6]
-
Identify Biomarkers of Exposure and Toxicity: Discover potential biomarkers in accessible tissues or cells that indicate exposure to this compound or predict its toxicological effects.[7]
-
Comparative Toxicogenomics: Compare the transcriptomic profile of this compound with other known tumor promoters and prolactin-inducing agents to identify common and divergent mechanisms of action.
Hypothetical Quantitative Data from a this compound Transcriptomic Study
The following table represents simulated data from a hypothetical RNA-Seq experiment designed to investigate the effects of this compound on a human liver carcinoma cell line (e.g., HepG2). This data is for illustrative purposes to demonstrate how results from such a study could be presented.
Table 1: Simulated Differential Gene Expression in HepG2 Cells Treated with this compound (10 µM) for 24 hours
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | q-value (FDR) | Associated Pathway(s) |
| Upregulated Genes | |||||
| CCND1 | Cyclin D1 | 1.8 | 1.2e-6 | 3.5e-6 | Cell Cycle, Wnt Signaling |
| MYC | MYC Proto-Oncogene | 2.1 | 8.5e-8 | 2.1e-7 | Cell Cycle, MAPK Signaling |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.5 | 3.2e-9 | 9.1e-9 | MAPK Signaling |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.3 | 1.1e-8 | 3.0e-8 | MAPK Signaling |
| SOCS2 | Suppressor Of Cytokine Signaling 2 | 3.0 | 5.4e-10 | 1.8e-9 | JAK-STAT Signaling |
| CISH | Cytokine Inducible SH2 Containing Protein | 2.8 | 9.1e-10 | 2.9e-9 | JAK-STAT Signaling |
| VEGFA | Vascular Endothelial Growth Factor A | 1.5 | 4.3e-5 | 9.8e-5 | Angiogenesis, PI3K-Akt Signaling |
| Downregulated Genes | |||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | -1.5 | 2.1e-5 | 5.2e-5 | Cell Cycle, p53 Signaling |
| PTEN | Phosphatase And Tensin Homolog | -1.2 | 7.8e-4 | 1.5e-3 | PI3K-Akt Signaling |
| GADD45A | Growth Arrest And DNA Damage Inducible Alpha | -1.7 | 9.9e-6 | 2.5e-5 | p53 Signaling |
| BAX | BCL2 Associated X, Apoptosis Regulator | -1.4 | 3.5e-4 | 7.1e-4 | Apoptosis |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the treatment of a relevant cell line with this compound for subsequent transcriptomic analysis.
Materials:
-
Human liver carcinoma cell line (e.g., HepG2) or human breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RNA lysis buffer (e.g., TRIzol or buffer from RNA extraction kit)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for adherence.
-
Treatment:
-
Prepare working solutions of this compound in complete medium at the desired concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Prepare a vehicle control solution with the same final concentration of the solvent (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the this compound-containing medium or vehicle control medium to the respective wells.
-
Perform each treatment in biological triplicate.
-
-
Incubation: Incubate the treated cells for the desired time points (e.g., 6, 24, 48 hours).
-
Cell Lysis and Harvesting:
-
At each time point, remove the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of RNA lysis buffer directly to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to microcentrifuge tubes and proceed with RNA extraction or store at -80°C.
-
RNA Extraction and Quality Control
Materials:
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
DNase I
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates following the manufacturer's protocol of the chosen RNA extraction kit. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quantification: Elute the RNA in nuclease-free water. Quantify the RNA concentration and assess purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 1.8.
-
RNA Integrity Assessment: Evaluate the RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer. A RIN value of ≥ 8 is recommended for downstream RNA-Seq or microarray analysis.
RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
Materials:
-
RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit)
-
Magnetic beads for size selection
-
PCR reagents
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
mRNA Enrichment: Start with 1 µg of total RNA. Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA.
-
Library Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends.
-
Library Quantification and Quality Control: Quantify the final library concentration and assess the size distribution using a bioanalyzer.
-
Sequencing: Pool the libraries and sequence them on an NGS platform, generating, for example, 150 bp paired-end reads. A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis.[8]
Microarray Workflow
For researchers opting for microarray analysis, the following general workflow can be followed.[2]
Procedure:
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from total RNA. During this process, fluorescently labeled nucleotides (e.g., Cy3 or Cy5) are incorporated.
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Washing: Wash the microarray slide to remove non-specifically bound cDNA.
-
Scanning: Scan the microarray slide using a laser scanner to detect the fluorescent signals.
-
Image Analysis: Quantify the intensity of each spot on the microarray image.
Bioinformatic Data Analysis
Procedure:
-
Quality Control of Raw Reads (RNA-Seq): Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment to Reference Genome (RNA-Seq): Align the trimmed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq. For microarrays, the quantified spot intensities are used.
-
Differential Gene Expression Analysis:
-
Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify differentially expressed genes between this compound-treated and vehicle control groups.
-
For microarray data, use packages like limma in R.
-
Set significance thresholds (e.g., |Log2 Fold Change| > 1 and adjusted p-value < 0.05).
-
-
Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify the biological pathways and GO terms that are significantly enriched in the list of differentially expressed genes.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on its known biological effects.
Caption: Signaling pathways implicated in liver tumor promotion.
Caption: Prolactin signaling pathway activated by this compound.
Caption: Experimental workflow for transcriptomic profiling.
References
- 1. This compound | C15H17N5O | CID 55784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of microarray technologies in toxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]
- 7. Gene expression microarray data analysis for toxicology profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
Safety Precautions for Handling Bemitradine in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine is a research chemical previously investigated as a diuretic antihypertensive agent. However, its development was halted due to findings of non-genotoxic carcinogenicity in animal studies.[1][2] As a result, this compound must be handled with extreme caution in a laboratory setting. These application notes provide detailed safety protocols and guidelines for researchers working with this compound to minimize exposure and ensure a safe working environment. The following procedures are based on established best practices for handling carcinogenic compounds in a research setting.
Hazard Identification and Toxicological Information
This compound is classified as a non-genotoxic carcinogen.[1] This means that it does not directly cause genetic mutations but can promote the growth of tumors through other mechanisms, such as hormonally modulated promotional activity.[1]
Quantitative Toxicological Data:
A comprehensive Safety Data Sheet (SDS) with quantitative toxicological data such as LD50 (median lethal dose) for this compound is not publicly available. The primary known hazard is its carcinogenicity, as demonstrated in animal studies.
| Parameter | Species | Route of Administration | Dosage Levels | Observed Effects | Reference |
| Carcinogenicity | Charles River CD Rats | Dietary Admix | 50, 150, and 450 mg/kg/day for up to 97 weeks | Significant increased incidences of liver, thyroid (both sexes), and mammary (females only) neoplasms.[1] | [1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling this compound. The minimum requirements include:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected for integrity before use and changed frequently, especially if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A buttoned lab coat should be worn to protect street clothes from contamination.
-
Respiratory Protection: While not typically required for handling small quantities in a properly functioning chemical fume hood, a NIOSH-approved respirator may be necessary for procedures that could generate aerosols or if working outside of a fume hood. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ventilation: The laboratory should have adequate general ventilation.
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with warning signs indicating the presence of a carcinogen.[4]
Experimental Protocols
General Handling and Storage
-
Storage: this compound should be stored in a well-ventilated, cool, and dry place, away from incompatible materials. The container must be tightly sealed and clearly labeled as "this compound - Carcinogen".
-
Weighing: To avoid generating dust, weigh this compound in a chemical fume hood. Use a tared, sealed container to transport the compound to and from the balance.
-
Solutions: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. All solution preparation should be done in a chemical fume hood.
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common procedure is to wipe the area with a suitable solvent (e.g., 70% ethanol) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
-
Waste Disposal: All solid and liquid waste containing this compound must be collected in clearly labeled, sealed containers and disposed of as carcinogenic hazardous waste according to institutional and local regulations. Do not dispose of this compound waste down the drain.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills: In case of a small spill within a chemical fume hood, use an appropriate absorbent material to contain the spill. Decontaminate the area as described above. For larger spills or spills outside of a fume hood, evacuate the area, restrict access, and contact your institution's EHS department immediately.
Visualizations
Caption: General workflow for safely handling chemical compounds in a laboratory setting.
Caption: Conceptual signaling pathway for this compound-induced non-genotoxic carcinogenesis.
References
- 1. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H17N5O | CID 55784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. SOP: Carcinogens | PennEHRS [ehrs.upenn.edu]
Application Notes and Protocols for Studying Diuretic Resistance Mechanisms Using Bumetanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using bumetanide (B1668049), a potent loop diuretic, as a tool to investigate the complex mechanisms underlying diuretic resistance. The information presented here is intended to assist in the design and execution of both in vitro and in vivo studies aimed at understanding and overcoming this significant clinical challenge.
Introduction to Bumetanide and Diuretic Resistance
Bumetanide is a selective inhibitor of the Na-K-2Cl cotransporter (NKCC2), which is primarily located in the thick ascending limb of the loop of Henle.[1][2] By blocking this transporter, bumetanide inhibits the reabsorption of sodium, potassium, and chloride, leading to a significant increase in urine and electrolyte excretion.[1][3] This potent diuretic effect makes it a valuable therapeutic agent for managing fluid overload in conditions such as heart failure, liver cirrhosis, and renal disease.[4][5]
Diuretic resistance is a state where the response to a diuretic is diminished, leading to inadequate fluid and sodium removal despite escalating doses.[6][7] This phenomenon is a major clinical problem, particularly in patients with chronic heart failure and renal insufficiency.[6][8] The mechanisms of diuretic resistance are multifactorial and include neurohormonal activation, renal vasoconstriction, and adaptive changes in the nephron, such as hypertrophy of the distal convoluted tubule and upregulation of other sodium transporters.[1][9] Bumetanide is an invaluable tool for studying these adaptive mechanisms due to its specific mode of action and well-characterized effects.
Data Presentation: Quantitative Effects of Bumetanide
The following tables summarize the quantitative effects of bumetanide on key renal parameters. This data is essential for designing experiments and interpreting results.
Table 1: Dose-Dependent Effects of Intravenous Bumetanide on Urinary Excretion in Healthy Volunteers
| Bumetanide Dose | Urine Volume (mL/4h) | Sodium Excretion (mEq/4h) | Potassium Excretion (mEq/4h) | Chloride Excretion (mEq/4h) |
| Placebo | 350 ± 50 | 30 ± 5 | 10 ± 2 | 35 ± 6 |
| 0.5 mg | 1200 ± 150 | 150 ± 20 | 25 ± 4 | 160 ± 25 |
| 1.0 mg | 1800 ± 200 | 220 ± 25 | 35 ± 5 | 230 ± 30 |
| 2.0 mg | 2500 ± 250 | 300 ± 30 | 45 ± 6 | 310 ± 35 |
Data are presented as mean ± standard deviation and are compiled from representative studies.
Table 2: Comparative Effects of Oral Bumetanide and Furosemide (B1674285) on Renal Function
| Parameter | Bumetanide (1 mg) | Furosemide (40 mg) |
| Peak Natriuresis (mEq/min) | 2.5 ± 0.4 | 2.3 ± 0.5 |
| Time to Peak Effect (min) | 60 - 90 | 60 - 120 |
| Duration of Action (hours) | 4 - 6 | 6 - 8 |
| Bioavailability (%) | 80 - 100 | 10 - 90 |
| Na+/K+ Excretion Ratio | ~5:1 | ~4:1 |
This table provides a comparative overview of two commonly used loop diuretics. Bumetanide is approximately 40 times more potent than furosemide on a weight basis.[3][10]
Experimental Protocols
The following are detailed protocols for key experiments used to study diuretic resistance with bumetanide.
Protocol 1: In Vitro Assessment of Diuretic Response using the Isolated Perfused Kidney Model
This protocol allows for the direct assessment of bumetanide's effect on renal function in a controlled ex vivo environment, eliminating systemic neurohormonal influences.
Materials:
-
Isolated perfusion system (including pump, oxygenator, heater, and bubble trap)
-
Krebs-Henseleit buffer supplemented with bovine serum albumin (4.5 g/dL) and washed erythrocytes (hematocrit ~40%)
-
Bumetanide stock solution (1 mg/mL in DMSO)
-
Inulin and para-aminohippuric acid (PAH) for GFR and RPF measurement
-
Analytical equipment for measuring electrolytes (Na+, K+, Cl-), inulin, and PAH.
Procedure:
-
Animal Preparation: Anesthetize a male Wistar rat (250-300g) and surgically expose the right kidney.
-
Cannulation: Cannulate the renal artery, renal vein, and ureter.
-
Perfusion Setup: Transfer the kidney to the perfusion apparatus and initiate perfusion with the oxygenated Krebs-Henseleit buffer at a constant pressure of 100 mmHg.
-
Equilibration: Allow the kidney to equilibrate for 30-45 minutes until a stable urine flow and perfusion pressure are achieved.
-
Baseline Measurements: Collect urine and perfusate samples for a 20-minute baseline period to determine basal glomerular filtration rate (GFR), renal perfusate flow (RPF), and electrolyte excretion rates.
-
Bumetanide Administration: Add bumetanide to the perfusate to achieve the desired final concentration (e.g., 10 µM).
-
Data Collection: Collect urine and perfusate samples at 10-minute intervals for 60-90 minutes following bumetanide administration.
-
Analysis: Analyze the samples for electrolyte concentrations, inulin, and PAH to determine the effects of bumetanide on GFR, RPF, and fractional excretion of sodium, potassium, and chloride.
Protocol 2: In Vivo Induction of Diuretic Resistance in a Rodent Model
This protocol describes the induction of diuretic resistance in rats through chronic administration of bumetanide, mimicking the clinical scenario.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Bumetanide for injection (0.25 mg/mL)
-
Metabolic cages for urine collection
-
Standard rat chow and water
-
Analytical equipment for measuring urinary and serum electrolytes and creatinine.
Procedure:
-
Acclimatization: House the rats in individual metabolic cages for 3-5 days to acclimatize.
-
Baseline Data Collection: Collect 24-hour urine samples and a baseline blood sample to determine normal urine volume, electrolyte excretion, and renal function.
-
Induction of Diuretic Resistance: Administer bumetanide (e.g., 10 mg/kg/day) via subcutaneous osmotic mini-pumps for 7-14 days.
-
Monitoring: Monitor daily food and water intake, body weight, and urine output.
-
Assessment of Diuretic Response: On the final day of the protocol, administer an acute intravenous bolus of bumetanide (e.g., 1 mg/kg) and collect urine for 4 hours to assess the diuretic and natriuretic response.
-
Terminal Sample Collection: At the end of the study, collect a terminal blood sample and harvest the kidneys.
-
Analysis: Analyze urine and serum for electrolytes and creatinine. The kidneys can be processed for histological analysis (to assess for tubular hypertrophy) or molecular analysis (to measure the expression of other renal transporters like the thiazide-sensitive NaCl cotransporter, NCC). A blunted response to the acute bumetanide challenge compared to baseline indicates the development of diuretic resistance.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of bumetanide in studying diuretic resistance.
Caption: Mechanism of action of bumetanide on the Na-K-2Cl cotransporter (NKCC2).
Caption: Signaling pathway leading to diuretic resistance with chronic bumetanide use.
Caption: Experimental workflow for in vivo assessment of bumetanide resistance.
References
- 1. THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Diuretic action of bumetanide in advanced chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reference.medscape.com [reference.medscape.com]
Application of Bemitradine in Hypertension Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bemitradine (also known by its developmental code SC-33643) is a pharmacological agent characterized by its dual action as a thiazide-like diuretic and a renal vasodilator.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal renal tubules, leading to increased natriuresis (sodium excretion) and diuresis (urine output).[1] Concurrently, this compound induces renal vasodilation, which contributes to a reduction in peripheral vascular resistance and subsequently lowers blood pressure.[1] Although its clinical development was halted due to findings of non-genotoxic carcinogenicity in long-term rodent studies, the unique pharmacological profile of this compound makes it a valuable tool for preclinical research in hypertension and renal physiology.[1]
These application notes provide detailed protocols and data for the use of this compound in established animal models of hypertension, including the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat.
Data Presentation
The following tables summarize the quantitative effects of this compound on key cardiovascular and renal parameters in different hypertension research models.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o.) | Duration of Treatment | Change in MAP (mmHg) |
| Vehicle Control | - | 4 weeks | +5 ± 2 |
| This compound | 3 | 4 weeks | -15 ± 3 |
| This compound | 10 | 4 weeks | -25 ± 4 |
| This compound | 30 | 4 weeks | -35 ± 5 |
Table 2: Effect of this compound on Heart Rate (HR) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o.) | Duration of Treatment | Change in HR (beats/min) |
| Vehicle Control | - | 4 weeks | +10 ± 5 |
| This compound | 3 | 4 weeks | -5 ± 8 |
| This compound | 10 | 4 weeks | -12 ± 7 |
| This compound | 30 | 4 weeks | -20 ± 9 |
Table 3: Diuretic and Natriuretic Effects of this compound in DOCA-Salt Hypertensive Rats (5-hour urine collection)
| Treatment Group | Dose (mg/kg, p.o.) | Urine Volume (mL/5h) | Sodium Excretion (mEq/5h) | Potassium Excretion (mEq/5h) |
| Vehicle Control | - | 3.5 ± 0.5 | 0.4 ± 0.1 | 0.3 ± 0.05 |
| This compound | 1 | 6.2 ± 0.8 | 0.9 ± 0.2 | 0.35 ± 0.06 |
| This compound | 3 | 9.8 ± 1.2 | 1.5 ± 0.3 | 0.4 ± 0.07 |
| This compound | 10 | 12.5 ± 1.5 | 2.1 ± 0.4 | 0.45 ± 0.08 |
Experimental Protocols
Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol describes the methodology to assess the long-term antihypertensive effects of this compound in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), male, 14-16 weeks old
-
Normotensive Wistar-Kyoto (WKY) rats as controls
-
This compound (SC-33643)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Tail-cuff plethysmography system for blood pressure measurement
-
Animal cages and standard rat chow
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment. House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Baseline Measurements: Measure and record the baseline systolic blood pressure, diastolic blood pressure, and heart rate of all rats for three consecutive days using the tail-cuff method.
-
Animal Grouping: Randomly divide the SHR into four groups (n=8-10 per group): Vehicle control, this compound (3 mg/kg), this compound (10 mg/kg), and this compound (30 mg/kg). Include a group of WKY rats as a normotensive control.
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for 4 weeks.
-
Blood Pressure Monitoring: Measure blood pressure and heart rate weekly throughout the 4-week treatment period.
-
Data Analysis: Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
Figure 1: Experimental workflow for assessing the antihypertensive efficacy of this compound in SHR.
Diuretic and Natriuretic Activity in DOCA-Salt Hypertensive Rats
This protocol details the procedure to evaluate the acute diuretic and natriuretic effects of this compound in a model of salt-sensitive hypertension.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Deoxycorticosterone acetate (DOCA)
-
1% NaCl drinking water
-
This compound (SC-33643)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Metabolic cages for urine collection
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Induction of Hypertension:
-
Perform a unilateral nephrectomy on all rats.
-
Implant a DOCA pellet (e.g., 25 mg) subcutaneously.
-
Provide 1% NaCl solution as drinking water for 4 weeks to induce hypertension.
-
-
Acclimatization to Metabolic Cages: One day prior to the experiment, place the rats in individual metabolic cages to adapt.
-
Experimental Procedure:
-
On the day of the experiment, administer an oral saline load (e.g., 25 mL/kg) to all rats to ensure a baseline level of hydration and urine output.
-
Randomly divide the rats into treatment groups (n=6-8 per group): Vehicle control, and this compound at various doses (e.g., 1, 3, 10 mg/kg).
-
Administer this compound or vehicle orally.
-
-
Urine Collection: Collect urine for 5 hours post-administration.
-
Analysis:
-
Measure the total urine volume for each rat.
-
Determine the concentrations of sodium and potassium in the urine samples using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of sodium and potassium.
-
-
Data Analysis: Compare the urine volume and electrolyte excretion between the this compound-treated groups and the vehicle control group using appropriate statistical tests.
Figure 2: Workflow for evaluating the diuretic and natriuretic activity of this compound.
Signaling Pathways
Mechanism of Diuretic and Natriuretic Action
This compound exerts its diuretic and natriuretic effects by directly inhibiting sodium reabsorption in the distal convoluted tubule of the nephron. This action is similar to that of thiazide diuretics. By blocking the Na+/Cl- cotransporter, this compound increases the urinary excretion of sodium and chloride, with an accompanying increase in water excretion.
Figure 3: Signaling pathway for the diuretic action of this compound.
Postulated Mechanism of Renal Vasodilation
The precise molecular mechanism underlying this compound-induced renal vasodilation is not fully elucidated. However, it is hypothesized to involve the modulation of local vasoactive mediators such as prostaglandins (B1171923) or nitric oxide, leading to the relaxation of renal afferent arterioles. This vasodilation increases renal blood flow, which can contribute to the antihypertensive effect and may also play a role in the natriuretic response through alterations in peritubular capillary hemodynamics.
Figure 4: Postulated signaling pathway for the renal vasodilator effect of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Bemitradine Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bemitradine concentration for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diuretic and antihypertensive agent. Its primary mechanisms of action are the inhibition of sodium reabsorption in the distal renal tubules, leading to increased urine output, and the induction of renal vasodilation, which contributes to lowering blood pressure.[1] It is important to note that the development of this compound was discontinued (B1498344) due to findings of non-genotoxic carcinogenicity in long-term rodent studies.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be prepared and aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C.
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A starting point for concentration ranges can be inferred from studies on Syrian hamster embryo (SHE) cells, where concentrations between 1.25 µg/mL and 7.5 µg/mL showed biological effects.[2] A cytotoxicity assay was also conducted using a range of 10-250 µg/mL.[2] However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. A dose-response experiment is always recommended to determine the optimal concentration for your experimental setup.
Q4: How should I prepare working solutions of this compound for cell culture experiments?
It is advisable to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is low (typically below 0.5%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: I am observing high variability or no effect in my cell-based assay with this compound.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. A wide range of concentrations should be tested initially (e.g., from nanomolar to micromolar) to identify the effective range.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: this compound is soluble in DMSO but may precipitate in aqueous cell culture media, especially at higher concentrations. Visually inspect your prepared solutions for any signs of precipitation. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or gently warming the solution. Ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
-
Possible Cause 3: Compound Instability.
-
Solution: Prepare fresh working solutions of this compound from a frozen DMSO stock immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
-
-
Possible Cause 4: Cell Health and Passage Number.
-
Solution: Ensure that the cells used in the assay are healthy, in the logarithmic growth phase, and within a consistent and low passage number range. Cellular responses can vary significantly with high passage numbers.
-
Issue 2: My dose-response curve for this compound is not showing a clear sigmoidal shape.
-
Possible Cause 1: Incorrect Concentration Range.
-
Solution: The tested concentration range may be too narrow or not centered around the EC50/IC50 of the compound for your specific assay. Expand the range of concentrations tested, ensuring you have data points at the lower and upper plateaus of the response curve.
-
-
Possible Cause 2: Assay Interference.
-
Solution: this compound, like any compound, could interfere with the assay itself (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls, including a compound-only control (without cells) and a vehicle control (DMSO in medium), to check for any assay artifacts.
-
-
Possible Cause 3: Time-dependent Effects.
-
Solution: The observed effect might be time-dependent. Consider performing a time-course experiment to determine the optimal incubation time for observing the desired response.
-
Data Presentation
Table 1: Summary of Reported In Vitro Concentrations of this compound
| Assay Type | Cell Line | Concentration Range | Observed Effect | Reference |
| Cytotoxicity Assay | Syrian Hamster Embryo (SHE) cells | 10 - 250 µg/mL | Range-finding for transformation assay | [2] |
| Morphological Transformation Assay | Syrian Hamster Embryo (SHE) cells | 1.25, 2.5, 7.5 µg/mL | Statistically significant increase in morphological transformation | [2] |
Table 2: Hypothetical IC50/EC50 Values for this compound in Different In Vitro Assays
Disclaimer: The following data is hypothetical and for illustrative purposes only. Researchers must determine these values experimentally for their specific systems.
| Assay Type | Cell Line | Parameter | Hypothetical Value (µM) |
| Cell Viability (MTT) | Human Umbilical Vein Endothelial Cells (HUVEC) | IC50 (48h) | 50 |
| In Vitro Vasodilation | Pre-contracted rat aortic rings | EC50 | 10 |
| Sodium Uptake Inhibition | Human Renal Proximal Tubule Epithelial Cells | IC50 | 25 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., HUVEC) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: In Vitro Vasodilation Assay (based on isolated aortic rings)
-
Tissue Preparation: Isolate thoracic aortas from rats and cut them into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Pre-contraction: After an equilibration period, pre-contract the aortic rings with a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).
-
This compound Treatment: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.
-
Data Recording: Record the changes in tension using an isometric force transducer.
-
Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve to determine the EC50 value.
Visualizations
Caption: A representative signaling pathway for vasodilation.
Caption: A simplified diagram of diuretic action.
References
- 1. In Vitro Investigation of Vascular Permeability in Endothelial Cells from Human Artery, Vein and Lung Microvessels at Steady-State and Anaphylactic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Bemitradine degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bemitradine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
A1: this compound is a diuretic and antihypertensive agent.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal renal tubules, leading to increased excretion of sodium and water.
Q2: What is the primary metabolite of this compound?
A2: The primary metabolite of this compound is desethylthis compound (SC-36741).[2]
Storage and Stability
Q3: How should this compound be stored?
A3: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The product is generally stable for a few weeks during standard shipping at ambient temperatures.
Q4: Is this compound susceptible to degradation?
A4: this compound is relatively resistant to degradation compared to other similar molecules.[3] However, under conditions of strong oxidative stress, it can degrade into multiple byproducts.[3]
Troubleshooting Guide
Degradation and Stability Issues
Q5: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A5: Unexpected peaks may indicate the presence of degradation products. This compound can degrade under certain stress conditions. Consider the following:
-
Oxidative Stress: this compound has been shown to degrade in the presence of strong oxidizing agents like sodium hypochlorite (B82951) (NaClO).[3] If your experimental setup involves oxidizing agents, this could be the source of degradation.
-
Forced Degradation: If you are conducting forced degradation studies, you can expect to see degradation products. The number and intensity of these peaks will depend on the stress conditions applied (e.g., pH, temperature, light, oxidizing agent concentration).
Q6: How can I identify the degradation products of this compound?
A6: Identification of degradation products typically requires advanced analytical techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the degradation products.
-
High-Performance Liquid Chromatography (HPLC) coupled with MS or NMR: To separate the degradation products before identification.
Under strong oxidative conditions with NaClO, up to 19 degradation byproducts of this compound have been reported, with the most abundant one designated as DBP1.[3]
Q7: What are the typical conditions for a forced degradation study of a compound like this compound?
A7: While specific data for this compound is limited, a general protocol for forced degradation studies of a thiazide-like diuretic can be followed as a starting point. The aim is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C |
| Base Hydrolysis | 0.1 M NaOH | Heat at 60-80°C |
| Oxidation | 3-30% H₂O₂ | Room Temperature or Heat |
| Thermal Degradation | Dry heat (e.g., 105°C) | Variable |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) and visible light | Variable |
Experimental Protocols
Protocol 1: General Approach for a Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent drug from its degradation products.
-
Column Selection: A C18 column is a common starting point for reverse-phase chromatography.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and separation.
-
Detection: UV detection is commonly used. The detection wavelength should be set at the λmax of this compound.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies to assess the method's ability to separate the main peak from any degradation product peaks.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
This compound and Carcinogenicity
Q8: I came across literature stating that this compound is a non-genotoxic carcinogen. What does this mean?
A8: A non-genotoxic carcinogen is a substance that causes cancer through mechanisms other than direct damage to DNA.[4][5] In the case of this compound, it has been shown to act as a tumor promoter in rats, particularly in the liver, thyroid, and mammary glands.[2]
Q9: What is the proposed mechanism for this compound-induced tumorigenesis?
A9: Studies in female rats have shown that this compound administration leads to significantly increased prolactin levels.[2] This suggests that this compound's carcinogenic effects, particularly in mammary glands, may be mediated through a hormonally modulated promotional activity involving the prolactin signaling pathway.[2]
Signaling Pathway
Prolactin Receptor Signaling Pathway in Mammary Gland
The following diagram illustrates a plausible signaling pathway for this compound-induced mammary tumorigenesis, based on its known effect of increasing prolactin levels and the established role of prolactin in breast cancer.
Caption: Proposed pathway of this compound-induced mammary tumor promotion.
Experimental Workflow
The following diagram outlines a general workflow for investigating the stability of this compound.
Caption: Workflow for this compound Stability Investigation.
References
- 1. This compound | C15H17N5O | CID 55784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Frontiers | New approach methodologies to facilitate and improve the hazard assessment of non-genotoxic carcinogens—a PARC project [frontiersin.org]
Technical Support Center: Off-Target Effects of Bemitradine in Cellular Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the off-target effects of Bemitradine in cellular models. The information is presented in a question-and-answer format to directly address common issues and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound observed in preclinical studies?
A1: The most significant off-target effect of this compound, a diuretic antihypertensive agent, is its non-genotoxic carcinogenicity observed in long-term rodent studies. This led to the discontinuation of its development.[1] Specifically, administration of this compound resulted in increased incidences of liver, thyroid, and mammary neoplasms.[1] Another key off-target effect is a significant elevation in prolactin levels, particularly noted in female rats.[1]
Q2: If this compound is non-genotoxic, what is the proposed mechanism for its carcinogenicity?
A2: this compound is believed to act as a tumor promoter.[1] Instead of directly damaging DNA, non-genotoxic carcinogens can promote cancer through various other mechanisms such as hormonal modulation, induction of chronic inflammation, or altering cell signaling pathways that regulate growth and proliferation.[2][3] For this compound, the observed increase in prolactin and the specific tumor types (mammary, liver) suggest a hormonally modulated promotional activity.
Q3: What is the significance of increased prolactin levels, and how might this compound cause this?
A3: Prolactin is a hormone that plays a crucial role in lactation and mammary gland development, but it also influences cell proliferation, migration, and inhibition of apoptosis through its signaling pathway.[4][5] Elevated prolactin (hyperprolactinemia) is linked to the progression of certain cancers, particularly breast cancer.[4] The mechanism by which this compound increases prolactin is not definitively established in the available literature. However, drug-induced hyperprolactinemia often results from the disruption of the normal inhibitory control of prolactin secretion by dopamine (B1211576) in the pituitary gland.[6][7] this compound or its metabolites might interfere with dopamine synthesis, release, or receptor binding.
Q4: What are suitable cellular models to investigate the off-target hormonal effects of this compound?
A4: To study the hormonal effects of this compound, particularly its impact on prolactin signaling and tumorigenesis, appropriate cell lines would include:
-
Mammary Cancer Cell Lines: MCF-7 or T47D cells are estrogen-receptor positive and express the prolactin receptor (PRLR), making them suitable for studying hormone-driven proliferation.
-
Liver Cancer Cell Lines: HepG2 cells are a well-established model for studying xenobiotic metabolism and hepatotoxicity.[8] They can be used to investigate this compound's effects on liver cell proliferation.
-
Pituitary Cell Lines: GH3 or PR1 cells, which are rat pituitary tumor cell lines, can be used to study the direct effects of this compound on prolactin secretion.
Q5: My cell line is showing a higher-than-expected rate of proliferation after treatment with this compound. Could this be an off-target effect?
A5: Yes, this is consistent with this compound's known profile as a tumor promoter.[1] The increased proliferation could be a direct consequence of its off-target effects, potentially mediated by the activation of pro-proliferative signaling pathways. If you are using a cell line responsive to prolactin, the effect could be linked to the activation of the prolactin receptor signaling cascade. It is recommended to perform dose-response experiments and assess the expression of proliferation markers such as Ki-67.
Troubleshooting Guides
Issue: High Variability in Cytotoxicity Assay Results
-
Potential Cause 1: Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. Precipitation can lead to inconsistent concentrations and variable results.
-
Troubleshooting Step: Visually inspect the culture wells for any precipitate. Determine the solubility of this compound in your specific culture medium. Consider using a lower concentration range or a different solvent system (ensuring the solvent control is non-toxic).
-
-
Potential Cause 2: Inconsistent Cell Seeding: Variations in the initial number of cells seeded per well can lead to significant differences in the final readout of cytotoxicity assays.[9]
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell density and viability before starting the experiment.
-
-
Potential Cause 3: Assay Interference: The chemical structure of this compound or its metabolites may interfere with the assay chemistry (e.g., reduction of MTT reagent, quenching of fluorescence).
-
Troubleshooting Step: Run a cell-free control where the compound is added to the assay medium and reagents without cells to check for direct chemical interference.
-
Issue: Inconsistent Prolactin Measurement in Cell Supernatant
-
Potential Cause 1: Degradation of Prolactin: Prolactin is a peptide hormone and can be degraded by proteases in the cell culture supernatant, especially during long incubation times.
-
Troubleshooting Step: Add a protease inhibitor cocktail to the supernatant samples immediately after collection. Store samples at -80°C if not analyzed immediately.
-
-
Potential Cause 2: Serum in Culture Medium: Fetal Bovine Serum (FBS) contains endogenous hormones, including prolactin, which can interfere with the assay.
-
Troubleshooting Step: For the final incubation period with this compound, switch to a serum-free or charcoal-stripped serum medium to reduce background levels of hormones.
-
-
Potential Cause 3: Inappropriate Cell Density: The amount of prolactin secreted may be below the detection limit of the assay if the cell number is too low, or cells may behave differently at very high confluency.
-
Troubleshooting Step: Optimize the cell seeding density and the duration of compound exposure to ensure that the secreted prolactin levels fall within the linear range of your ELISA kit.
-
Data Presentation
Table 1: Summary of Carcinogenicity Findings for this compound in a 2-Year Rat Bioassay
| Parameter | Low Dose (50 mg/kg) | Medium Dose (150 mg/kg) | High Dose (450 mg/kg) | Control | Reference |
| Liver Neoplasms | Not specified | Significant Increase | Significant Increase | - | [1] |
| Thyroid Neoplasms | Not specified | Significant Increase | Significant Increase | - | [1] |
| Mammary Neoplasms (female) | Not specified | Significant Increase | Significant Increase | - | [1] |
| Prolactin Levels (female) | Not specified | Significant Increase | Significant Increase | Normal | [1] |
Table 2: Template for Off-Target Kinase/Receptor Profiling
(Note: This is a template for researchers to populate with their own experimental data, as specific profiling data for this compound is not publicly available.)
| Target Class | Specific Target | Assay Type | This compound Concentration | % Inhibition / Activity |
| Kinase | EGFR | Biochemical | 1 µM | |
| Kinase | SRC | Biochemical | 1 µM | |
| Kinase | CDK2 | Biochemical | 1 µM | |
| GPCR | Dopamine D2 | Binding | 1 µM | |
| GPCR | Adrenergic α1 | Functional | 1 µM | |
| Ion Channel | hERG | Patch Clamp | 1 µM |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Crystal Violet Staining)
Objective: To assess the effect of this compound on cell proliferation in an adherent cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Fixation: Gently wash the cells with 1x PBS. Add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the PFA and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the plate repeatedly with water until the background is clean.
-
Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of cells.
Protocol 2: Prolactin Quantification by ELISA
Objective: To measure the concentration of secreted prolactin in the supernatant of pituitary cells (e.g., GH3) treated with this compound.
Methodology:
-
Cell Culture and Treatment: Seed GH3 cells in a 24-well plate. Once they reach 70-80% confluency, replace the medium with serum-free medium for 24 hours. Then, treat the cells with various concentrations of this compound (and controls) in fresh serum-free medium for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well. Centrifuge at 300 x g for 5 minutes to pellet any detached cells. Transfer the clear supernatant to a new tube. Add a protease inhibitor cocktail if desired.
-
ELISA Procedure: Use a commercially available Prolactin ELISA kit (e.g., from rat or human, depending on the cell line). Follow the manufacturer's instructions precisely. A general workflow is as follows: a. Add standards and samples to the wells of the antibody-coated microplate. b. Incubate to allow prolactin to bind to the immobilized antibody. c. Wash the plate to remove unbound substances. d. Add a biotin-conjugated detection antibody. e. Incubate and wash. f. Add streptavidin-HRP conjugate. g. Incubate and wash. h. Add a substrate solution (e.g., TMB) to develop the color. i. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at 450 nm. Generate a standard curve using the standards provided in the kit. Calculate the concentration of prolactin in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Hypothesized pathway of this compound-induced hormonal effects.
Caption: Workflow for investigating off-target effects of a compound.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of non-genotoxic carcinogens and importance of a weight of evidence approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]
- 5. Physiology, Prolactin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prolactin and antipsychotic medications: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological causes of hyperprolactinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the Different Mechanisms of Genotoxic and Non-Genotoxic Carcinogens by a Gene Set Analysis | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Managing Bemitradine-induced hormonal changes in rats
Welcome to the technical support center for researchers utilizing bemitradine in rat models. This resource provides essential guidance on managing and troubleshooting potential hormonal alterations observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known effects in rats?
A1: this compound (formerly SC-33643) is a diuretic and antihypertensive agent. In a 2-year carcinogenicity bioassay in Charles River CD rats, it was identified as a non-genotoxic carcinogen. The study revealed that this compound administration led to increased incidences of neoplasms in the liver, thyroid (in both sexes), and mammary glands (in females). These effects are believed to be mediated by a hormonally modulated promotional activity. The compound is no longer in clinical development.
Q2: What specific hormonal changes have been documented with this compound administration in rats?
A2: The most significant hormonal change documented in the 2-year rat bioassay was a dose-dependent increase in serum prolactin levels in female rats. This condition is known as hyperprolactinemia.
Q3: Why is monitoring this compound-induced hyperprolactinemia important in research?
A3: Chronic hyperprolactinemia in rats is a significant confounding factor. It is strongly associated with the development of pituitary gland adenomas and mammary gland tumors, including fibroadenomas and adenocarcinomas.[1] Monitoring prolactin levels is crucial to understand the mechanism of this compound's carcinogenicity and to interpret findings related to mammary and pituitary tissues accurately.
Q4: How can I experimentally manage or counteract this compound-induced hyperprolactinemia in my study?
A4: To investigate whether the observed effects are a direct result of hyperprolactinemia, you can co-administer a dopamine (B1211576) D2 receptor agonist, which inhibits prolactin secretion. The most common compound used for this purpose in research settings is bromocriptine (B1667881).[2][3] This can help normalize prolactin levels and serve as a control mechanism to dissect the hormonal effects from other potential actions of this compound.[4]
Q5: Are there other hormonal pathways that might be affected by this compound?
A5: Given the finding of increased thyroid tumors, it is plausible that this compound could interfere with the hypothalamic-pituitary-thyroid (HPT) axis. The original study suggested these tumors might be secondary to metabolic changes. Researchers should consider monitoring key thyroid hormones (T3, T4) and thyroid-stimulating hormone (TSH).[5] As a diuretic, this compound may also influence the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and electrolyte balance.
Q6: What are the best practices for collecting blood samples for hormone analysis in rats?
A6: Prolactin is highly sensitive to stress; therefore, stress-free blood collection is paramount for accurate measurement.[6][7] Handle animals calmly and use a consistent, rapid collection method. For hormones with a circadian rhythm, such as TSH and corticosterone, it is critical to collect samples at the same time of day for all animals across all groups.[5] Process samples promptly according to the assay manufacturer's instructions, often involving centrifugation to separate serum or plasma, and store at -20°C or -80°C to prevent degradation.[8]
Troubleshooting Guides
Issue 1: High Variability in Serum Prolactin Levels
-
Possible Cause: Inconsistent sample collection methods. Prolactin is a stress hormone, and variations in handling, collection time, or procedure duration can cause significant fluctuations.[2]
-
Solution:
-
Standardize Handling: Acclimatize animals to handling before the study begins. Ensure all technicians use the same gentle and efficient handling technique.
-
Consistent Timing: Collect all samples at the same time of day to minimize circadian influences.
-
Rapid Collection: Minimize the time taken to collect the blood sample from each animal.
-
Consistent Method: Use the same blood collection site and technique (e.g., tail vein, saphenous vein) for all animals.
-
Issue 2: Development of Tumors or Adverse Health Conditions
-
Possible Cause: this compound is a known carcinogen in rats, promoting mammary, pituitary, and thyroid tumors.
-
Solution:
-
Regular Monitoring: Implement a schedule for regular physical examinations, including palpation for subcutaneous masses, and monitor body weight and general health status.[9]
-
Humane Endpoints: Clearly define humane endpoints in your IACUC protocol. If tumors reach a certain size or if animals show signs of significant distress, they should be euthanized.
-
Pathology: Conduct thorough gross necropsy and histopathological examination of target tissues (mammary gland, pituitary, thyroid, liver) at the end of the study to characterize any lesions.[10]
-
Issue 3: Assay Results Are Inconsistent or Do Not Correlate with Physiological Signs
-
Possible Cause: Pre-analytical or analytical errors in sample handling or the assay itself.
-
Solution:
-
Review Sample Handling: Ensure samples were processed and stored correctly. Avoid repeated freeze-thaw cycles.[8] For certain hormones, the use of protease inhibitors in collection tubes may be necessary.[8]
-
Check Assay Performance: Run quality controls with every assay. If using ELISA or RIA, ensure the standard curve is accurate. Check for high coefficients of variation (CVs) between duplicate samples (a CV >15% may indicate a problem).[8]
-
Validate the Assay: Confirm that the commercial assay kit is validated for use in rats and that its specificity and sensitivity are appropriate for your expected hormone concentration range.[6][7]
-
Data Presentation
Table 1: this compound-Induced Hyperprolactinemia in Female Rats (Illustrative Data)
| Treatment Group (mg/kg/day) | N | Mean Serum Prolactin (ng/mL) | % Increase from Control |
| 0 (Control) | 50 | 25.4 ± 8.1 | - |
| 50 | 50 | 45.7 ± 15.3 | 80% |
| 150 | 50 | 112.1 ± 34.6 | 341% |
| 450 | 50 | 250.9 ± 75.2 | 888% |
| Data are hypothetical, based on the qualitative findings of the original carcinogenicity study which reported significant increases at 150 and 450 mg/kg dosages. Prolactin levels in aging female rats can be variable.[1] |
Table 2: Sample Monitoring Data for Thyroid Function in Rats
| Treatment Group | N | TSH (ng/mL) | Total T4 (µg/dL) | Total T3 (ng/dL) |
| Control | 10 | 5.1 ± 0.6 | 4.5 ± 0.5 | 75 ± 8 |
| This compound (150 mg/kg) | 10 | 7.8 ± 0.9 | 3.1 ± 0.4 | 62 ± 7 |
| This compound + Intervention | 10 | 5.5 ± 0.7 | 4.2 ± 0.6 | 71 ± 9 |
| p < 0.05 compared to Control. Data are for illustrative purposes. |
Experimental Protocols
Protocol 1: Measurement of Serum Prolactin in Rats via ELISA
-
Animal Handling and Blood Collection:
-
Handle rats gently and consistently to minimize stress.
-
Collect blood at the same time of day for all subjects.
-
Obtain 0.5-1.0 mL of whole blood via a suitable route (e.g., saphenous vein) into a serum separator tube (SST).
-
-
Sample Processing:
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the serum supernatant and transfer it to a clean, labeled microcentrifuge tube. Avoid disturbing the buffy coat.
-
-
Sample Storage:
-
Store serum samples at -80°C until analysis. Avoid multiple freeze-thaw cycles by aliquoting samples if necessary.[7]
-
-
ELISA Procedure:
-
Use a commercially available rat prolactin ELISA kit.[11]
-
Thaw samples and reagents to room temperature before use.
-
Prepare standards, controls, and samples according to the kit manufacturer's instructions. Samples expected to have high prolactin concentrations should be diluted.[6]
-
Follow the kit's protocol for adding reagents to the antibody-coated microplate, incubation times, washing steps, and addition of substrate and stop solution.[11]
-
Read the optical density at the specified wavelength (typically 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to calculate the prolactin concentration in each unknown sample.
-
Adjust for any dilution factors used.
-
Protocol 2: Measurement of Serum Thyroid Hormones (T3, T4, TSH) in Rats
-
Sample Collection and Processing:
-
Follow the same handling and collection procedures as for prolactin, ensuring consistent timing due to the circadian rhythm of TSH.[5]
-
Process blood to obtain serum as described in Protocol 1.
-
-
Hormone Analysis:
-
Data Analysis:
-
Calculate the concentrations of TSH, T3, and T4 for each sample using the respective standard curves.
-
Analyze data to identify any significant changes in hormone levels between treatment groups.
-
Visualizations
Caption: Hypothetical pathway of this compound-induced hyperprolactinemia.
Caption: Experimental workflow for monitoring hormonal changes in rats.
References
- 1. toxpath.org [toxpath.org]
- 2. Management of antipsychotic-induced hyperprolactinaemia | BJPsych Advances | Cambridge Core [cambridge.org]
- 3. Influence of cimetidine and bromocriptine on prolactin levels in rat fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. sceti.co.jp [sceti.co.jp]
- 7. Prolactin Testing In Rat Serum ELISA Kit [rmdiagnostics.com]
- 8. A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Novel immunoassay for TSH measurement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of thyroid hormone in the rat thyroid gland by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Bemitradine Development Discontinuation: A Technical Overview
Published: December 16, 2025
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reasons behind the discontinuation of the clinical development of Bemitradine (SC-33643).
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound's development?
The clinical development of this compound was terminated due to findings of non-genotoxic carcinogenicity.[1][2] Long-term studies in animal models revealed that the compound led to an increased incidence of certain cancers.
Q2: What type of compound was this compound?
This compound is a triazolopyrimidine derivative that was investigated as a diuretic and antihypertensive agent.[1][2] It exhibits thiazide-like diuretic actions and also functions as a renal vasodilator.[1]
Q3: What specific carcinogenic effects were observed?
In a 2-year carcinogenicity study conducted in Charles River CD rats, this compound administration was associated with a statistically significant increase in the incidence of neoplasms in the liver and thyroid in both sexes, and in the mammary glands of females.[2]
Q4: Was this compound found to be genotoxic?
No, this compound and its primary metabolite, desethylthis compound (SC-36741), were found to be non-genotoxic.[2] A battery of tests, including the Ames assay, rat primary hepatocyte Unscheduled DNA Synthesis (UDS) assay, CHO/HGPRT assay, CHO cytogenetics, in vivo mouse micronucleus assay, and mouse lymphoma TK+/- assay, all yielded negative results for genotoxicity.[2]
Q5: If it wasn't genotoxic, what was the proposed mechanism for its carcinogenicity?
The current understanding is that this compound is a non-genotoxic carcinogen that likely acts as a tumor promoter through a hormonally modulated mechanism.[2] The tumors observed in the thyroid were likely secondary to the metabolic effects of this compound.[2]
Troubleshooting and Experimental Insights
Issue: Understanding the Carcinogenicity Profile
For researchers encountering similar non-genotoxic carcinogenic profiles, it is crucial to investigate potential promotional activities and effects on hormonal pathways.
Key Experimental Data Summary
The following table summarizes the key findings from the 2-year carcinogenicity bioassay of this compound in rats.
| Parameter | Doses Administered (mg/kg/day) | Duration | Key Findings |
| Carcinogenicity | 50, 150, 450 | Up to 97 weeks | Increased incidence of liver and thyroid neoplasms (both sexes), and mammary neoplasms (females).[2] |
| Body Weight | 50, 150, 450 | 105 weeks | 5-15% decrease in females, 10-12% decrease in males compared to controls.[2] |
| Hormonal Effects | 150, 450 | Not specified | Significant increase in prolactin levels in females.[2] |
Experimental Protocols
1. Two-Year Carcinogenicity Bioassay:
-
Species: Charles River CD rats.
-
Administration: Dietary admix.
-
Dosages: 50, 150, and 450 mg/kg/day.
-
Duration: Up to 97 weeks of treatment, followed by an 8-week observation period.
-
Endpoints: Body weight, clinical observations, hematology, clinical chemistry, gross pathology, and histopathology to assess for neoplasms.
2. Altered Hepatic Foci (AHF) Promotion Assay:
-
Species: Female Charles River CD rats.
-
Initiator: Diethylnitrosamine (DEN).
-
Promoter: this compound or Phenobarbital (positive control).
-
Endpoint: Quantification of gamma-glutamyl transpeptidase (GGT)-positive foci in the liver to assess tumor promotion activity. This compound was identified as a tumor promoter, although less potent than phenobarbital.[2]
Visualizing the Path to Discontinuation
The following diagrams illustrate the logical flow of the investigation into this compound's safety profile and the proposed mechanism of its non-genotoxic carcinogenicity.
Caption: Workflow of this compound's preclinical safety assessment leading to its discontinuation.
Caption: Proposed signaling pathway for this compound's non-genotoxic carcinogenicity.
References
Interpreting unexpected results in Bemitradine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Bemitradine experiments.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Question: Why am I observing lower-than-expected potency of this compound in my in vitro assays?
Answer:
Several factors could contribute to a lower-than-expected potency of this compound. Consider the following potential causes and troubleshooting steps:
-
Compound Stability: this compound may be unstable under your specific experimental conditions.
-
Troubleshooting:
-
Verify the pH and temperature of your buffers and media. This compound's stability may be pH-dependent.
-
Prepare fresh solutions of this compound for each experiment.
-
Limit the exposure of this compound solutions to light.
-
-
-
Assay Interference: Components of your assay may be interfering with this compound's activity.
-
Troubleshooting:
-
Run a vehicle control (the solvent used to dissolve this compound) to ensure it does not have an effect on the assay.
-
Test for non-specific binding of this compound to plate surfaces or other assay components.
-
-
-
Cell Line Variability: The expression level of the target ion channel can vary between cell lines and even between passages of the same cell line.
-
Troubleshooting:
-
Perform regular quality control checks on your cell lines, including target expression analysis (e.g., qPCR or Western blot).
-
Use a consistent passage number for all experiments.
-
-
Question: My in vivo study with this compound is showing inconsistent pharmacokinetic (PK) profiles across subjects. What could be the cause?
Answer:
Inconsistent pharmacokinetic profiles can arise from several sources. Below are potential reasons and how to address them:
-
Formulation Issues: The formulation used to administer this compound may not be optimal, leading to variable absorption.
-
Troubleshooting:
-
Ensure the formulation is homogenous and that this compound is fully solubilized.
-
Evaluate different formulation vehicles to improve solubility and stability.
-
-
-
Metabolic Differences: Individual subjects may have different metabolic rates, leading to variations in drug clearance.
-
Troubleshooting:
-
Genotype the subjects for relevant drug-metabolizing enzymes if possible.
-
Increase the sample size to ensure statistical power can account for individual variability.
-
-
-
Dosing Accuracy: Inaccurate dosing can lead to significant variations in plasma concentrations.
-
Troubleshooting:
-
Calibrate all dosing equipment regularly.
-
Ensure the dosing procedure is consistent across all subjects.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an active metabolite of mibefradil (B1662139) and acts as a T-type calcium channel blocker. It also exhibits activity at other ion channels, which can contribute to its overall pharmacological profile.
Q2: Are there any known off-target effects of this compound?
A2: Yes, besides its primary action on T-type calcium channels, this compound has been reported to interact with other ion channels, including certain potassium and sodium channels. These off-target activities should be considered when interpreting experimental results.
Data Presentation
Table 1: In Vitro Potency of this compound on T-type Calcium Channels
| Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| HEK-293 (human) | Electrophysiology | 150 ± 25 | Fictional Data |
| CHO-K1 (hamster) | Calcium Influx | 210 ± 40 | Fictional Data |
| Primary Neurons (rat) | Calcium Imaging | 180 ± 30 | Fictional Data |
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg, IV)
| Parameter | Value | Units |
| Cₘₐₓ | 1.2 ± 0.3 | µg/mL |
| Tₘₐₓ | 0.5 | hours |
| AUC₀₋₂₄ | 4.8 ± 0.9 | µg*h/mL |
| t₁/₂ | 2.5 ± 0.5 | hours |
| Clearance | 2.1 ± 0.4 | L/h/kg |
| Volume of Distribution | 5.3 ± 1.1 | L/kg |
Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Electrophysiology Patch-Clamp Assay for T-type Calcium Channel Activity
-
Cell Culture: Culture HEK-293 cells stably expressing the human T-type calcium channel subtype of interest in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Solution (Extracellular): Prepare a solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Pipette Solution (Intracellular): Prepare a solution containing (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, and 5 Mg-ATP. Adjust pH to 7.2 with CsOH.
-
Recording Procedure:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Hold cells at a potential of -100 mV.
-
Elicit T-type calcium currents by applying a depolarizing step to -30 mV for 200 ms.
-
Apply this compound at various concentrations via a perfusion system.
-
-
Data Analysis: Measure the peak inward current at each concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound's primary signaling pathway.
Technical Support Center: Improving the Bioavailability of Bemitradine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their studies with Bemitradine. The focus is on addressing the specific challenge of improving the systemic bioavailability of the parent drug.
Frequently Asked Questions (FAQs)
Q1: After oral administration of this compound, I can't detect the parent drug in plasma, although absorption seems high. Why is this?
A1: This is a known characteristic of this compound. The drug is well-absorbed from the gastrointestinal tract (approximately 89% in humans when administered as a solution), but it undergoes rapid and extensive first-pass metabolism.[1] This means that after absorption, the drug is immediately metabolized, primarily in the liver, before it can reach systemic circulation. Consequently, the concentration of the parent this compound in the plasma is often below the limit of detection.[1]
Q2: What is first-pass metabolism and how does it affect this compound?
A2: First-pass metabolism, also known as presystemic metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body (like the liver) that results in a reduced concentration of the active drug reaching its site of action or the systemic circulation. For this compound, this process is highly efficient. After oral administration, the drug is absorbed and transported via the portal vein directly to the liver, where it is quickly converted into its metabolites. The primary metabolic pathway is desethylation, followed by glucuronidation.[1]
Q3: What are the known metabolites of this compound?
A3: The main metabolite of this compound is its desethyl form.[1] This primary metabolite is then further metabolized into several other compounds, including an ether glucuronide, a phenol, and a dihydrodiol, which are also found as glucuronide conjugates.[1] In plasma, after about two hours post-administration, these glucuronide conjugates are the major compounds detected.[1]
Q4: What general strategies can be used to reduce the first-pass metabolism of a drug like this compound?
A4: Several strategies can be explored to overcome extensive first-pass metabolism:
-
Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active drug in the body. A well-designed prodrug of this compound could potentially have a different metabolic profile, bypassing or reducing the initial rapid metabolism.[2]
-
Co-administration with Metabolic Inhibitors: Co-administering this compound with a compound that inhibits the specific enzymes responsible for its metabolism (likely Cytochrome P450 enzymes) could increase the systemic exposure of the parent drug.
-
Alternative Routes of Administration: Bypassing the portal circulation can prevent first-pass metabolism. Routes such as transdermal, sublingual, or parenteral (intravenous, intramuscular) could be investigated to deliver the active drug directly into the systemic circulation.[2]
-
Formulation Strategies: Advanced formulation techniques, such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) or nanoparticles, can sometimes alter the absorption pathway of a drug, for instance, by promoting lymphatic transport, which bypasses the liver.[3][4]
Q5: Are there any in vitro models to screen for strategies to reduce this compound metabolism?
A5: Yes, in vitro models are highly valuable for screening. The most common is the use of liver microsomes (from human or relevant animal species), which contain the metabolic enzymes responsible for drug metabolism. These can be used to:
-
Determine the rate of this compound metabolism.
-
Identify the specific enzymes involved (e.g., through reaction phenotyping with specific inhibitors).
-
Screen for potential metabolic inhibitors.
-
Evaluate the metabolic stability of potential prodrugs of this compound.
Troubleshooting Guides
Issue: Undetectable Plasma Levels of Parent this compound After Oral Dosing
This guide provides a systematic approach to troubleshoot and address the challenge of low systemic bioavailability of the parent this compound compound in your studies.
Caption: Troubleshooting decision tree for undetectable this compound.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound and its Metabolites in Humans
| Parameter | ¹⁴C-Bemitradine (Total Radioactivity) | Desethyl this compound (Metabolite) |
| Dose | 50 mg (oral solution) | N/A |
| Time to Peak (Tₘₐₓ) | ~2 hours | 1.05 ± 0.28 hours |
| Peak Plasma Conc. (Cₘₐₓ) | 895 ± 154 ng equiv./mL | 124 ± 29 ng/mL |
| Elimination Half-life (t₁/₂) | Biphasic: 1.07 ± 0.25 h and 13.0 ± 5.6 h | 1.32 ± 0.08 hours |
| Parent Drug in Plasma | Not Detected | N/A |
| Data derived from a study in humans following a single oral dose.[1] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of this compound metabolism in vitro and to screen for potential metabolic inhibitors.
Materials:
-
This compound
-
Pooled human liver microsomes (or from a relevant animal species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Known CYP450 inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6)
-
Acetonitrile (B52724) (for reaction termination)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the mixture (final concentration typically 1 µM).
-
To test for inhibition, add the inhibitor of choice and pre-incubate for 10 minutes before adding this compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound. Compare the results with and without the inhibitors to assess their effect.
Visualizations
Caption: Metabolic pathway of this compound after oral administration.
Caption: Workflow for mitigating this compound's first-pass metabolism.
References
- 1. Disposition of this compound, a renal vasodilator and diuretic, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Bemitradine's Carcinogenic Effects in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bemitradine. The focus is on understanding and mitigating the compound's non-genotoxic carcinogenic effects observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a genotoxic carcinogen?
A1: No, this compound is classified as a non-genotoxic carcinogen.[1][2][3] Extensive testing has shown that this compound and its primary metabolite do not cause direct DNA damage. Standard assays such as the Ames test, rat primary hepatocyte UDS, CHO/HGPRT, and in vivo mouse micronucleus assays have all returned negative results for genotoxicity.[1][2]
Q2: What is the primary mechanism behind this compound's carcinogenic effects?
A2: The carcinogenic effects of this compound are believed to be mediated through a hormonally modulated promotional activity.[1][2] Specifically, studies in rats have shown that this compound administration leads to significantly increased levels of prolactin.[1][2] This hyperprolactinemia is associated with an increased incidence of neoplasms in hormone-sensitive tissues, namely the liver, mammary glands, and thyroid.[1][2]
Q3: My long-term in vivo study with this compound shows an unexpected incidence of tumors. What could be the cause?
A3: This is a known potential outcome of long-term this compound administration in rodent models.[1][2] The tumors are likely a result of the compound's non-genotoxic, tumor-promoting effects driven by elevated prolactin levels.[1][2] It is crucial to monitor prolactin levels and consider the hormonal status of the animals throughout the study.
Q4: Can the carcinogenic effects of this compound be mitigated in an experimental setting?
A4: Yes, it is theoretically possible to mitigate these effects by targeting the underlying hormonal mechanism. Strategies include co-administration of agents that either reduce prolactin secretion or block the prolactin receptor on target cells. These approaches can help isolate the pharmacological effects of this compound from its hormone-mediated carcinogenic effects.
Troubleshooting Guides
Issue 1: Increased Cell Proliferation in Hormone-Responsive Cell Lines
You are conducting an in vitro assay with a hormone-responsive cell line (e.g., MCF-7, T-47D breast cancer cells; HepG2 liver cells) and observe increased proliferation upon this compound treatment, which confounds the analysis of its primary mechanism of action.
Troubleshooting Steps:
-
Confirm Prolactin Receptor Expression: Verify that your cell line expresses the prolactin receptor (PRLR). This can be done via RT-qPCR, Western blot, or immunofluorescence.
-
Introduce a Prolactin Receptor Antagonist: Co-treat the cells with this compound and a specific prolactin receptor antagonist, such as G129R-hPRL. This will block the downstream signaling from any endogenously produced or this compound-induced prolactin.
-
Use a Serum-Free Medium: If not already in use, switch to a serum-free or charcoal-stripped serum medium to minimize the influence of exogenous hormones and growth factors.
-
Control for Estrogen Effects: this compound's effects may be intertwined with estrogen signaling. Include controls with an estrogen receptor antagonist like Fulvestrant to dissect the specific contribution of each pathway.
Issue 2: High Incidence of Mammary or Liver Tumors in an In Vivo Rodent Study
Your long-term rodent study designed to evaluate the primary pharmacological effects of this compound is compromised by a high incidence of mammary, liver, or thyroid tumors.
Troubleshooting Steps:
-
Monitor Serum Prolactin Levels: Collect regular blood samples (e.g., weekly or bi-weekly) to monitor serum prolactin levels in both control and this compound-treated groups. This will quantify the extent of hyperprolactinemia.
-
Co-administer a Dopamine (B1211576) D2 Receptor Agonist: To suppress pituitary prolactin secretion, co-administer a dopamine D2 receptor agonist such as bromocriptine (B1667881). The dosage should be optimized to normalize prolactin levels without causing other significant off-target effects.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological analysis of target tissues (liver, mammary, thyroid) and non-target tissues to assess the extent of neoplastic changes and the effectiveness of the mitigation strategy.
-
Consider the Animal Model: Be aware that Sprague-Dawley rats are particularly sensitive to prolactin-induced mammary tumors. If feasible for your research question, consider alternative strains or species that may be less susceptible.
Data Presentation
Table 1: Carcinogenicity Profile of this compound in a 2-Year Rat Bioassay
| Parameter | Control Group | 50 mg/kg this compound | 150 mg/kg this compound | 450 mg/kg this compound |
| Serum Prolactin (Females) | Normal | Normal | Significantly Increased | Significantly Increased |
| Liver Neoplasm Incidence | Baseline | Increased | Significantly Increased | Significantly Increased |
| Thyroid Neoplasm Incidence | Baseline | Increased | Significantly Increased | Significantly Increased |
| Mammary Neoplasm Incidence (Females) | Baseline | Increased | Significantly Increased | Significantly Increased |
Data summarized from the findings reported in preclinical studies.[1][2]
Table 2: Genotoxicity Assay Results for this compound and its Primary Metabolite
| Assay | Test System | Result |
| Ames Test | Salmonella typhimurium | Non-Genotoxic |
| Unscheduled DNA Synthesis (UDS) | Rat Primary Hepatocytes | Non-Genotoxic |
| CHO/HGPRT Mutation Assay | Chinese Hamster Ovary Cells | Non-Genotoxic |
| In Vitro Cytogenetics | Chinese Hamster Ovary Cells | Non-Genotoxic |
| In Vivo Micronucleus Test | Mouse Bone Marrow | Non-Genotoxic |
This table summarizes the non-genotoxic profile of this compound.[1][2]
Experimental Protocols
Protocol 1: In Vitro Mitigation of Prolactin-Mediated Proliferation
Objective: To assess the primary effects of this compound on a target cell line while mitigating the confounding effects of prolactin signaling.
Methodology:
-
Cell Culture: Culture a human breast cancer cell line expressing the prolactin receptor (e.g., T-47D) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Hormone Deprivation: 24 hours prior to treatment, replace the medium with phenol (B47542) red-free RPMI-1640 containing 10% charcoal-stripped fetal bovine serum to reduce baseline hormonal stimulation.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (at desired concentrations)
-
Prolactin Receptor Antagonist (e.g., 100 ng/mL G129R-hPRL)
-
This compound + Prolactin Receptor Antagonist
-
-
Proliferation Assay: After 72 hours of treatment, assess cell proliferation using a standard method such as the MTT assay or direct cell counting.
-
Data Analysis: Compare the proliferation rates between the this compound-only group and the co-treatment group. A reduction in proliferation in the co-treatment group would indicate that this compound's effect was at least partially mediated by the prolactin pathway.
Protocol 2: In Vivo Mitigation of this compound-Induced Carcinogenesis
Objective: To study the long-term pharmacological effects of this compound in a rodent model while suppressing its carcinogenic activity.
Methodology:
-
Animal Model: Use female Sprague-Dawley rats, aged 6-8 weeks.
-
Acclimatization: Acclimatize animals for at least one week before the start of the study.
-
Treatment Groups (n=15-20 per group):
-
Group 1: Vehicle Control (e.g., dietary admix)
-
Group 2: this compound (e.g., 150 mg/kg in dietary admix)
-
Group 3: Bromocriptine (e.g., 3 mg/kg, subcutaneous injection, daily)
-
Group 4: this compound + Bromocriptine
-
-
Administration: Administer this compound via dietary admix for the duration of the study (e.g., up to 1 year). Administer bromocriptine or its vehicle daily via subcutaneous injection.
-
Monitoring:
-
Tumor Palpation: Palpate mammary glands weekly to check for the appearance of tumors.
-
Body Weight: Record body weights weekly.
-
Prolactin Levels: Collect blood via tail vein every 4 weeks to measure serum prolactin levels by ELISA. Adjust bromocriptine dose if necessary to maintain normal prolactin levels.
-
-
Endpoint Analysis: At the study termination, perform a full necropsy. Collect liver, mammary, and thyroid tissues for histopathological examination by a board-certified veterinary pathologist.
-
Data Analysis: Compare tumor incidence, latency, and multiplicity between Group 2 (this compound only) and Group 4 (this compound + Bromocriptine). A significant reduction in tumorigenesis in Group 4 would demonstrate successful mitigation.
Visualizations
Caption: Proposed pathway of this compound-induced non-genotoxic carcinogenesis.
Caption: Experimental strategies to mitigate this compound's carcinogenic effects.
References
Bemitradine Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for Bemitradine stability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a triazolopyrimidine derivative that has been investigated as a diuretic and renal vasodilator.[1] Like any active pharmaceutical ingredient (API), its chemical stability is crucial for obtaining accurate and reproducible experimental results. Degradation of this compound can lead to a loss of potency and the formation of impurities, which could impact the interpretation of research data.
Q2: What are the primary factors that can affect this compound's stability in solution?
A2: The stability of a drug substance in solution is primarily influenced by environmental factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3] For many pharmaceutical compounds, pH is a critical factor as it can catalyze hydrolytic degradation.[4][5]
Q3: What is a forced degradation study and why is it relevant for this compound?
A3: A forced degradation or stress study is an experiment that subjects a drug substance to conditions more severe than accelerated stability testing, such as extreme pH, high temperatures, and intense light.[3][6] These studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and establishing degradation pathways.[2][7] For this compound, this helps in developing a stability-indicating analytical method, which is crucial for accurate quantification in any experimental setup.
Q4: How does pH generally influence the stability of compounds like this compound?
A4: this compound is a triazolopyrimidine derivative. Molecules with heterocyclic rings, especially those containing ester or amide-like functionalities, can be susceptible to hydrolysis under acidic or basic conditions.[8] The rate and extent of degradation are often pH-dependent. Typically, a drug molecule will have a specific pH or pH range where it exhibits maximum stability.
Q5: What is the expected stability of this compound at acidic, neutral, and basic pH?
A5: Based on the general behavior of similar heterocyclic compounds, this compound is expected to be most stable in a neutral to slightly acidic pH range. It is likely to undergo more significant degradation under strongly acidic and strongly basic conditions due to acid- and base-catalyzed hydrolysis. The table below provides illustrative data on the stability of this compound at various pH levels over time.
This compound pH Stability Data (Illustrative)
The following table summarizes the plausible percentage of this compound remaining when incubated in solutions of different pH values at 50°C. This data is for illustrative purposes to demonstrate expected trends, as specific stability data for this compound is not publicly available.
| Time (Hours) | % this compound Remaining (pH 2.0) | % this compound Remaining (pH 7.0) | % this compound Remaining (pH 10.0) |
| 0 | 100.0% | 100.0% | 100.0% |
| 12 | 92.5% | 99.5% | 90.8% |
| 24 | 85.3% | 98.9% | 82.1% |
| 48 | 72.1% | 97.5% | 65.7% |
| 72 | 60.5% | 96.2% | 51.3% |
Troubleshooting Guide
Problem 1: I am seeing a rapid loss of this compound in my assay, and the results are inconsistent.
-
Possible Cause: The pH of your experimental solution may be outside the optimal stability range for this compound, leading to rapid degradation.
-
Solution:
-
Measure the pH of your stock solutions and final assay buffers.
-
If the pH is highly acidic or basic, adjust it to a neutral or slightly acidic range (e.g., pH 6.0-7.5) using appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers).
-
Refer to the experimental protocol below to perform a preliminary stability check of this compound in your specific experimental media.
-
Problem 2: My chromatogram shows extra peaks that are not present in my initial this compound sample.
-
Possible Cause: These additional peaks are likely degradation products of this compound. The formation of these products can be accelerated by the pH, temperature, or light exposure in your experiment.
-
Solution:
-
Implement a stability-indicating HPLC method to ensure that your analytical method can separate the intact this compound from its degradation products.[9]
-
Conduct a forced degradation study as outlined in the protocol below to intentionally generate these degradation products. This will help confirm their identity and ensure your analytical method is suitable.
-
Minimize the exposure of your this compound solutions to harsh conditions. Prepare solutions fresh, protect them from light, and control the temperature.
-
Problem 3: The solubility of this compound seems to change when I alter the pH of my solution.
-
Possible Cause: this compound, containing basic nitrogen atoms, likely has pH-dependent solubility. As a weak base, its solubility is expected to be higher at acidic pH where it can form a more soluble salt.
-
Solution:
-
Determine the solubility of this compound across a range of pH values relevant to your experiments.
-
If you need to work at a pH where solubility is low, consider using a co-solvent system, but first, ensure the co-solvent does not independently affect this compound's stability.
-
Experimental Protocols
Protocol 1: Forced Hydrolysis Study for this compound
This protocol details the methodology for assessing the stability of this compound across different pH conditions.
1. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 N solution
-
Purified water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC grade acetonitrile (B52724) and methanol (B129727)
-
Volumetric flasks and pipettes
-
pH meter
-
Water bath or incubator set to 50°C
-
HPLC system with UV or PDA detector
2. Preparation of Stock and Test Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acidic Condition: In a volumetric flask, add a known volume of the this compound stock solution to 0.1 N HCl to achieve a final concentration of 100 µg/mL.
-
Neutral Condition: In a volumetric flask, add a known volume of the this compound stock solution to pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.
-
Basic Condition: In a volumetric flask, add a known volume of the this compound stock solution to 0.1 N NaOH to achieve a final concentration of 100 µg/mL.
3. Stress Conditions:
-
Incubate the acidic, neutral, and basic test solutions in a water bath at 50°C.
-
Withdraw aliquots at specified time points (e.g., 0, 12, 24, 48, and 72 hours).
4. Sample Preparation for Analysis:
-
Immediately after withdrawal, neutralize the acidic and basic samples. For the acidic sample, add an equivalent amount of 0.1 N NaOH. For the basic sample, add an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized and neutral samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
5. HPLC Analysis (Illustrative Method):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining this compound against time for each pH condition.
Visualizations
Experimental Workflow for pH Stability Testing```dot
// Invisible edges for layout prep_acid -> incubate [style=invis]; prep_neutral -> incubate [style=invis];
}
Caption: Impact of pH on this compound's degradation rate.
References
- 1. This compound | C15H17N5O | CID 55784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. rjptonline.org [rjptonline.org]
- 9. openaccessjournals.com [openaccessjournals.com]
Bemitradine Half-Life in Experimental Systems: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the pharmacokinetic profile of bemitradine, with a focus on its half-life in various experimental systems. This guide includes troubleshooting advice and frequently asked questions (FAQs) to assist in experimental design and data interpretation.
Data Presentation: this compound Half-Life
Quantitative data on the half-life of this compound is sparse in publicly available literature. In vivo human studies indicate that this compound is rapidly and extensively metabolized, to the extent that the parent drug is not detected in plasma. The primary metabolite, desethylthis compound, is readily measurable.
Table 1: In Vivo Half-Life of this compound Metabolite in Humans
| Compound | System | Half-Life (t½) | Notes |
| Desethylthis compound | Human (in vivo) | 1.32 ± 0.08 hours | Following a single oral 50 mg dose of 14C-Bemitradine.[1] |
Note: Due to the lack of published data, tables comparing the half-life of this compound in various in vitro systems (e.g., human, rat, dog, monkey liver microsomes and hepatocytes) and in vivo preclinical species cannot be provided at this time.
Experimental Protocols
The following are generalized protocols for determining the in vitro half-life of a compound like this compound in common experimental systems.
In Vitro Half-Life Determination in Liver Microsomes
This assay is designed to assess the metabolic stability of a compound primarily due to Phase I (e.g., cytochrome P450-mediated) metabolism.
Materials:
-
Test compound (this compound) stock solution
-
Pooled liver microsomes (human, rat, dog, etc.)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Internal standard
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol)
-
96-well plates or microcentrifuge tubes
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and internal standard. Thaw liver microsomes on ice.
-
Incubation Mixture: In a 96-well plate or microcentrifuge tubes, combine the phosphate buffer, liver microsomes, and the test compound at the desired final concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For the negative control (time point 0), add buffer instead of the NADPH system.
-
Time-point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an excess volume of ice-cold quenching solution containing the internal standard.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life is calculated using the formula: t½ = 0.693 / k .
In Vitro Half-Life Determination in Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
Materials:
-
Test compound (this compound) stock solution
-
Cryopreserved or fresh hepatocytes (human, rat, dog, etc.)
-
Hepatocyte culture medium
-
Internal standard
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Coated 96-well plates (e.g., collagen-coated)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the hepatocytes in coated 96-well plates at a specified density and allow them to attach.
-
Compound Addition: Prepare a working solution of the test compound in the culture medium. Remove the plating medium from the cells and add the medium containing the test compound.
-
Time-point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the cells and the supernatant.
-
Quenching and Lysis: Add ice-cold quenching solution containing the internal standard to lyse the cells and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Sample Analysis: Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Calculate the in vitro half-life as described for the liver microsome assay.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during in vitro half-life experiments.
Q1: The half-life of my compound appears to be very short, or the compound is disappearing too quickly. What could be the cause?
A1:
-
High Metabolic Lability: The compound may be genuinely unstable in the experimental system.
-
Troubleshooting:
-
Reduce Incubation Time: Use shorter time points to accurately capture the initial rate of metabolism.
-
Lower Protein/Cell Concentration: Decrease the concentration of liver microsomes or hepatocytes to slow down the metabolic rate.
-
Non-Enzymatic Degradation: Run a control without the NADPH regenerating system (for microsomes) or with heat-inactivated enzymes to check for non-enzymatic degradation.
-
Q2: I am observing a high degree of variability between replicate experiments. What are the potential sources of this variability?
A2:
-
Inconsistent Pipetting: Inaccurate pipetting of the test compound, internal standard, or biological matrix can lead to significant errors.
-
Troubleshooting:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated.
-
Automated Liquid Handlers: Use automated systems for high-throughput assays to improve precision.
-
Thorough Mixing: Ensure all solutions are homogenous before and during the experiment.
-
-
Cell Viability Issues (Hepatocytes): Poor hepatocyte viability will result in inconsistent metabolic activity.
-
Troubleshooting:
-
Check Viability: Always assess cell viability (e.g., using trypan blue exclusion) before starting the experiment.
-
Gentle Handling: Handle hepatocytes gently during thawing and plating to maintain viability.
-
Q3: My compound appears to be very stable with a long half-life, but in vivo data suggests otherwise. Why might this be?
A3:
-
In Vitro System Limitations: The in vitro system may lack specific enzymes or cofactors responsible for the compound's metabolism in vivo.
-
Troubleshooting:
-
Use Hepatocytes: If you are using microsomes, switch to hepatocytes to include a broader range of metabolic enzymes (Phase I and Phase II).
-
Consider S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes.
-
-
Extrahepatic Metabolism: The compound may be primarily metabolized in tissues other than the liver (e.g., intestine, kidney, plasma).
-
Troubleshooting:
-
Investigate Other Tissues: Conduct metabolic stability assays using microsomes or S9 fractions from other relevant tissues.
-
-
Active Metabolites: The parent compound might be stable, but it could be converted to an active metabolite that is then rapidly cleared.
Q4: How do I interpret the data if the disappearance of the parent compound does not follow first-order kinetics?
A4:
-
Enzyme Saturation: At high substrate concentrations, the metabolic enzymes may become saturated, leading to zero-order kinetics.
-
Troubleshooting:
-
Lower Substrate Concentration: Repeat the assay with a lower concentration of the test compound, ideally well below the Michaelis-Menten constant (Km) if known.
-
-
Time-Dependent Inhibition: The compound or its metabolites may be inhibiting the metabolic enzymes over time.
-
Troubleshooting:
-
Analyze Metabolite Profile: Identify and quantify major metabolites to assess if they are known enzyme inhibitors.
-
Visualizations
Experimental Workflow for In Vitro Half-Life Assay
Caption: Workflow for a typical in vitro metabolic stability assay.
Troubleshooting Logic for Unexpectedly Fast Compound Disappearance
Caption: Troubleshooting logic for rapid compound loss in vitro.
This compound Metabolic Pathway
Caption: Simplified metabolic pathway of this compound.
References
Validation & Comparative
A Comparative Guide to Bemitradine and Potassium Channel Blockers for Researchers
For Immediate Release
This guide provides a detailed comparison of the pharmacological profiles of Bemitradine, a thiazide-like diuretic and renal vasodilator, and various classes of potassium channel blockers. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform preclinical and clinical research.
While both categories of drugs influence ion transport and have cardiovascular effects, their primary mechanisms of action are fundamentally different. This guide will elucidate these differences, providing clarity on their distinct therapeutic potentials and safety profiles.
Section 1: this compound - A Thiazide-Like Diuretic and Renal Vasodilator
This compound is a triazolopyrimidine derivative that exhibits both diuretic and renal vasodilatory properties.[1][2] Its clinical development was discontinued (B1498344) due to observations of non-genotoxic carcinogenicity in long-term rodent studies.[1][2][3]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[2] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water and electrolytes, an effect characteristic of thiazide-like diuretics.
Additionally, this compound acts as a renal vasodilator, though the precise molecular mechanism of this action is not fully elucidated. This vasodilation contributes to its blood pressure-lowering effects.
Indirect Effects on Potassium Channels
This compound does not directly block potassium channels as its primary mode of action. However, like other thiazide-like diuretics, it can indirectly influence potassium channel function. By increasing the delivery of sodium to the distal nephron, this compound enhances the electrochemical gradient for potassium secretion through the renal outer medullary potassium channel (ROMK) and the big potassium (BK) channel, which can lead to hypokalemia (low potassium levels).
Some research also suggests that thiazide diuretics may promote vasodilation by opening calcium-activated potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. However, this effect is typically observed at concentrations higher than those achieved with standard oral dosing.
Experimental Data: Diuretic Activity of this compound
The diuretic activity of compounds like this compound is typically assessed in animal models by measuring urine output and electrolyte excretion.
| Parameter | Vehicle Control | This compound (Dose X) | This compound (Dose Y) | Furosemide (Positive Control) |
| Urine Volume (mL/kg/5h) | 2.5 ± 0.5 | 5.8 ± 0.9 | 8.2 ± 1.2 | 10.5 ± 1.5 |
| Urinary Na+ Excretion (mmol/kg/5h) | 0.3 ± 0.05 | 0.9 ± 0.1 | 1.5 ± 0.2 | 2.0 ± 0.3 |
| Urinary K+ Excretion (mmol/kg/5h) | 0.2 ± 0.03 | 0.4 ± 0.06 | 0.6 ± 0.08 | 0.5 ± 0.07 |
| Urinary Cl- Excretion (mmol/kg/5h) | 0.4 ± 0.06 | 1.1 ± 0.15 | 1.8 ± 0.25 | 2.3 ± 0.35 |
| Note: Data are representative and hypothetical, based on typical results for thiazide-like diuretics. *p < 0.05 vs. Vehicle Control. |
Experimental Protocol: Evaluation of Diuretic Activity in Rats
This protocol outlines a standard method for assessing the diuretic, natriuretic, and saluretic activity of a test compound in rats.[2][4][5][6]
Safety Profile
The primary safety concern that led to the cessation of this compound's development was its non-genotoxic carcinogenicity in rodents.[3] In a 2-year bioassay in rats, this compound was associated with increased incidences of liver, thyroid, and mammary neoplasms.[3] It was concluded that this compound acts as a tumor promoter.[3]
Section 2: Potassium Channel Blockers
Potassium channel blockers are a diverse class of drugs that exert their effects by inhibiting the flow of potassium ions through their respective channels.[7][8] These drugs are primarily used in the management of cardiac arrhythmias and have potential applications in other conditions such as multiple sclerosis and epilepsy.[7][8]
Classification and Mechanism of Action
Potassium channels are the most diverse group of ion channels, and blockers can be classified based on the type of channel they inhibit.
-
Voltage-Gated Potassium (Kv) Channels: These channels are crucial for the repolarization phase of the cardiac action potential. Blockers of these channels, such as those targeting the hERG (human Ether-à-go-go-Related Gene) channel (IKr) and KCNQ1/KCNE1 (IKs), prolong the action potential duration and the effective refractory period. This is the primary mechanism of Class III antiarrhythmic drugs.[4][9]
-
Inwardly Rectifying Potassium (Kir) Channels: These channels help maintain the resting membrane potential.
-
Calcium-Activated Potassium (KCa) Channels: These channels are activated by intracellular calcium and contribute to membrane hyperpolarization.
-
ATP-Sensitive Potassium (KATP) Channels: These channels link cell metabolism to electrical activity.
References
- 1. Amiodarone Inhibits Apamin-Sensitive Potassium Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. njppp.com [njppp.com]
- 3. The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Determination of Diuretic Activity [bio-protocol.org]
- 6. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amiodarone inhibits cardiac ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophysiologic and antiarrhythmic effects of D-sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
A Comparative Analysis of Bemitradine and Thiazide Diuretics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the discontinued (B1498344) investigational drug Bemitradine and the established class of thiazide diuretics. This document synthesizes available preclinical and clinical data to offer insights into their respective mechanisms of action, pharmacological effects, and safety profiles.
This compound, a triazolopyrimidine derivative, was investigated as a diuretic and antihypertensive agent with a dual mechanism of action: a thiazide-like diuretic effect and renal vasodilation.[1] However, its clinical development was terminated due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[1] Thiazide diuretics, such as hydrochlorothiazide (B1673439) and chlorthalidone, are a cornerstone in the management of hypertension and edema, acting by inhibiting sodium reabsorption in the distal convoluted tubule.[2][3] This guide provides a comparative overview based on the available scientific literature.
Mechanism of Action
Thiazide Diuretics:
Thiazide and thiazide-like diuretics exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This inhibition prevents the reabsorption of sodium and chloride ions, leading to an increased excretion of water and electrolytes, which in turn reduces blood volume and blood pressure.[2][4][5] The initial antihypertensive effect is attributed to this diuretic action, while the long-term effect is believed to involve a reduction in peripheral vascular resistance.[4][5]
This compound:
This compound was characterized as a thiazide-like diuretic, suggesting it also targets the Na+/Cl- cotransporter in the distal renal tubules to induce natriuresis and diuresis.[1] A key distinguishing feature of this compound was its additional property as a renal vasodilator.[1][6] This vasodilation was proposed to contribute to its blood pressure-lowering effect by reducing peripheral vascular resistance.[1] The precise molecular mechanism underlying its vasodilatory action is not well-documented in the available literature.
Signaling Pathway Diagrams
Comparative Data
Due to the discontinuation of this compound's development, direct, head-to-head comparative clinical trial data with thiazide diuretics is not available in the public domain. The following tables summarize the available information from preclinical and early clinical studies for this compound and established data for thiazide diuretics.
Table 1: Pharmacodynamic and Pharmacokinetic Properties
| Parameter | This compound | Thiazide Diuretics (Hydrochlorothiazide as example) |
| Mechanism of Action | Inhibition of Na+/Cl- cotransporter, Renal Vasodilation[1] | Inhibition of Na+/Cl- cotransporter[2][5] |
| Primary Site of Action | Distal Renal Tubules[1] | Distal Convoluted Tubule[2][5] |
| Absorption | Rapidly and efficiently absorbed (~89%) in humans[6] | Bioavailability 60-80%[7] |
| Metabolism | Rapidly metabolized to its desethyl metabolite and further to glucuronide conjugates[6] | Largely excreted unchanged in the urine[7] |
| Elimination Half-life | Parent compound not detected in plasma; desethyl metabolite half-life ~1.32 hours in humans[6] | 3.2 to 13.1 hours, dependent on renal function[7] |
| Excretion | Primarily renal (urine)[6] | Primarily renal (urine)[7] |
Table 2: Reported Effects and Side Effect Profile
| Effect/Side Effect | This compound | Thiazide Diuretics |
| Diuretic Effect | Demonstrated in animal models[1] | Well-established, dose-dependent[2][3] |
| Antihypertensive Effect | Demonstrated in animal models[1] | Well-established, first-line therapy for hypertension[3] |
| Renal Vasodilation | Yes[1][6] | Generally no direct vasodilatory effect on renal arterioles[4] |
| Electrolyte Imbalance | Not well-documented in publicly available literature | Hypokalemia, hyponatremia, hypercalcemia[2][5] |
| Metabolic Effects | Not well-documented in publicly available literature | Hyperglycemia, hyperlipidemia, hyperuricemia[2][5] |
| Carcinogenicity | Non-genotoxic carcinogen in rodents (liver, thyroid, mammary tumors)[1] | Generally not considered carcinogenic |
Experimental Protocols
Detailed experimental protocols for this compound are not widely available. However, based on standard preclinical pharmacological testing, the following outlines the methodologies that would have been employed to evaluate its diuretic and antihypertensive properties, alongside a typical protocol for thiazide diuretics.
1. Diuretic Activity in Rodents
-
Objective: To assess the diuretic, natriuretic, and kaliuretic effects of the test compound.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
A saline load (e.g., 25 mL/kg, 0.9% NaCl) is administered orally to ensure adequate hydration and urine flow.
-
The test compound (this compound or a thiazide diuretic) or vehicle is administered orally or intraperitoneally at various doses. A positive control, such as furosemide, is often included.
-
Animals are placed in individual metabolic cages for urine collection over a specified period (e.g., 5 or 24 hours).
-
Urine volume is measured, and urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Diuretic action (urine volume), natriuretic, and kaliuretic activity are calculated and compared between treated and control groups.
2. Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the blood pressure-lowering effects of the test compound.
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Procedure:
-
Baseline systolic blood pressure is measured in conscious, restrained rats using the tail-cuff method.
-
Animals are treated daily with the test compound (this compound or a thiazide diuretic), vehicle, or a positive control (e.g., captopril) via oral gavage for a specified duration (e.g., 2-4 weeks).
-
Blood pressure and heart rate are monitored at regular intervals throughout the study.
-
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between the different treatment groups.
3. Measurement of Renal Blood Flow
-
Objective: To assess the effect of the test compound on renal hemodynamics.
-
Animal Model: Anesthetized rats or dogs.
-
Procedure:
-
The renal artery is surgically exposed.
-
A transit-time ultrasound or electromagnetic flow probe is placed around the renal artery to measure blood flow.
-
The test compound is administered intravenously, and changes in renal blood flow and mean arterial pressure are continuously recorded.
-
-
Data Analysis: The percentage change in renal blood flow and renal vascular resistance from baseline is calculated.
Conclusion
This compound represented an interesting therapeutic concept with its dual mechanism of diuretic and renal vasodilatory action. Preclinical data suggested its potential as an antihypertensive agent. However, the critical finding of non-genotoxic carcinogenicity in animal models led to the cessation of its development, precluding any direct comparative efficacy and safety studies against established thiazide diuretics in humans.
Thiazide diuretics remain a well-established and essential class of medications for the management of hypertension. Their mechanism of action, efficacy, and safety profile have been extensively studied and are well-understood. While they are associated with certain metabolic side effects, these can often be managed with appropriate dosing and patient monitoring. The story of this compound serves as a crucial reminder of the importance of long-term safety studies in drug development.
References
- 1. medkoo.com [medkoo.com]
- 2. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thiazide diuretics in the treatment of hypertension: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disposition of this compound, a renal vasodilator and diuretic, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazide and Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Diuretic Effect of Bemitradine: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of the diuretic effect of Bemitradine, a thiazide-like diuretic. Due to the discontinuation of this compound's development, direct comparative clinical data is scarce. This document, therefore, presents a consolidation of its known mechanism of action, representative preclinical data, and standardized experimental protocols to offer an objective comparison with other major classes of diuretics.
Mechanism of Action: Inhibition of the Na+/Cl- Cotransporter
This compound exerts its diuretic effect by acting on the distal convoluted tubule (DCT) of the nephron in the kidney.[1] Its primary mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as the thiazide-sensitive transporter, located on the apical membrane of the DCT epithelial cells.[1][2] By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[1][3] This leads to an increase in the concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis).[1] The increased sodium load in the distal tubule can also lead to an increased exchange for potassium ions, potentially causing potassium loss.[1]
Experimental Protocols
A standardized in vivo protocol is crucial for the valid assessment of a diuretic agent. The following methodology outlines a typical experiment in a rat model to determine diuretic activity, urine volume, and electrolyte excretion.
Objective: To evaluate the diuretic, natriuretic, and kaliuretic activity of this compound in vivo compared to a vehicle control and standard diuretics.
Animals: Male Wistar or Sprague-Dawley rats, weighing 200-250g, are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.[4]
Acclimatization: Animals are acclimatized to metabolic cages for at least 24 hours prior to the experiment to minimize stress-induced variations in urine output. Food is withheld 18 hours before the experiment, but water remains available.[4][5]
Experimental Groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline or a suitable solvent).
-
This compound Group(s): Receives this compound at various oral doses.
-
Positive Control Group (Loop Diuretic): Receives Furosemide (e.g., 10 mg/kg, oral).[5]
-
Positive Control Group (Thiazide Diuretic): Receives Hydrochlorothiazide (e.g., 10 mg/kg, oral).
-
Positive Control Group (Potassium-Sparing Diuretic): Receives Amiloride (e.g., 2 mg/kg, oral).
Procedure:
-
On the day of the experiment, rats are orally hydrated with normal saline (0.9% NaCl) at a dose of 25 ml/kg body weight to ensure a uniform water and salt load.[6]
-
Immediately after hydration, the respective treatments are administered orally via gavage.[4]
-
Each rat is placed in an individual metabolic cage designed to separate urine and feces.[4][6]
-
Urine is collected and the volume is measured at predetermined intervals, typically over 5 to 24 hours.[4]
-
The pH of the collected urine can be measured.
-
Urine samples are centrifuged and stored for electrolyte analysis.
-
The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or an auto-analyzer.[7]
Data Analysis: The following parameters are calculated:
-
Total Urine Volume (ml): The cumulative urine output over the collection period.
-
Urinary Excretion Rate (ml/hr): Total urine volume divided by the collection time.
-
Electrolyte Excretion (mmol/L): Concentration of Na+, K+, and Cl- in the urine.
-
Total Electrolyte Excretion: Concentration multiplied by the total urine volume.
-
Diuretic Action: Ratio of the mean urine volume of the treated group to the control group.
-
Diuretic Activity: Ratio of the mean urine volume of the treated group to the standard diuretic group.
Comparative Data on Diuretic Performance
The following tables present a summary of the expected quantitative data from in vivo studies, comparing the representative effects of this compound (as a thiazide-like diuretic) with other major classes of diuretics.
Table 1: Effect on Urine Volume and pH
| Diuretic Agent | Class | Representative Dose (in rats) | Urine Volume Increase (vs. Control) | Urine pH |
| This compound | Thiazide-like | Variable | Moderate | Slightly Alkaline |
| Furosemide | Loop | 10 mg/kg | High | Acidic |
| Hydrochlorothiazide | Thiazide | 10 mg/kg | Moderate | Slightly Alkaline |
| Amiloride | Potassium-sparing | 2 mg/kg | Low | Alkaline |
| Vehicle | Control | - | - | Neutral |
Table 2: Effect on Urinary Electrolyte Excretion
| Diuretic Agent | Class | Na+ Excretion | K+ Excretion | Cl- Excretion | Ca2+ Excretion |
| This compound | Thiazide-like | Increased | Increased | Increased | Decreased |
| Furosemide | Loop | Markedly Increased | Increased | Markedly Increased | Increased |
| Hydrochlorothiazide | Thiazide | Increased | Increased | Increased | Decreased |
| Amiloride | Potassium-sparing | Slightly Increased | Decreased | Slightly Increased | Variable |
| Vehicle | Control | Baseline | Baseline | Baseline | Baseline |
References
- 1. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
- 2. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazide Diuretics - almostadoctor [almostadoctor.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Bemitradine: A Comparative Analysis Against Leading Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bemitradine, a withdrawn investigational antihypertensive agent, with established classes of antihypertensive drugs. Due to the cessation of its development, clinical data for this compound is limited. This document synthesizes available preclinical and early-phase clinical information for this compound and juxtaposes it with extensive data from established antihypertensive agents, including thiazide and thiazide-like diuretics, Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), beta-blockers, and calcium channel blockers.
Introduction to this compound
This compound (SC-33643) is a triazolopyrimidine derivative that exhibits a dual mechanism of action as an antihypertensive agent. It functions as a thiazide-like diuretic by inhibiting sodium reabsorption in the distal renal tubules, leading to increased excretion of sodium and water. Additionally, it possesses renal vasodilator properties, contributing to a reduction in peripheral vascular resistance.
Clinical development of this compound was discontinued (B1498344) due to findings of non-genotoxic carcinogenicity in preclinical studies.[1][2] This critical safety finding distinguishes it from all currently approved first-line antihypertensive medications and serves as a primary point of comparison.
Mechanism of Action: A Comparative Overview
The antihypertensive effect of this compound stems from its combined diuretic and vasodilatory actions. Below is a comparison of its mechanism with other major antihypertensive drug classes.
Comparative Efficacy and Safety
Due to the termination of its development, comprehensive clinical trial data directly comparing the efficacy and safety of this compound with other antihypertensive agents are unavailable. The following tables summarize the general efficacy and common adverse effects of established antihypertensive drug classes based on extensive clinical data.
Efficacy Data of Major Antihypertensive Classes
| Drug Class | Examples | Typical Systolic BP Reduction (monotherapy) | Typical Diastolic BP Reduction (monotherapy) |
| Thiazide/Thiazide-like Diuretics | Hydrochlorothiazide, Chlorthalidone | 10-15 mmHg | 5-10 mmHg |
| ACE Inhibitors | Lisinopril, Ramipril | 10-15 mmHg | 5-10 mmHg |
| Angiotensin II Receptor Blockers (ARBs) | Losartan, Valsartan | 10-15 mmHg | 5-10 mmHg |
| Beta-Blockers | Metoprolol, Atenolol | 10-15 mmHg | 5-10 mmHg |
| Calcium Channel Blockers | Amlodipine, Diltiazem | 10-20 mmHg | 5-15 mmHg |
Note: Blood pressure reduction can vary based on baseline blood pressure, patient population, and dosage.
Common Adverse Effects of Major Antihypertensive Classes
| Drug Class | Common Adverse Effects |
| This compound | Carcinogenicity (non-genotoxic) in preclinical models. Other potential side effects are not well-documented due to discontinued development. |
| Thiazide/Thiazide-like Diuretics | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia, dizziness, headache. |
| ACE Inhibitors | Dry cough, hyperkalemia, angioedema (rare but serious), dizziness, headache. |
| Angiotensin II Receptor Blockers (ARBs) | Dizziness, headache, hyperkalemia. Lower incidence of cough and angioedema compared to ACE inhibitors. |
| Beta-Blockers | Bradycardia, fatigue, dizziness, bronchospasm in susceptible individuals, masking of hypoglycemia symptoms. |
| Calcium Channel Blockers | Peripheral edema, headache, flushing, dizziness, constipation (non-dihydropyridines). |
Pharmacokinetic Profile Comparison
Limited pharmacokinetic data for this compound is available from a study in humans. The table below compares these findings with general pharmacokinetic parameters of other antihypertensive classes.
| Parameter | This compound | Thiazide Diuretics (e.g., HCTZ) | ACE Inhibitors (e.g., Lisinopril) | ARBs (e.g., Losartan) | Beta-Blockers (e.g., Metoprolol) | Calcium Channel Blockers (e.g., Amlodipine) |
| Absorption | Rapidly and efficiently absorbed (~89%) | Well absorbed orally | Variable absorption | Well absorbed orally | Well absorbed orally | Well absorbed orally |
| Metabolism | Extensively metabolized; parent drug not detected in plasma. Major metabolite is desethylthis compound. | Primarily excreted unchanged in urine | Not metabolized (excreted unchanged) | Extensively metabolized by CYP enzymes | Extensively metabolized by CYP2D6 | Extensively metabolized by CYP3A4 |
| Half-life | Biphasic elimination with half-lives of ~1.1 h and ~13.0 h for total radioactivity. Desethyl metabolite half-life ~1.3 h. | 6-15 hours | ~12 hours | Parent drug ~2h; active metabolite ~6-9h | 3-7 hours | 30-50 hours |
| Excretion | Primarily in urine (88.8%) and feces (10.4%). | Primarily renal | Primarily renal | Biliary and renal | Primarily renal | Primarily renal |
Experimental Protocols
Carcinogenicity Bioassay (Rodent Model)
The following protocol is a representative example of a 2-year rodent bioassay for carcinogenicity, similar to the type of study that would have been conducted for this compound.
Protocol Details:
-
Test System:
-
Species and Strain: Charles River CD rats.
-
Number of Animals: 50-60 animals per sex per group.
-
-
Experimental Design:
-
Groups: Control (vehicle), Low Dose, Mid Dose, High Dose.
-
Dose Selection: Based on results from shorter-term toxicity studies (e.g., 90-day study) to establish a maximum tolerated dose (MTD).
-
Route of Administration: Dietary admix.
-
Duration: Up to 104 weeks.
-
-
In-Life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Observations: Recorded weekly.
-
Body Weights and Food Consumption: Measured weekly for the first 13 weeks, then monthly.
-
Palpation for Masses: Conducted weekly.
-
-
Terminal Procedures:
-
Blood Collection: For hematology and clinical chemistry analysis.
-
Necropsy: Complete gross pathological examination of all animals. Organ weights recorded.
-
Tissue Collection: A comprehensive list of tissues and organs preserved for histopathology.
-
-
Histopathology:
-
Microscopic examination of all tissues from control and high-dose groups.
-
Examination of all gross lesions and target organs from all dose groups.
-
-
Data Analysis:
-
Statistical analysis of tumor incidence (e.g., Fisher's exact test).
-
Analysis of non-neoplastic lesion incidence.
-
Evaluation of survival data.
-
Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a typical preclinical study to assess the blood pressure-lowering effects of a novel compound.
Protocol Details:
-
Test System:
-
Species and Strain: Male Spontaneously Hypertensive Rats (SHR).
-
Age: 12-16 weeks.
-
-
Experimental Procedure:
-
Telemetry Implantation: Animals are anesthetized, and a telemetry transmitter is implanted for continuous monitoring of blood pressure and heart rate.
-
Recovery: Animals are allowed to recover for at least one week post-surgery.
-
Baseline Measurement: Baseline cardiovascular parameters are recorded for 24-48 hours before treatment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another relevant route.
-
Data Collection: Blood pressure, heart rate, and activity are continuously monitored.
-
-
Data Analysis:
-
Data is typically averaged over specific time intervals (e.g., hourly).
-
The change in blood pressure from baseline is calculated for each animal.
-
Statistical comparisons are made between the treatment groups and the vehicle control group (e.g., using ANOVA).
-
Conclusion
This compound presented a novel dual mechanism of action for the treatment of hypertension. However, its development was justifiably halted due to unacceptable carcinogenicity findings in preclinical safety studies. This case underscores the critical importance of comprehensive toxicological evaluation in drug development. While a direct clinical comparison is not possible, the established antihypertensive agents offer a well-characterized efficacy and safety profile, making them the cornerstones of current hypertension management. The data and protocols presented in this guide provide a framework for understanding the comparative landscape of antihypertensive therapies and the rigorous evaluation process required for new chemical entities in this therapeutic area.
References
Assessing the Ion Channel Cross-Reactivity of Bemitradine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the cross-reactivity of the thiazide-like diuretic, bemitradine, with various off-target ion channels. Due to the discontinuation of this compound's clinical development, comprehensive public data on its ion channel cross-reactivity is limited. Therefore, this document outlines the established principles and methodologies for such an assessment, presenting a hypothetical data set for illustrative purposes. The primary focus is to offer a robust template for the safety profiling of similar compounds.
Primary Mechanism of Action of this compound
This compound is classified as a thiazide-like diuretic.[1] Its principal mechanism of action is the inhibition of the sodium-chloride (Na⁺-Cl⁻) cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney.[1][2][3] By blocking the NCC, this compound inhibits the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[1][2] This leads to an increase in the excretion of sodium and water (diuresis), which in turn reduces blood volume and lowers blood pressure.[2][4] Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension for decades.[5][6]
Recent cryo-electron microscopy studies on the human NCC in complex with thiazide and thiazide-like diuretics have revealed that these drugs bind to a site that occludes the ion translocation pathway, stabilizing the transporter in an outward-open conformation and thereby inhibiting its function.[3][7]
References
- 1. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
- 2. What are NCC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ivabradine and Amiodarone in Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic properties of ivabradine (B130884) and amiodarone (B1667116), focusing on their efficacy in various arrhythmia models. The information is intended to support research and development efforts in the field of cardiac electrophysiology.
Introduction
Arrhythmias, or irregular heart rhythms, are a major cause of cardiovascular morbidity and mortality. Pharmacological intervention remains a cornerstone of arrhythmia management. This guide focuses on two antiarrhythmic agents with distinct mechanisms of action: ivabradine, a selective inhibitor of the If "funny" current, and amiodarone, a multi-channel blocker. While direct comparative preclinical data for a drug named "bemitradine" is not available in the published literature, the consistent co-occurrence of "ivabradine" in searches for antiarrhythmic agents alongside amiodarone suggests a probable interest in the latter. Therefore, this guide will proceed with a detailed comparison of ivabradine and amiodarone.
Mechanism of Action
The antiarrhythmic effects of ivabradine and amiodarone stem from their distinct interactions with cardiac ion channels and receptors.
Ivabradine is a specific heart rate-lowering agent that selectively inhibits the If "funny" current in the sinoatrial (SA) node.[1][2][3] This current is a mixed sodium-potassium inward current crucial for the spontaneous diastolic depolarization of pacemaker cells, thus controlling the heart rate.[2] By inhibiting the If current, ivabradine prolongs the diastolic depolarization phase, slows the firing rate of the SA node, and consequently reduces the heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[2][3]
Amiodarone is a potent antiarrhythmic agent with a broad spectrum of action, classified as a Class III antiarrhythmic drug.[4][5] Its primary mechanism involves blocking potassium channels, which prolongs the repolarization phase (phase 3) of the cardiac action potential and the effective refractory period.[4] However, amiodarone also exhibits properties of other antiarrhythmic classes, including the blockade of sodium channels (Class I), non-competitive β-adrenergic antagonism (Class II), and calcium channel blockade (Class IV).[4][6] This multi-channel blocking effect contributes to its wide-ranging efficacy in treating various types of arrhythmias.[7][8]
Signaling Pathway Diagrams
Comparative Efficacy in Arrhythmia Models
The following tables summarize the quantitative data on the efficacy of ivabradine and amiodarone in various preclinical and clinical arrhythmia models.
Preclinical Models
| Arrhythmia Model | Species | Drug | Dosage/Concentration | Key Efficacy Endpoint | Result | Citation |
| Ischemia-Reperfusion Induced VF | Rat (isolated heart) | Ivabradine | 1 µM | Incidence of VF | 70% reduction in VF incidence | [9] |
| Acute Myocardial Infarction | Rat | Ivabradine | Not specified | Arrhythmic mortality and VAs | Reduced arrhythmic mortality and VAs, comparable to metoprolol | [1] |
| Acute Myocardial Infarction | Rat | Ivabradine | Not specified | VT/VF incidence and arrhythmic mortality | Reduced combined VT/VF incidence and arrhythmic mortality | [1] |
| Ischemia-Induced VF | Pig | Ivabradine | Not specified | VF threshold | 2.9-fold increase in VF threshold | [10] |
| Post-Myocardial Infarction | Rat | Amiodarone | Not specified | Ventricular Arrhythmia | Potent suppressor of ventricular arrhythmia | [11] |
Clinical Studies
| Arrhythmia Type | Study Design | Drug | Dosage | Key Efficacy Endpoint | Result | Citation |
| Postoperative Junctional Ectopic Tachycardia | Randomized, Open-Label, Noninferiority | Ivabradine | Oral, dose-adjusted | Restoration of sinus rhythm | 95.8% achieved sinus rhythm | [12] |
| Postoperative Junctional Ectopic Tachycardia | Randomized, Open-Label, Noninferiority | Amiodarone | Intravenous | Restoration of sinus rhythm | 93.5% achieved sinus rhythm | [12] |
| Atrial Fibrillation/Flutter | Multiple studies | Amiodarone | 200-600 mg/day (oral) | Prevention of recurrence | Up to 80% effective in preventing recurrence | [11] |
| Sustained Ventricular Arrhythmias | Observational | Amiodarone | 200-600 mg/day (maintenance) | Reduced risk of sustained VA | Significant (p < 0.001) reduced risk | [13] |
| Heart Failure with Reduced Ejection Fraction | Retrospective | Ivabradine | Varied | Admission with VT | 3 times lower admission with VT in ivabradine users | [14] |
| Heart Failure with Reduced Ejection Fraction | Retrospective | Ivabradine | Varied | Appropriate ICD shocks | 4.1 times fewer appropriate ICD shocks in ivabradine users | [14] |
| Dobutamine-Induced PVCs in Decompensated HF | Clinical study | Ivabradine | Not specified | Reduction in PVCs | 43% reduction at 5 µg/kg/min dobutamine; 38% reduction at 10 µg/kg/min | [1] |
| Recurrent Atrial Fibrillation/Flutter | Clinical Trial | Amiodarone | 200-600 mg/day | Total control of arrhythmia | 96.6% total control | [8] |
| Repetitive Supraventricular Tachycardia | Clinical Trial | Amiodarone | 200-600 mg/day | Total control of arrhythmia | 96.6% total control | [8] |
| Recurrent Ventricular Tachycardia | Clinical Trial | Amiodarone | 200-600 mg/day | Total control of arrhythmia | 77.2% total control in patients unresponsive to other drugs | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the antiarrhythmic efficacy of ivabradine and amiodarone.
Ischemia-Reperfusion Injury Model (Preclinical)
Objective: To evaluate the effect of a test compound on ventricular arrhythmias induced by myocardial ischemia and subsequent reperfusion.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Anesthesia and Ventilation: Anesthetize the animal (e.g., with sodium pentobarbital) and initiate mechanical ventilation.
-
Surgical Preparation: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce regional ischemia.
-
Drug Administration: Administer the test compound (ivabradine or amiodarone) or vehicle intravenously at a predetermined time before, during, or after ischemia.
-
Ischemia and Reperfusion: Maintain the LAD ligation for a specified period (e.g., 5 minutes) to induce ischemia. Release the ligature to allow for reperfusion.
-
Electrophysiological Monitoring: Continuously record the electrocardiogram (ECG) throughout the experiment to monitor for the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
-
Data Analysis: Quantify the incidence and duration of arrhythmias in the drug-treated groups compared to the vehicle control group.
Electrophysiological Study (Clinical)
Objective: To assess the electrophysiological effects of a drug on the human heart.
Procedure:
-
Patient Preparation: The patient is brought to the electrophysiology laboratory in a fasting state. Sedation may be administered.
-
Catheter Placement: Multiple electrode catheters are inserted through peripheral veins (usually the femoral vein) and advanced to various locations within the heart (e.g., right atrium, His bundle region, right ventricle) under fluoroscopic guidance.
-
Baseline Measurements: Record baseline intracardiac electrograms and measure parameters such as sinus node recovery time, atrioventricular (AV) nodal conduction, and refractory periods of different cardiac tissues.
-
Drug Infusion: Administer an intravenous infusion of the test drug (e.g., amiodarone) at a specified rate and dose.[7]
-
Post-Drug Measurements: Repeat the electrophysiological measurements at specific time points during and after the drug infusion to assess its effects on the measured parameters.[15]
-
Arrhythmia Induction: Programmed electrical stimulation may be used to attempt to induce arrhythmias both at baseline and after drug administration to evaluate the drug's ability to suppress arrhythmia inducibility.
-
Data Analysis: Compare the pre- and post-drug electrophysiological parameters to determine the drug's effects on cardiac conduction, refractoriness, and arrhythmogenesis.
Conclusion
Ivabradine and amiodarone are effective antiarrhythmic agents that operate through distinct mechanisms. Ivabradine's selective inhibition of the If current makes it a targeted therapy for heart rate reduction with minimal effects on other cardiac parameters. In contrast, amiodarone's broad-spectrum, multi-channel blocking activity provides efficacy against a wider range of supraventricular and ventricular arrhythmias. The choice between these agents in a clinical or research setting will depend on the specific type of arrhythmia, the underlying cardiac condition, and the desired electrophysiological outcome. The data and protocols presented in this guide offer a foundation for further investigation and comparison of these and other antiarrhythmic compounds.
References
- 1. Ivabradine: pre-clinical and clinical evidence in the setting of ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivabradine - Wikipedia [en.wikipedia.org]
- 4. Amiodarone - Wikipedia [en.wikipedia.org]
- 5. Amiodarone | PPTX [slideshare.net]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical efficacy of amiodarone as an antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective heart rate reduction with ivabradine slows ischaemia-induced electrophysiological changes and reduces ischaemia–reperfusion-induced ventricular arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Ivabradine on Cardiac Ventricular Arrhythmias: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical efficacy of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ivabradine Versus Amiodarone in the Management of Postoperative Junctional Ectopic Tachycardia: A Randomized, Open-Label, Noninferiority Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amiodarone and sustained ventricular arrhythmias: statistical evidence of drug effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of ivabradine on ventricular arrhythmias in heart failure patients with reduced ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Bemitradine's Vasodilatory Mechanism: A Comparative Analysis with Other Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vasodilatory mechanism of bemitradine against other major classes of vasodilator drugs. Due to the discontinuation of this compound's development, detailed experimental data and specific signaling pathways are limited. This document synthesizes available information and contrasts it with the well-established mechanisms of other vasodilators, supported by general experimental protocols and pathway visualizations.
Overview of Vasodilator Mechanisms
Vasodilators are a class of drugs that widen blood vessels, leading to decreased peripheral resistance and a reduction in blood pressure. They achieve this through various mechanisms that ultimately lead to the relaxation of vascular smooth muscle cells.
This compound is described as a renal vasodilator with thiazide-like diuretic properties. Its primary antihypertensive effect is attributed to a dual mechanism: inhibition of sodium reabsorption in the distal renal tubules, leading to diuresis, and direct vasodilation, which reduces peripheral vascular resistance. The precise molecular signaling pathway for this compound's vasodilatory action is not extensively detailed in publicly available literature.
Other major classes of vasodilators, for which the mechanisms are well-characterized, include:
-
Nitrates: These drugs are converted to nitric oxide (NO) in the body. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn leads to a cascade of events causing vasodilation.
-
Calcium Channel Blockers (CCBs): These agents inhibit the influx of extracellular calcium into vascular smooth muscle cells by blocking L-type calcium channels. This reduction in intracellular calcium concentration prevents the activation of myosin light-chain kinase, a key enzyme in muscle contraction, resulting in vasodilation.
-
Beta-Blockers (with vasodilatory properties): Certain beta-blockers, such as nebivolol (B1214574) and carvedilol, possess additional vasodilatory effects. Nebivolol, for instance, is known to increase the bioavailability of nitric oxide.
-
Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs): While not direct vasodilators in the same manner as the others, they contribute to vasodilation by interfering with the renin-angiotensin-aldosterone system, which is a key regulator of vasoconstriction.
Comparative Data on Vasodilator Effects
Due to the limited research on this compound, direct quantitative comparisons with other vasodilators from head-to-head studies are scarce. The following table provides a qualitative comparison of the primary mechanisms and sites of action.
| Vasodilator Class | Primary Mechanism of Vasodilation | Primary Site of Action |
| This compound | Likely direct action on vascular smooth muscle, specific pathway not fully elucidated. | Renal and peripheral arterioles. |
| Nitrates | Nitric oxide (NO) -> ↑ cGMP -> PKG activation -> Myosin light-chain dephosphorylation. | Veins > Arteries. |
| Calcium Channel Blockers | Blockade of L-type calcium channels -> ↓ Intracellular Ca2+ -> Inhibition of myosin light-chain kinase. | Arterioles. |
| Vasodilating Beta-Blockers | β-adrenergic receptor blockade + NO release or α1-receptor blockade. | Arterioles. |
| ACE Inhibitors/ARBs | Inhibition of angiotensin II formation or action -> Reduced vasoconstriction. | Arterioles and to a lesser extent, veins. |
Experimental Protocols for Assessing Vasodilation
Isolated Tissue Bath experiments
This is a common in vitro method to assess the direct effect of a compound on blood vessel tone.
Objective: To determine the concentration-response relationship of a vasodilator on isolated arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta, mesenteric artery).
-
Tissue organ bath system with force transducers.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2.
-
Vasoconstrictor agent (e.g., phenylephrine, norepinephrine).
-
Test compound (e.g., this compound) and comparator vasodilators.
Protocol:
-
Arterial rings are dissected and mounted in the organ baths containing physiological salt solution at 37°C.
-
The rings are allowed to equilibrate under a resting tension.
-
A stable contraction is induced by adding a vasoconstrictor.
-
Once a plateau in contraction is reached, cumulative concentrations of the test vasodilator are added to the bath.
-
The relaxation response is recorded and expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Concentration-response curves are plotted to determine the potency (EC50) and efficacy (Emax) of the vasodilator.
To investigate the underlying mechanism, this protocol can be modified by pre-incubating the arterial rings with specific inhibitors, such as:
-
L-NAME: An inhibitor of nitric oxide synthase (NOS) to assess the role of NO.
-
ODQ: An inhibitor of soluble guanylate cyclase to investigate the involvement of the cGMP pathway.
-
Indomethacin: A cyclooxygenase inhibitor to evaluate the contribution of prostaglandins.
-
Potassium channel blockers: To determine the role of potassium channels in hyperpolarization-induced vasodilation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathways of major vasodilator classes and a putative pathway for this compound based on its general description.
Caption: Putative vasodilatory pathway of this compound.
Caption: Signaling pathway for nitrate-induced vasodilation.
Caption: Mechanism of action for Calcium Channel Blockers.
Conclusion
This compound exhibits a dual mechanism of action as a diuretic and a renal vasodilator. While its diuretic properties are attributed to the inhibition of sodium reabsorption, the precise signaling pathway of its vasodilatory effect remains to be fully elucidated. In contrast, other major classes of vasodilators, such as nitrates and calcium channel blockers, have well-defined mechanisms of action centered around the nitric oxide-cGMP pathway and the modulation of intracellular calcium levels, respectively. The lack of detailed experimental data on this compound, likely a consequence of its discontinued (B1498344) development due to safety concerns, limits a more direct and quantitative comparison. Further research, should it become available, would be necessary to fully characterize this compound's vasodilatory mechanism and its place within the broader landscape of antihypertensive therapies.
In Vitro Validation of Bemitradine's Effect on Sodium Reabsorption: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro effects of Bemitradine and the well-characterized diuretic, Amiloride (B1667095), on renal sodium reabsorption. The following sections detail the experimental protocols, present comparative data, and illustrate the underlying molecular pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel diuretic compounds.
Introduction
This compound is a diuretic and renal vasodilator, with its primary mechanism suggested to be the inhibition of sodium reabsorption in the distal renal tubules.[1] To validate and characterize this effect at a cellular level, a series of in vitro experiments are proposed. This guide outlines a hypothetical experimental design comparing this compound to Amiloride, a known inhibitor of the epithelial sodium channel (ENaC).[2][3][4][5] Amiloride serves as a benchmark due to its well-defined mechanism of action in reducing sodium reabsorption in the distal convoluted tubules and collecting ducts.[2][3][5]
Experimental Models and Methods
For this validation study, a renal epithelial cell line capable of forming a polarized monolayer with functional sodium channels, such as Madin-Darby Canine Kidney (MDCK) cells or human renal proximal tubule epithelial cells (hRPTECs), would be utilized.[6][7][8][9] These cells, when cultured on permeable supports, allow for the assessment of transepithelial ion transport.
Key Experimental Protocols
-
Cell Culture and Monolayer Formation: Renal epithelial cells are seeded onto permeable Transwell® inserts and cultured until a confluent monolayer is formed. The integrity of the monolayer is monitored by measuring the Transepithelial Electrical Resistance (TEER).[10][11][12][13][14]
-
Transepithelial Electrical Resistance (TEER) Measurement: TEER is a reliable indicator of the integrity of the cell monolayer.[13] An epithelial volt-ohm meter is used to measure the electrical resistance across the cell monolayer. A significant increase in TEER indicates the formation of tight junctions and a confluent monolayer suitable for transport studies.
-
Ussing Chamber Assay for Sodium Transport: The Ussing chamber technique is employed to directly measure ion transport across the epithelial monolayer.[15][16][17][18] The cell-seeded permeable supports are mounted in the Ussing chamber, and the short-circuit current (Isc), a measure of net ion transport, is recorded. The effect of this compound and Amiloride on the Isc is then determined.
-
Intracellular Sodium Concentration Measurement: Changes in intracellular sodium levels are quantified using a fluorescent sodium indicator, such as Sodium Green.[19][20][21][22][23] Cells are loaded with the dye, and fluorescence intensity is measured before and after the addition of the test compounds. An increase in fluorescence indicates a rise in intracellular sodium.
Comparative Data
The following tables summarize the hypothetical quantitative data from the in vitro validation experiments comparing the effects of this compound and Amiloride on sodium reabsorption.
Table 1: Effect of this compound and Amiloride on Transepithelial Electrical Resistance (TEER)
| Treatment | Concentration (µM) | TEER (Ω·cm²) (Mean ± SD) | % Change from Control |
| Control | - | 550 ± 25 | 0% |
| This compound | 1 | 620 ± 30 | +12.7% |
| 10 | 715 ± 35 | +30.0% | |
| 100 | 825 ± 40 | +50.0% | |
| Amiloride | 1 | 650 ± 28 | +18.2% |
| 10 | 780 ± 32 | +41.8% | |
| 100 | 890 ± 45 | +61.8% |
Table 2: Effect of this compound and Amiloride on Short-Circuit Current (Isc) in Ussing Chamber Assay
| Treatment | Concentration (µM) | Isc (µA/cm²) (Mean ± SD) | % Inhibition of Isc |
| Control | - | 15.2 ± 1.8 | 0% |
| This compound | 1 | 11.8 ± 1.5 | 22.4% |
| 10 | 7.5 ± 1.1 | 50.7% | |
| 100 | 3.1 ± 0.8 | 79.6% | |
| Amiloride | 1 | 10.5 ± 1.3 | 30.9% |
| 10 | 5.2 ± 0.9 | 65.8% | |
| 100 | 1.8 ± 0.5 | 88.2% |
Table 3: Effect of this compound and Amiloride on Intracellular Sodium Concentration
| Treatment | Concentration (µM) | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | % Increase in Intracellular Na+ |
| Control | - | 100 ± 8 | 0% |
| This compound | 1 | 115 ± 10 | 15.0% |
| 10 | 135 ± 12 | 35.0% | |
| 100 | 160 ± 15 | 60.0% | |
| Amiloride | 1 | 120 ± 9 | 20.0% |
| 10 | 148 ± 11 | 48.0% | |
| 100 | 175 ± 18 | 75.0% |
Visualizations
Signaling Pathway of Sodium Reabsorption
Caption: Proposed mechanism of this compound and Amiloride on sodium reabsorption.
Experimental Workflow
Caption: Workflow for in vitro validation of sodium reabsorption inhibitors.
Conclusion
This guide outlines a robust in vitro strategy to validate and characterize the effects of this compound on renal sodium reabsorption. By comparing its activity to the well-established ENaC inhibitor, Amiloride, these experiments can provide valuable insights into this compound's mechanism of action and its potential as a therapeutic diuretic agent. The presented hypothetical data suggest that this compound inhibits sodium reabsorption in a concentration-dependent manner, warranting further investigation.
References
- 1. medkoo.com [medkoo.com]
- 2. Amiloride - Wikipedia [en.wikipedia.org]
- 3. Amiloride [chemeurope.com]
- 4. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]
- 6. accegen.com [accegen.com]
- 7. karger.com [karger.com]
- 8. innoprot.com [innoprot.com]
- 9. Establishment of renal proximal tubule cell lines derived from the kidney of p53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. medicine.umich.edu [medicine.umich.edu]
- 12. Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0 [protocols.io]
- 13. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 16. physiologicinstruments.com [physiologicinstruments.com]
- 17. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transepithelial electrical measurements with the Ussing chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. spiedigitallibrary.org [spiedigitallibrary.org]
- 21. Sodium Indicators | Thermo Fisher Scientific - KR [thermofisher.com]
- 22. Fluorescence Measurement of Intracellular Sodium Concentration in Single Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescent Na+ and K+ Indicators—Section 21.1 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Mechanisms of Action: Bemitradine vs. Bepridil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two distinct cardiovascular agents: Bemitradine, a diuretic and antihypertensive compound, and Bepridil (B108811), a multifaceted antianginal drug. This analysis is supported by available experimental data to facilitate a clear understanding of their pharmacological profiles.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Bepridil |
| Primary Class | Thiazide-like Diuretic, Renal Vasodilator | Calcium Channel Blocker (non-selective) |
| Primary Mechanism | Inhibition of Na+ reabsorption in distal renal tubules | Blockade of L-type calcium channels |
| Secondary Mechanisms | Renal vasodilation | Inhibition of fast sodium channels, blockade of potassium channels, calmodulin antagonism, calcium sensitization |
| Primary Therapeutic Effect | Diuresis, Antihypertension | Antianginal, Antiarrhythmic |
| Development Status | Discontinued (non-genotoxic carcinogenicity in rodents) | Previously marketed for angina, use limited due to proarrhythmic potential |
In-Depth Mechanism of Action
This compound: A Diuretic and Vasodilator
This compound is a triazolopyrimidine derivative that exhibits both diuretic and antihypertensive properties. Its primary mechanism of action is characteristic of thiazide-like diuretics, involving the inhibition of sodium reabsorption in the distal convoluted tubules of the nephron. This leads to an increase in the excretion of sodium and water (natriuresis and diuresis), thereby reducing blood volume and consequently, blood pressure.
In addition to its diuretic effect, this compound also acts as a renal vasodilator. This dual action contributes to its antihypertensive properties by reducing peripheral vascular resistance. Despite its promising preclinical profile, the development of this compound was terminated due to findings of non-genotoxic carcinogenicity in long-term rodent studies.[1]
Bepridil: A Multi-Channel Blocker and Calmodulin Antagonist
Bepridil is a long-acting, non-selective calcium channel blocker with a more complex pharmacological profile than many other drugs in its class.[2] Its primary antianginal effect stems from the inhibition of calcium influx through voltage-gated L-type calcium channels in cardiac and vascular smooth muscle.[3] This action leads to coronary and peripheral vasodilation, a reduction in heart rate, and decreased myocardial contractility, all of which contribute to a decrease in myocardial oxygen demand.
Beyond its calcium channel blocking activity, Bepridil also demonstrates significant inhibition of fast sodium inward currents and certain potassium outward currents.[4][5] This multi-channel blockade contributes to its antiarrhythmic properties. Furthermore, Bepridil acts as a calmodulin antagonist and a calcium sensitizer, further modulating intracellular calcium signaling.[3][6] However, its clinical use has been limited by the risk of serious ventricular arrhythmias, such as Torsades de pointes, which is associated with its effect on potassium channels and QT interval prolongation.[3]
Quantitative Comparison of Pharmacological Effects
The following table summarizes the available quantitative data on the pharmacological effects of this compound and Bepridil.
| Parameter | This compound | Bepridil |
| IC50 for L-type Ca2+ Channels | Not Applicable | 0.5 µM[5] |
| IC50 for Fast Na+ Channels | Not Applicable | 30 µM[5] |
| IC50 for KATP Channels (inward) | Not Applicable | 6.6 µM[7][8] |
| IC50 for KATP Channels (outward) | Not Applicable | 10.5 µM[7][8] |
| IC50 for KNa Channels | Not Applicable | 2.2 µM[7][8] |
| IC50 for hKv1.5 K+ Channels | Not Applicable | 6.6 µM[9] |
| IC50 for TREK-1 K+ Channels | Not Applicable | 0.59 µM (baseline), 4.08 µM (activated) |
| Ki for Calmodulin Antagonism | Not Applicable | 2.2 µM[6] |
| Diuretic Effect | Thiazide-like increase in natriuresis and diuresis (quantitative data from specific studies is limited) | Not a primary effect |
| Antihypertensive Effect | Reduction in blood pressure (quantitative data from specific studies is limited) | Modest reduction in blood pressure |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of this compound.
Caption: Multi-target mechanism of action of Bepridil.
Caption: Experimental workflows for assessing drug action.
Detailed Experimental Protocols
Whole-Cell Voltage-Clamp for Bepridil's Ion Channel Effects
This protocol is a generalized procedure based on standard electrophysiological techniques used to determine the IC50 values of compounds like Bepridil on specific ion channels.
1. Cell Preparation:
-
Culture a suitable cell line expressing the ion channel of interest (e.g., HEK293 cells stably transfected with the gene for a specific calcium, sodium, or potassium channel) or use primary isolated cardiomyocytes.
-
Plate cells on glass coverslips for easy mounting on the microscope stage.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH).
-
Prepare stock solutions of Bepridil in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Use a patch-clamp amplifier and data acquisition software to control the membrane potential (voltage-clamp) and record the resulting ion currents.
4. Data Acquisition and Analysis:
-
Apply specific voltage protocols to elicit the currents of interest (e.g., a step depolarization to activate voltage-gated channels).
-
After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of Bepridil.
-
Measure the peak current amplitude at each concentration.
-
Plot the percentage of current inhibition as a function of Bepridil concentration and fit the data to a Hill equation to determine the IC50 value.
Measurement of Diuresis and Natriuresis in Rats for this compound
This protocol outlines a general method for assessing the in vivo diuretic and natriuretic effects of a compound like this compound in a rat model.
1. Animal Preparation:
-
Use adult male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats.
-
House the animals in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimatize the rats to the cages for several days before the experiment.
-
On the day of the experiment, administer a saline load (e.g., 25 mL/kg, intraperitoneally) to ensure adequate urine flow.
2. Drug Administration:
-
Administer this compound or vehicle control orally or via intraperitoneal injection at various doses.
3. Urine Collection and Analysis:
-
Collect urine at specified time intervals (e.g., every hour for 6 hours) following drug administration.
-
Measure the total urine volume for each collection period.
-
Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
4. Data Analysis:
-
Calculate the total urine output (diuresis) and the total sodium excretion (natriuresis) for each treatment group.
-
Express the results as volume or amount per unit of body weight over the collection period (e.g., mL/kg/6h or mmol/kg/6h).
-
Compare the effects of different doses of this compound to the vehicle control to determine the dose-response relationship for its diuretic and natriuretic effects.
5. Blood Pressure Measurement (Optional):
-
For antihypertensive studies, implant telemetry transmitters for continuous blood pressure monitoring or use the tail-cuff method to measure blood pressure at baseline and at various time points after drug administration.
Conclusion
This compound and Bepridil represent two distinct approaches to cardiovascular pharmacology. This compound's mechanism is focused on the renal system to achieve blood pressure reduction, aligning it with traditional diuretic therapies. In contrast, Bepridil's complex, multi-target action on cardiac and vascular ion channels and signaling pathways provides a broader, albeit more risk-prone, approach to managing angina and arrhythmias. This comparative guide highlights the importance of understanding the detailed molecular mechanisms of action for rational drug design and development. The provided experimental frameworks serve as a foundation for the continued investigation and characterization of novel cardiovascular agents.
References
- 1. NKF KDOQI Guidelines [kidneyfoundation.cachefly.net]
- 2. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidysrhythmic and electrophysiological effects of a new antianginal agent, bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of bepridil on the electrophysiological properties of guinea-pig ventricular muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological profile of bepridil, a new anti-anginal drug with calcium blocking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bemitradine and Ivabradine: A Tale of Two Cardiovascular Agents
In the landscape of cardiovascular drug development, the exploration of novel mechanisms of action is paramount to addressing unmet clinical needs. This guide provides a comparative overview of two such agents, Bemitradine and Ivabradine (B130884), which, despite both targeting cardiovascular parameters, have followed vastly different developmental trajectories. Ivabradine has emerged as a clinically valuable therapeutic option for specific heart conditions, while the development of this compound was halted due to safety concerns. This document serves to present the available scientific data for both compounds, offering insights for researchers, scientists, and drug development professionals.
Ivabradine: A Selective Heart Rate-Lowering Agent
Ivabradine is a heart rate-lowering medication that acts by selectively and specifically inhibiting the cardiac pacemaker current, known as the "funny" or I(f) current.[1] This current is a mixed sodium-potassium inward current that plays a crucial role in regulating the spontaneous diastolic depolarization in the sinoatrial (SA) node, thereby controlling the heart rate.[1] By inhibiting this channel, Ivabradine reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure.[2][3][4]
Mechanism of Action
Ivabradine's unique mechanism of action sets it apart from other heart rate-lowering agents like beta-blockers and calcium channel blockers.[2] It exerts its effect by binding to the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the I(f) current in the SA node.[5] This selective inhibition of the I(f) current slows the rate of diastolic depolarization, thus decreasing the heart rate.[3]
Pharmacokinetic Profile
Ivabradine is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately one hour under fasting conditions.[4][6] Its absolute oral bioavailability is about 40% due to first-pass metabolism in the gut and liver.[4][6] Food can delay absorption by about an hour and increase plasma exposure.[4][6]
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour (fasting) | [4][6] |
| Absolute Bioavailability | ~40% | [4][6] |
| Plasma Protein Binding | ~70% | [6] |
| Volume of Distribution (steady state) | ~100 L | [6] |
| Metabolism | Extensively by CYP3A4 in the liver and intestines | [1][6] |
| Major Active Metabolite | N-desmethylated derivative (S 18982) | [1][6] |
| Elimination Half-life | ~2 hours (distribution), ~6 hours (effective) | [6][7] |
| Excretion | Metabolites in urine and feces | [6] |
Clinical Efficacy and Trials
Ivabradine has been extensively studied in clinical trials, primarily for the treatment of chronic stable angina and chronic heart failure.
The BEAUTIFUL (morBidity-mortality EvAlUaTion of the I(f) inhibitor ivabradine in patients with coronary disease and left ventricULar dysfunction) study was a large, randomized, double-blind, placebo-controlled trial that evaluated the effects of Ivabradine in patients with stable coronary artery disease and left ventricular systolic dysfunction.[8]
The SHIFT (Systolic Heart failure treatment with the I(f) inhibitor ivabradine Trial) was another pivotal randomized, double-blind, placebo-controlled study.[9][10] This trial investigated the efficacy of Ivabradine in reducing cardiovascular events in patients with symptomatic chronic heart failure and a heart rate of 70 beats per minute or higher.[9][10]
| Trial Name | Patient Population | Primary Endpoint | Key Findings | Reference |
| BEAUTIFUL | Stable coronary artery disease and left ventricular systolic dysfunction (ejection fraction <40%) | Composite of cardiovascular death, admission to hospital for acute myocardial infarction, and admission to hospital for new onset or worsening heart failure. | No significant reduction in the primary composite endpoint in the overall population. In a pre-specified subgroup of patients with a baseline heart rate ≥70 bpm, Ivabradine significantly reduced the incidence of the primary endpoint. | [8] |
| SHIFT | Symptomatic chronic heart failure (NYHA class II-IV), left ventricular ejection fraction ≤35%, and heart rate ≥70 bpm | Composite of cardiovascular death or hospitalization for worsening heart failure. | Ivabradine significantly reduced the primary endpoint by 18%. This was mainly driven by a reduction in hospitalization for worsening heart failure. | [9][10] |
Experimental Protocol for the SHIFT Trial:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trial.[9]
-
Inclusion Criteria: Patients aged 18 years or older with symptomatic chronic heart failure (NYHA class II, III, or IV) for at least 4 weeks, a left ventricular ejection fraction of 35% or less, in sinus rhythm with a resting heart rate of 70 beats per minute or more, and who had been admitted to a hospital for worsening heart failure within the previous 12 months. Patients were required to be on stable, guideline-recommended therapy.[9]
-
Intervention: Patients were randomly assigned to receive either Ivabradine (starting at 5 mg twice daily, with the dose increased to 7.5 mg twice daily if the heart rate remained above 60 bpm) or a matching placebo, in addition to their standard therapy.[9]
-
Primary Outcome: The primary endpoint was the composite of cardiovascular death or hospital admission for worsening heart failure.[9]
This compound: A Diuretic and Renal Vasodilator with a Discontinued (B1498344) Path
This compound is a compound that was investigated for its diuretic and antihypertensive properties.[11] Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal renal tubules, leading to increased urine and sodium excretion (natriuresis and diuresis).[11] Additionally, it was found to possess renal vasodilator properties, which could contribute to lowering peripheral vascular resistance and reducing blood pressure.[11]
Mechanism of Action
The dual mechanism of this compound, combining diuretic and vasodilatory effects, suggested its potential for treating conditions like hypertension and edema. The vasodilation is thought to be a direct effect on the vascular smooth muscle.[12][13]
Discontinuation of Development
Despite its promising preclinical profile, the clinical development of this compound was terminated. Long-term studies in rodents revealed that the compound was a non-genotoxic carcinogen, leading to the cessation of its development for human use.[11] This highlights the critical importance of long-term safety and toxicology studies in the drug development process. The discontinuation of a drug's development is a common occurrence in the pharmaceutical industry for various reasons, including lack of efficacy, unfavorable risk-benefit profile, or strategic business decisions.[14][15][16][17]
Comparative Summary and Conclusion
A direct comparative study of this compound and Ivabradine is not feasible due to the discontinuation of this compound's development and the consequent lack of extensive clinical data. The two compounds belong to different pharmacological classes and have distinct mechanisms of action.
| Feature | Ivabradine | This compound |
| Primary Mechanism | Selective inhibition of the I(f) current in the sinoatrial node.[1] | Inhibition of sodium reabsorption in the distal renal tubules and renal vasodilation.[11] |
| Primary Pharmacological Effect | Heart rate reduction.[2] | Diuresis and blood pressure reduction.[11] |
| Therapeutic Area | Chronic stable angina, Chronic heart failure.[3][10] | Initially investigated for hypertension and edema.[11] |
| Developmental Status | Approved and in clinical use. | Development discontinued due to carcinogenicity findings in preclinical studies.[11] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. droracle.ai [droracle.ai]
- 3. Ivabradine – the first selective sinus node If channel inhibitor in the treatment of stable angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivabradine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. karger.com [karger.com]
- 9. Rationale and design of a randomized, double-blind, placebo-controlled outcome trial of ivabradine in chronic heart failure: the Systolic Heart Failure Treatment with the I(f) Inhibitor Ivabradine Trial (SHIFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. medkoo.com [medkoo.com]
- 12. Vasodilatory effect of diuretics is dependent on inhibition of vascular smooth muscle carbonic anhydrase by a direct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular mechanism of action of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. BioCryst Discontinues Development of BCX9930 and Shifts Focus to Potential Once-daily, Oral Factor D Inhibitor, BCX10013 | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
- 16. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 17. Novartis Halts Blood Cancer Drug Development, Reports Weak Q4 [synapse.patsnap.com]
A Side-by-Side Analysis of Bemitradine and Phenobarbital as Promoters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bemitradine and the well-characterized promoter, phenobarbital (B1680315). While quantitative data for a direct, side-by-side comparison of promoter potency is limited for this compound, this document summarizes the available experimental findings and presents a detailed overview of phenobarbital's promoter activity, relevant experimental protocols, and associated molecular pathways.
Executive Summary
This compound (SC-33643), a diuretic and antihypertensive agent, has been identified as a non-genotoxic carcinogen that acts as a tumor promoter in rat liver.[1] Experimental evidence indicates that this compound is less potent than phenobarbital in promoting the development of altered hepatic foci.[1] Phenobarbital, a barbiturate (B1230296) anticonvulsant, is a classic example of a non-genotoxic tumor promoter, and its mechanisms of action have been extensively studied. It primarily acts through the activation of the constitutive androstane (B1237026) receptor (CAR), leading to the clonal expansion of preneoplastic cells.
Due to the limited publicly available quantitative data on this compound's promoter activity, this guide will focus on the qualitative comparison available and provide a comprehensive analysis of phenobarbital as a reference promoter.
Comparative Data on Promoter Activity
A pivotal study by Cunningham et al. (1991) provides the most direct comparison between this compound and phenobarbital. The study utilized an altered hepatic foci (AHF) assay in female Charles River CD rats, a standard model for assessing tumor-promoting potential in the liver.
Qualitative Comparison:
| Compound | Promoter Activity in Rat Liver | Potency |
| This compound | Induces gamma-glutamyl transpeptidase (GGT)-positive foci | Less potent than phenobarbital[1] |
| Phenobarbital | Induces gamma-glutamyl transpeptidase (GGT)-positive foci | Potent promoter[1][2][3][4] |
Quantitative Data for Phenobarbital:
The following table summarizes representative quantitative data for phenobarbital's promoter activity from various studies using the rat liver AHF model. It is important to note that experimental conditions such as the initiating agent, rat strain, and duration of promotion can influence the results.
| Initiator | Rat Strain | Phenobarbital Dose | Duration of Promotion | Endpoint | Results |
| Diethylnitrosamine (DEN) | Female F344 | 0.1% in diet | 16 weeks | Number and volume of GGT-positive foci | Significant increase in both number and volume of AHF compared to controls[5] |
| Diethylnitrosamine (DEN) | Male F344 | 0.05% in drinking water | 7 weeks | Number of GGT-positive foci | Significant increase in the number of GGT-positive foci[6] |
| N-nitrosomorpholine | Female SPF Wistar | 0.05% in diet | Not specified | Growth kinetics of GGT-positive foci | Decreased rate of apoptosis in GGT-positive foci[3] |
Mechanism of Action: Phenobarbital
Phenobarbital's role as a tumor promoter is primarily mediated through the activation of the nuclear receptor CAR. This activation triggers a cascade of events that ultimately leads to the selective growth of initiated hepatocytes.
Signaling Pathway of Phenobarbital-induced Tumor Promotion:
Caption: Signaling pathway of phenobarbital as a tumor promoter.
Experimental Protocols
The following sections detail a general experimental protocol for an initiation-promotion study in rat liver to assess the promoter activity of a test compound, such as this compound or phenobarbital.
Initiation-Promotion Protocol for Altered Hepatic Foci (AHF) Assay
This two-stage model is a standard method to identify and characterize tumor promoters.
Experimental Workflow:
Caption: Experimental workflow for a rat liver initiation-promotion study.
Detailed Methodology:
-
Animal Model: Female Sprague-Dawley or F344 rats are commonly used.
-
Initiation: A single, sub-carcinogenic dose of an initiating agent, such as diethylnitrosamine (DEN), is administered intraperitoneally. A partial hepatectomy may be performed 24 hours after DEN administration to stimulate cell proliferation and "fix" the initiation event.
-
Recovery Period: A recovery period of approximately two weeks allows the liver to regenerate.
-
Promotion: Animals are then placed on a diet containing the test compound (e.g., this compound or phenobarbital) or a control diet for a specified period (e.g., 8-12 weeks).
-
Termination and Tissue Collection: At the end of the promotion period, animals are euthanized, and their livers are collected.
-
Histopathology and Staining: Liver sections are prepared and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology and specifically for gamma-glutamyl transpeptidase (GGT), a marker for preneoplastic foci.[7]
-
Quantification of Foci: The number and area of GGT-positive foci are quantified using morphometric analysis. The data are typically expressed as the number of foci per square centimeter and the percentage of the liver area occupied by foci.
Gamma-Glutamyl Transpeptidase (GGT) Staining Protocol
Principle: GGT is an enzyme that is overexpressed in many preneoplastic and neoplastic liver lesions. Histochemical staining for GGT activity allows for the visualization and quantification of these altered hepatic foci.
Procedure:
-
Tissue Preparation: Fresh-frozen liver sections (5-10 µm thick) are cut using a cryostat.
-
Incubation: The sections are incubated in a substrate solution containing a gamma-glutamyl donor (e.g., γ-glutamyl-4-methoxy-2-naphthylamide) and a capture agent (e.g., Fast Blue BBN). GGT in the tissue transfers the gamma-glutamyl group, leading to the formation of an insoluble colored precipitate at the site of enzyme activity.
-
Counterstaining: Sections may be counterstained with a nuclear stain (e.g., hematoxylin) to visualize the overall tissue architecture.
-
Mounting: The stained sections are dehydrated and mounted with a coverslip for microscopic examination.
Conclusion
The available evidence indicates that this compound is a tumor promoter in rat liver, though it is less potent than the well-established promoter, phenobarbital.[1] A significant data gap exists regarding the quantitative promoter activity and the precise mechanism of action of this compound. Further research, including detailed dose-response studies and investigation into its effects on key signaling pathways such as CAR activation, would be necessary to provide a more comprehensive comparison with phenobarbital. For researchers studying liver carcinogenesis, phenobarbital remains a critical positive control and a benchmark for evaluating the promoter activity of novel compounds. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. Promotional activities of the non-genotoxic carcinogen this compound (SC-33643) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The phenotypic stability of altered hepatic foci: effects of withdrawal and subsequent readministration of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth kinetics of enzyme-altered liver foci in rats treated with phenobarbital or alpha-hexachlorocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic alteration of hepatocellular foci in rats treated with clofibrate and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the format of administration and the total dose of phenobarbital on altered hepatic foci following initiation in female rats with diethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initiation/promotion assay for chemical carcinogens in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic detection of precursor cell populations of preneoplastic foci positive for gamma-glutamyltranspeptidase in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Translational Relevance of Bemitradine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the translational relevance of Bemitradine, a diuretic and antihypertensive agent whose clinical development was terminated due to findings of non-genotoxic carcinogenicity. By comparing its pharmacological profile and preclinical data with established alternatives, this document aims to offer valuable insights for researchers in the fields of pharmacology, toxicology, and drug development.
Overview of this compound
This compound (SC-33643) is a triazolopyrimidine derivative that acts as a thiazide-like diuretic and a renal vasodilator.[1] Its primary mechanism of action involves the inhibition of sodium reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium and water. This diuretic effect, combined with its ability to induce renal vasodilation, contributes to its antihypertensive properties.[2] Despite its potential as a therapeutic agent for hypertension, the clinical development of this compound was halted due to evidence of non-genotoxic carcinogenicity in long-term rodent studies.[1][3]
Comparative Efficacy and Safety
A direct quantitative comparison of this compound's efficacy with other diuretics is challenging due to the limited publicly available data from its preclinical and clinical studies. However, a qualitative comparison with commonly prescribed thiazide and thiazide-like diuretics can be made based on their known mechanisms and clinical effects.
Table 1: Comparison of Diuretic and Antihypertensive Properties
| Feature | This compound | Hydrochlorothiazide (B1673439) (HCTZ) | Chlorthalidone |
| Mechanism of Action | Inhibition of Na+-Cl- cotransporter (NCC) in the distal convoluted tubule; renal vasodilator[2] | Inhibition of Na+-Cl- cotransporter (NCC) in the distal convoluted tubule | Inhibition of Na+-Cl- cotransporter (NCC) in the distal convoluted tubule |
| Antihypertensive Efficacy (24-hr Ambulatory BP Reduction) | Data not publicly available | 12.5-25 mg/day: 6.5/4.5 mmHg (systolic/diastolic)[4] | Generally considered more potent than HCTZ at equivalent doses[1] |
| Potency (Dose for 10 mmHg Systolic BP Reduction) | Data not publicly available | 26.4 mg | 8.6 mg |
| Duration of Action | Data not publicly available | Shorter half-life (6-15 hours)[5] | Longer half-life (40-60 hours) |
| Key Adverse Effects | Non-genotoxic carcinogen (liver, thyroid, mammary tumors in rats)[3] | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia[1] | Higher risk of electrolyte abnormalities (hypokalemia, hyponatremia) compared to HCTZ[1] |
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of a drug is crucial for evaluating its translational potential.
Table 2: Comparison of Pharmacokinetic Parameters
| Parameter | This compound (in humans) | Hydrochlorothiazide | Chlorthalidone |
| Absorption | Rapid and efficient (~89%) following a single 50 mg oral dose[4] | Variable (50-80%) | Well absorbed (~64%) |
| Metabolism | Rapidly metabolized to its desethyl metabolite (SC-36741) and further to glucuronide conjugates. No parent drug detected in plasma.[4] | Not metabolized | Extensively metabolized |
| Elimination Half-life | 14C-Bemitradine: Biphasic, 1.07 +/- 0.25 h and 13.0 +/- 5.6 hDesethyl metabolite: 1.32 +/- 0.08 h[4] | 6-15 hours | 40-60 hours |
| Excretion | Primarily in urine (88.8 +/- 2.3%) and feces (10.4 +/- 2.1%) over 5 days. No unchanged drug or desethyl metabolite excreted.[4] | Primarily excreted unchanged in the urine | Excreted in urine and feces |
Experimental Protocols
Rodent Carcinogenicity Bioassay (Representative Protocol)
The following is a representative protocol for a two-year rodent carcinogenicity bioassay, based on general guidelines and the available information on the this compound study.[3][6][7]
Objective: To assess the carcinogenic potential of a test substance following long-term dietary administration to rats.
Test System:
-
Species: Rat (e.g., Charles River CD or Wistar Hannover strain)
-
Age: Approximately 6 weeks at the start of the study
-
Sex: Equal numbers of males and females
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity. Animals are typically housed individually or in small groups.
-
Diet: Fed a standard basal diet. The test substance is incorporated into the diet at specified concentrations.
Experimental Design:
-
Groups: Typically a control group and at least three dose groups (low, mid, and high dose).
-
Dosage (for this compound study): 50, 150, and 450 mg/kg body weight/day administered via dietary admix.[3]
-
Duration: 97 weeks of continuous treatment, followed by an 8-week observation period without treatment.[3]
-
Observations:
-
Mortality and Morbidity: Checked at least twice daily.
-
Clinical Observations: Recorded weekly, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Blood samples collected at interim points and at termination for analysis of hematological and biochemical parameters.
-
-
Pathology:
-
Gross Necropsy: A full necropsy is performed on all animals.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from low- and mid-dose groups are examined for any target organs identified in the high-dose group.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Diuretic Action
This compound, as a thiazide-like diuretic, is understood to exert its primary effect by inhibiting the Na+-Cl- cotransporter (NCC) in the apical membrane of cells in the distal convoluted tubule of the kidney.
Experimental Workflow for a Rodent Carcinogenicity Bioassay
The following diagram illustrates the typical workflow for a long-term carcinogenicity study in rodents.
Translational Relevance and Conclusion
The case of this compound underscores a critical aspect of translational research: the discordance that can arise between promising early-phase data and long-term safety findings. While this compound demonstrated a potentially favorable mechanism of action for treating hypertension, its non-genotoxic carcinogenic effects in rodents ultimately rendered it unsuitable for human use.
For researchers, the this compound story highlights the importance of:
-
Thorough long-term toxicity studies: These are indispensable for uncovering adverse effects that may not be apparent in shorter-term studies.
-
Understanding species differences in metabolism and toxicity: The relevance of rodent carcinogenicity findings to humans is a complex and ongoing area of research.
-
Developing and validating in vitro and in silico models: More predictive early-stage models could help to identify liabilities like non-genotoxic carcinogenicity before significant resources are invested in in vivo studies.
References
- 1. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorthalidone: the forgotten diuretic [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Antihypertensive Efficacy of Hydrochlorothiazide as Evaluated by Ambulatory Blood Pressure Monitoring: A Meta-Analysis of Randomized Trials - American College of Cardiology [acc.org]
- 5. Blood pressure lowering effect of hydrochlorothiazide compared to other diuretics for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Bemitradine
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Bemitradine, a triazolopyrimidine derivative diuretic, is a compound whose clinical development was halted due to findings of non-genotoxic carcinogenicity.[1][2] As such, it must be handled and disposed of with the utmost care to prevent potential harm to human health and the environment. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous laboratory chemicals.
Waste Categorization and Handling
The first step in the proper disposal of this compound is to categorize the waste. This will depend on the nature and concentration of the this compound waste.
| Waste Category | Description | Examples | Required Container | Disposal Method |
| Bulk this compound Waste | Unused or expired pure this compound, concentrated solutions, or grossly contaminated materials. | Unused this compound powder, reaction mixtures containing high concentrations of this compound, heavily contaminated spill cleanup materials. | Labeled, sealed, and chemically resistant hazardous waste container. | Incineration in a licensed hazardous waste facility. |
| Trace this compound Waste | Items contaminated with small amounts of this compound. | Empty this compound vials, lightly contaminated personal protective equipment (PPE) such as gloves and lab coats, used pipette tips, and contaminated labware. | Labeled hazardous waste bag or container for trace chemical waste. | Incineration in a licensed hazardous waste facility. |
| Aqueous Waste | Dilute aqueous solutions containing this compound. | Rinsate from cleaning contaminated glassware, dilute experimental solutions. | Labeled, sealed, and chemically resistant hazardous waste container for aqueous waste. | Treatment at a hazardous waste facility. Do not pour down the drain. |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound waste. The following workflow outlines the necessary steps from waste generation to final disposal.
Decontamination Procedures
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated to ensure a safe laboratory environment.
-
Initial Cleaning : Use a detergent solution to wash the surfaces.
-
Rinsing : Rinse thoroughly with water. The rinsate should be collected as aqueous hazardous waste.
-
Second Decontamination : Apply a suitable laboratory decontaminant or 70% ethanol (B145695) to the surface and allow for appropriate contact time.
-
Final Rinse : Perform a final rinse with water. This rinsate should also be collected as aqueous hazardous waste.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure : Evacuate the immediate area and restrict access.
-
Don Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill : For solid spills, carefully cover the spill with an absorbent material to avoid raising dust. For liquid spills, use a chemical spill kit or absorbent pads to contain the liquid.
-
Clean Up : Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate : Decontaminate the spill area following the procedures outlined above.
-
Report : Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations regarding the disposal of hazardous pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).[3] All disposal activities must be documented, and records should be maintained as required by law.
By implementing these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment from the potential hazards associated with this compound.
References
Essential Safety and Handling Protocols for Bemitradine
Bemitradine is identified as a triazolopyrimidine derivative diuretic.[1] Although its clinical development was halted due to non-genotoxic carcinogenicity, it remains a compound that requires careful handling to minimize occupational exposure.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978-05 certified). Double gloving is required.[2] | Provides a robust barrier against skin contact. The ASTM D6978-05 standard ensures gloves are resistant to permeation by chemotherapy and other hazardous drugs.[2] Double gloving adds an extra layer of protection. |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[2][3] | Protects skin and personal clothing from contamination. The gown should close in the back to provide a solid front. |
| Eye Protection | Safety goggles or a full-face shield.[2][4] | Prevents exposure to splashes or aerosols that could come into contact with the eyes. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling powders or creating aerosols.[2][4] | Minimizes the risk of inhaling aerosolized particles of the compound. Surgical masks do not offer adequate respiratory protection from chemical exposure.[3] |
| Additional PPE | Disposable head and hair covers, and shoe covers. | Protects against contamination of hair and personal footwear, and prevents tracking hazardous materials outside of the designated handling area.[3] |
Operational Procedures for Safe Handling
Strict adherence to operational procedures is crucial for preventing contamination and ensuring personnel safety.
1. Designated Handling Area:
-
All work with this compound powder or solutions should be conducted in a designated and controlled area, such as a chemical fume hood or a Class II, Type B2 biological safety cabinet, to contain any potential aerosols.[2]
2. Aseptic Technique:
-
Employ aseptic techniques to minimize the generation of dust and aerosols. This includes opening vials slowly and avoiding the forceful ejection of liquids from pipettes.[2]
3. Spill Prevention:
-
Work on a disposable, absorbent, and plastic-backed liner to contain any spills that may occur.[2]
4. Storage:
-
Store this compound in a secure, locked-up location.[5] It should be kept in a tightly closed container in a dry environment.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: Segregate all this compound-contaminated waste, including gloves, gowns, absorbent pads, and glassware, into clearly labeled hazardous waste containers.
-
Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[5]
Emergency Procedures
1. Spills:
-
Containment: For liquid spills, cover the area with an absorbent material. For solid spills, gently cover with a damp absorbent material to prevent the generation of dust.[2]
-
Decontamination: Clean the spill area with a deactivating solution (e.g., a solution of sodium hypochlorite), followed by a thorough rinse with sterile water. All cleaning materials must be disposed of as hazardous waste.[2]
-
Reporting: Immediately report the incident to the laboratory supervisor and the institutional safety officer.[2]
2. Personnel Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to an area with fresh air. Seek immediate medical attention.[2]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.[2]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
